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Foundational

7-Fluoro-5-methylquinoxaline chemical properties

An In-Depth Technical Guide to 7-Fluoro-5-methylquinoxaline: Chemical Properties, Synthesis, and Applications in Drug Development Executive Summary 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) is a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Fluoro-5-methylquinoxaline: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) is a highly specialized heterocyclic building block that has garnered significant attention in modern medicinal chemistry, particularly in the development of immunomodulatory therapeutics. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, synthesis methodology, and mechanistic utility of this compound.

The quinoxaline core is a privileged scaffold in drug discovery. The specific substitution pattern—a fluorine atom at the C7 position and a methyl group at the C5 position—imparts unique stereoelectronic properties. These modifications are strategically utilized to synthesize polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists, which are critical targets for treating autoimmune and inflammatory disorders such as Systemic Lupus Erythematosus (SLE)[1].

Physicochemical Profiling and Stereoelectronic Causality

Understanding the baseline properties of 7-Fluoro-5-methylquinoxaline is essential for predicting its behavior in subsequent synthetic steps and biological systems.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of 7-Fluoro-5-methylquinoxaline[2][3]:

PropertyValueScientific Implication
Chemical Name 7-Fluoro-5-methylquinoxalineIUPAC standard nomenclature.
CAS Number 2101945-32-6Unique registry identifier.
Molecular Formula C9H7FN2Indicates a highly unsaturated, halogenated bicyclic system.
Molecular Weight 162.16 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Predicted Boiling Point 262.4 ± 35.0 °CSuggests moderate volatility; requires care during high-vacuum drying.
Predicted Density 1.242 ± 0.06 g/cm³Standard for fluorinated heteroaromatics.
Predicted pKa -0.04 ± 0.30The pyrazine nitrogens are weakly basic, ensuring the molecule remains predominantly un-ionized at physiological pH, maximizing membrane permeability.
MS (ESI+) m/z = 163.1 [M+H]⁺Primary analytical marker for reaction monitoring[1].
Causality of Substitutions
  • The C7-Fluorine: The introduction of fluorine serves a dual purpose. First, it significantly increases the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at the electron-rich aromatic ring. Second, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent pyrazine nitrogens, which modulates the molecule's lipophilicity and prevents non-specific hERG channel binding.

  • The C5-Methyl: The methyl group provides critical steric bulk. In the context of TLR7/8 antagonist design, this methyl group acts as a hydrophobic anchor, forcing the molecule into a specific bioactive conformation that preferentially binds to the antagonist pocket of the receptor rather than the agonist pocket[4].

Synthesis Methodology: The Condensation Workflow

The primary route to 7-Fluoro-5-methylquinoxaline involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound. The protocol detailed below is adapted from validated pharmaceutical methodologies (Method 5, WO2017106607A1)[1].

Step-by-Step Experimental Protocol

Precursors: 5-Fluoro-3-methylbenzene-1,2-diamine (CAS: 206647-96-3)[5] and Oxalaldehyde (Glyoxal).

  • Preparation of the Reaction Matrix:

    • Action: Dissolve 5-fluoro-3-methylbenzene-1,2-diamine in a polar protic solvent (e.g., ethanol or methanol) under an inert atmosphere (N2 or Argon).

    • Causality: The diamine precursor is highly susceptible to oxidative degradation (forming azo/azoxy polymers)[6]. The inert atmosphere ensures high fidelity of the starting material.

  • Addition of the Electrophile:

    • Action: Slowly add an aqueous solution of oxalaldehyde (glyoxal) to the stirring diamine solution at room temperature.

    • Causality: The condensation between the primary amines and the aldehydes is rapid and exothermic. Slow addition prevents localized heating, which could lead to the formation of undesired pyrazine oligomers.

  • Reaction Progression:

    • Action: Stir the mixture at room temperature until complete consumption of the diamine is observed via TLC or LC-MS (target m/z = 163.1).

    • Causality: Room temperature is sufficient for this highly favorable thermodynamic cyclization, driving the formation of the stable, aromatic quinoxaline system.

  • Purification Workflow:

    • Action: Concentrate the crude mixture under reduced pressure. Purify the residue via silica gel flash chromatography, eluting with a gradient of Ethyl Acetate (EtOAc) in Hexane (0% to 25%).

    • Causality: The 0-25% gradient is highly specific. 7-Fluoro-5-methylquinoxaline is relatively non-polar compared to the unreacted diamine and glyoxal byproducts. Starting at 0% EtOAc ensures the target compound is retained just long enough to separate from non-polar impurities, while the gradual increase to 25% elutes the pure quinoxaline as a yellow solid.

  • Yield & Validation:

    • Result: The protocol typically yields the product as a yellow solid at ~62% efficiency[1].

Synthesis Workflow Visualization

Synthesis A 5-Fluoro-3-methylbenzene- 1,2-diamine C Condensation Reaction (Alcohol/H2O, RT) A->C B Oxalaldehyde (Glyoxal) B->C D Crude Mixture C->D Cyclization E Flash Chromatography (EtOAc/Hexane 0-25%) D->E Purification F 7-Fluoro-5-methylquinoxaline (Yield: 62%) E->F Isolation

Caption: Step-by-step synthetic workflow for 7-Fluoro-5-methylquinoxaline via diamine condensation.

Mechanistic Application: TLR7/8 Antagonism

The most prominent application of 7-Fluoro-5-methylquinoxaline is its use as a foundational scaffold in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists[1][7].

The Biological Context

TLR7 and TLR8 are endosomal pattern recognition receptors (PRRs) that detect single-stranded RNA (ssRNA) from viral pathogens. Upon activation, they recruit the MyD88 adaptor protein, triggering a kinase cascade that activates transcription factors like NF-κB and IRF7. This results in the massive production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines[8].

While this is a vital antiviral response, chronic overactivation of TLR7/8 by self-RNA (due to impaired clearance of apoptotic cells) is a primary driver of autoimmune diseases like SLE and psoriasis[9].

The Role of the Quinoxaline Scaffold

Historically, TLR7/8 modulators have been agonists (e.g., imiquimod). Developing small-molecule antagonists requires a scaffold that can enter the endosome, bind to the TLR7/8 pocket, but fail to induce the conformational change necessary for MyD88 recruitment[4].

Derivatives built from 7-Fluoro-5-methylquinoxaline (such as imidazo[1,5-a]quinoxalines or pyrazolo[1,5-a]quinoxalines) achieve this. The rigid, flat aromatic system intercalates into the receptor's binding site, while the specific fluorine and methyl substitutions provide the exact steric hindrance needed to lock the receptor in an inactive state, acting as a competitive inhibitor against endogenous ssRNA[7].

Mechanism of Action Visualization

TLR_Pathway ssRNA Endogenous/Viral ssRNA TLR Endosomal TLR7/8 ssRNA->TLR Agonist Binding MyD88 MyD88 Adaptor Protein TLR->MyD88 Signal Transduction Antagonist Quinoxaline-derived TLR7/8 Antagonist Antagonist->TLR Competitive Inhibition IRF7 IRF7 / NF-κB Activation MyD88->IRF7 Kinase Cascade Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF7->Cytokines Gene Transcription

Caption: Mechanism of action for quinoxaline-derived TLR7/8 antagonists blocking MyD88-dependent signaling.

Conclusion

7-Fluoro-5-methylquinoxaline is far more than a simple heterocyclic intermediate; it is a rationally designed chemical tool. By leveraging the inductive stability of fluorine and the steric directing effects of the methyl group, chemists can utilize this compound to synthesize next-generation immunomodulators. Its proven integration into TLR7/8 antagonist pipelines highlights its critical value in the ongoing effort to treat severe autoimmune and inflammatory disorders.

References

  • Sherer, B. A., & Brugger, N. (2017). "Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders." World Intellectual Property Organization, WO2017106607A1.
  • ACS Publications. "Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6): A Technical Guide to Synthesis and Application in TLR7/8 Antagonist Development

Executive Summary In the landscape of modern medicinal chemistry, specialized heterocyclic building blocks are the foundation of targeted drug discovery. 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, specialized heterocyclic building blocks are the foundation of targeted drug discovery. 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) has emerged as a critical intermediate in the development of immunomodulatory therapeutics[1]. Characterized by its rigid quinoxaline core, electron-withdrawing fluorine atom, and electron-donating methyl group, this compound offers a highly specific stereoelectronic profile necessary for binding to complex biological targets.

This whitepaper provides an in-depth technical analysis of 7-fluoro-5-methylquinoxaline, detailing its physicochemical properties, synthetic methodology, and its pivotal role in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists—most notably the clinical candidate , which is utilized in the treatment of autoimmune disorders such as systemic lupus erythematosus (SLE)[2],[3].

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of 7-fluoro-5-methylquinoxaline is essential for predicting its behavior during synthesis, purification, and downstream functionalization. The data summarized below reflects both predicted and experimentally validated metrics[1],[4].

ParameterValueCausality / Significance in Drug Design
Chemical Name 7-Fluoro-5-methylquinoxalineStandard IUPAC nomenclature.
CAS Number 2101945-32-6Unique numerical identifier for regulatory tracking[1].
Molecular Formula C9H7FN2Dictates the fundamental atomic composition[1].
Molecular Weight 162.16 g/mol Low molecular weight ensures it remains within Lipinski’s Rule of 5 after downstream polycyclic functionalization[1].
Boiling Point 262.4 ± 35.0 °C (Predicted)Indicates high thermal stability, allowing for high-temperature downstream coupling reactions[1].
Density 1.242 ± 0.06 g/cm³ (Predicted)Relevant for solvent extraction and phase separation calculations[1].
pKa -0.04 ± 0.30 (Predicted)The low pKa indicates the pyrazine nitrogens are weakly basic, influencing salt-formation strategies[1].
Appearance Yellow solidVisual indicator of successful aromatization and conjugation[4].
Mass Spectrometry m/z = 163.1 [M+H]+Primary metric for LC-MS reaction monitoring and quality control[4].

Synthetic Methodology & Mechanistic Causality

The synthesis of 7-fluoro-5-methylquinoxaline relies on a classic condensation reaction between a substituted 1,2-diamine and a 1,2-dicarbonyl compound. As a Senior Application Scientist, it is critical not just to execute the protocol, but to understand the thermodynamic and kinetic drivers of each step to ensure a self-validating, high-yield workflow.

Step-by-Step Protocol

Reference Standard Protocol adapted from.

  • Reagent Preparation:

    • Action: Dissolve the precursor, 5-fluoro-3-methylbenzene-1,2-diamine, in an appropriate inert solvent under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents the auto-oxidation of the electron-rich diamine precursor, ensuring the high fidelity and purity of the starting material before the electrophile is introduced.

  • Electrophile Addition:

    • Action: Introduce oxalaldehyde (glyoxal) dropwise to the reaction mixture[4].

    • Causality: Dropwise addition controls the kinetics of the exothermic condensation. Oxalaldehyde acts as a bis-electrophile, while the primary amines of the precursor act as bis-nucleophiles.

  • Cyclization and Aromatization:

    • Action: Stir the mixture at room temperature until completion. Monitor the reaction via LC-MS, looking for the target mass of m/z = 163.1 [M+H]+[4].

    • Causality: The reaction is thermodynamically driven by the loss of two water molecules and the formation of the highly stable, fully conjugated aromatic pyrazine ring, completing the quinoxaline core.

  • Purification (Flash Chromatography):

    • Action: Concentrate the crude mixture in vacuo and purify via flash column chromatography using a gradient of 0% to 25% Ethyl Acetate (EtOAc) in hexane[4].

    • Causality: Hexane acts as the non-polar bulk mobile phase. The gradual introduction of the moderately polar EtOAc selectively elutes the target quinoxaline, effectively separating it from highly polar unreacted diamines and non-polar organic impurities.

  • Isolation:

    • Action: Evaporate the product-containing fractions to yield 7-fluoro-5-methylquinoxaline as a yellow solid (approx. 62% yield)[4].

Synthesis Workflow Diagram

Synthesis A 5-Fluoro-3-methylbenzene- 1,2-diamine C Condensation Reaction (Thermodynamic Drive) A->C B Oxalaldehyde (Glyoxal) B->C D Flash Chromatography (0-25% EtOAc/Hexane) C->D E 7-Fluoro-5-methylquinoxaline (Yield: ~62%) D->E

Workflow for the synthesis and purification of 7-Fluoro-5-methylquinoxaline.

Application in Drug Development: TLR7/8 Antagonism

The Role of Quinoxaline Derivatives in Immunomodulation

Toll-like receptors (TLRs) are a critical part of the cellular pathogen pattern recognition system[3]. Specifically, TLR7 and TLR8 are located on the endosomal membranes of specified immune cells (such as dendritic cells and B-cells) and are responsible for recognizing single-stranded RNA (ssRNA)[3].

In autoimmune disorders like systemic lupus erythematosus (SLE), these receptors aberrantly recognize self-RNA, leading to a hyperactive immune response[3]. 7-Fluoro-5-methylquinoxaline serves as the structural backbone for synthesizing polycyclic TLR7/8 antagonists, most notably Enpatoran (M5049) [2]. The specific placement of the fluoro and methyl groups on the quinoxaline ring creates a precise steric and electronic fit within the TLR7/8 binding pocket, allowing these drugs to act as highly potent dual antagonists[4],[2].

Mechanism of Action & Causality

By competitively binding to the endosomal TLR7 and TLR8 receptors, quinoxaline-derived antagonists physically block the binding of ssRNA[2].

  • Causality: This blockade prevents the receptor from undergoing the conformational change required to recruit the MyD88 adaptor protein[3]. Without MyD88 recruitment, the downstream phosphorylation cascade is halted, preventing the activation of IRF7 and NF-κB. Consequently, the massive, pathogenic release of Type I interferons (IFNs) and pro-inflammatory cytokines is suppressed, providing targeted relief for autoimmune conditions without broadly ablating the patient's entire immune system[2],[3].

TLR7/8 Signaling and Antagonism Diagram

TLR_Signaling ssRNA Viral/Self ssRNA TLR Endosomal TLR7/8 ssRNA->TLR Activates Antagonist Quinoxaline-derived Antagonist (e.g., Enpatoran) Antagonist->TLR Blocks MyD88 MyD88 Adaptor Protein TLR->MyD88 IRF7 IRF7 / NF-κB Activation MyD88->IRF7 Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF7->Cytokines

Mechanism of TLR7/8 signaling blockade by quinoxaline-derived antagonists.

References

  • Title: WO2017106607A1 - Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders Source: Google Patents / WIPO URL
  • Title: enpatoran | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 7-Fluoro-5-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the molecular structure, synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and physicochemical properties of 7-fluoro-5-methylquinoxaline. As a privileged scaffold in medicinal chemistry, the quinoxaline core is of significant interest, and the strategic incorporation of fluorine and methyl groups can profoundly influence its biological activity.[1] This document details a robust synthetic protocol, predicts spectroscopic data based on analogous structures, and discusses the rationale behind its design from a medicinal chemistry perspective. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Design of 7-Fluoro-5-methylquinoxaline

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a cornerstone in the development of therapeutic agents due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The specific substitution pattern of 7-fluoro-5-methylquinoxaline is not arbitrary; it is a deliberate design choice aimed at optimizing the molecule's pharmacokinetic and pharmacodynamic profile.

The Role of the Quinoxaline Core: The planar, aromatic nature of the quinoxaline ring system provides a rigid framework for the presentation of functional groups to biological targets.[2] It is a recognized "privileged scaffold," meaning it can interact with multiple, diverse biological targets.[2]

The Impact of Fluorine Substitution: The introduction of a fluorine atom at the 7-position is a strategic decision rooted in established medicinal chemistry principles.[3][4] Fluorine, being the most electronegative element, can significantly alter a molecule's properties by:

  • Enhancing Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic breakdown by enzymes such as Cytochrome P450s.[4]

  • Modulating Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[4]

  • Altering pKa: The electron-withdrawing nature of fluorine can influence the basicity of the nearby nitrogen atoms in the pyrazine ring, affecting the molecule's ionization state at physiological pH and its interaction with target proteins.[5]

  • Improving Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.[4]

The Significance of the Methyl Group: The methyl group at the 5-position also plays a crucial role. It can provide a handle for further functionalization, influence the molecule's conformation, and contribute to van der Waals interactions within a protein's binding pocket.

This guide will now delve into the practical aspects of synthesizing and characterizing this promising molecular entity.

Synthesis of 7-Fluoro-5-methylquinoxaline

The most common and versatile method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7][8] For the synthesis of 7-fluoro-5-methylquinoxaline, the key precursors are 4-fluoro-6-methyl-1,2-phenylenediamine and glyoxal.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages: the preparation of the substituted o-phenylenediamine and the subsequent condensation to form the quinoxaline ring.

G cluster_0 Stage 1: Synthesis of 4-Fluoro-6-methyl-1,2-phenylenediamine cluster_1 Stage 2: Quinoxaline Formation 3-Fluoro-5-methylaniline 3-Fluoro-5-methylaniline N-(3-Fluoro-5-methylphenyl)acetamide N-(3-Fluoro-5-methylphenyl)acetamide 3-Fluoro-5-methylaniline->N-(3-Fluoro-5-methylphenyl)acetamide Acetic Anhydride 4-Fluoro-2-methyl-6-nitroaniline 4-Fluoro-2-methyl-6-nitroaniline N-(3-Fluoro-5-methylphenyl)acetamide->4-Fluoro-2-methyl-6-nitroaniline Nitration (HNO3/H2SO4) 4-Fluoro-6-methyl-1,2-phenylenediamine 4-Fluoro-6-methyl-1,2-phenylenediamine 4-Fluoro-2-methyl-6-nitroaniline->4-Fluoro-6-methyl-1,2-phenylenediamine Reduction (e.g., H2, Pd/C) 7-Fluoro-5-methylquinoxaline 7-Fluoro-5-methylquinoxaline 4-Fluoro-6-methyl-1,2-phenylenediamine->7-Fluoro-5-methylquinoxaline Glyoxal, Ethanol, Reflux Purification Purification 7-Fluoro-5-methylquinoxaline->Purification Recrystallization/Chromatography

Caption: Proposed synthetic workflow for 7-fluoro-5-methylquinoxaline.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the synthesis of analogous compounds.[2][7]

Part 1: Synthesis of 4-Fluoro-6-methyl-1,2-phenylenediamine

  • Acetylation of 3-Fluoro-5-methylaniline: To a solution of 3-fluoro-5-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0-5 °C. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-water and collect the precipitated N-(3-fluoro-5-methylphenyl)acetamide by filtration.

  • Nitration: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add the N-(3-fluoro-5-methylphenyl)acetamide portion-wise, maintaining the temperature below 10 °C. Stir for 1 hour at 0-5 °C, then allow to warm to room temperature and stir for an additional 3 hours. Pour the reaction mixture onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 4-fluoro-2-methyl-6-nitroaniline.

  • Reduction: Dissolve 4-fluoro-2-methyl-6-nitroaniline (1.0 eq) in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the theoretical amount of hydrogen is consumed (as monitored by TLC or gas uptake). Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 4-fluoro-6-methyl-1,2-phenylenediamine.

Part 2: Synthesis of 7-Fluoro-5-methylquinoxaline

  • Condensation Reaction: Dissolve 4-fluoro-6-methyl-1,2-phenylenediamine (1.0 eq) in ethanol. Add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) to the solution.

  • Reaction Work-up: Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-fluoro-5-methylquinoxaline.[7]

Molecular Structure and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted ValueSource
CAS Number 2101945-32-6[11]
Molecular Formula C₉H₇FN₂-
Molecular Weight 162.17 g/mol -
Boiling Point 262.4±35.0 °C[11]
Density 1.242±0.06 g/cm³[11]
pKa -0.04±0.30[11]
Predicted Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ (ppm) ~9.0-8.8 (m, 2H): Protons on the pyrazine ring (H-2 and H-3).

  • δ (ppm) ~7.8-7.6 (m, 1H): Aromatic proton (H-8).

  • δ (ppm) ~7.5-7.3 (m, 1H): Aromatic proton (H-6), showing coupling to the adjacent fluorine atom.

  • δ (ppm) ~2.6 (s, 3H): Methyl protons (at C-5).

13C NMR (100 MHz, CDCl3):

  • δ (ppm) ~160-155 (d, JC-F ≈ 250 Hz): Carbon bearing the fluorine (C-7).

  • δ (ppm) ~145-140: Carbons of the pyrazine ring (C-2 and C-3).

  • δ (ppm) ~140-135: Quaternary carbons of the benzene ring.

  • δ (ppm) ~130-115: Aromatic carbons (CH).

  • δ (ppm) ~20-15: Methyl carbon (at C-5).

Infrared (IR) Spectroscopy (KBr, cm-1):

  • ~3050: Aromatic C-H stretching.

  • ~2950: Aliphatic C-H stretching (methyl group).

  • ~1600, 1500, 1450: C=C and C=N stretching vibrations of the aromatic rings.

  • ~1250: C-F stretching vibration.

Mass Spectrometry (MS):

  • m/z (EI): 162 (M+), with characteristic fragmentation patterns of quinoxalines.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Dissolution (CDCl3) Dissolution (CDCl3) Sample->Dissolution (CDCl3) KBr Pellet KBr Pellet Sample->KBr Pellet Ionization Ionization Sample->Ionization NMR Analysis NMR Analysis Dissolution (CDCl3)->NMR Analysis 1H NMR Spectrum 1H NMR Spectrum NMR Analysis->1H NMR Spectrum 13C NMR Spectrum 13C NMR Spectrum NMR Analysis->13C NMR Spectrum IR Analysis IR Analysis KBr Pellet->IR Analysis Functional Groups Functional Groups IR Analysis->Functional Groups Mass Spectrometry Mass Spectrometry Ionization->Mass Spectrometry Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Proton Environment Proton Environment 1H NMR Spectrum->Proton Environment Carbon Skeleton Carbon Skeleton 13C NMR Spectrum->Carbon Skeleton

Caption: A generalized experimental workflow for the spectroscopic characterization of 7-fluoro-5-methylquinoxaline.

Potential Applications in Drug Discovery

The unique structural features of 7-fluoro-5-methylquinoxaline make it a compelling candidate for investigation in various therapeutic areas. The quinoxaline core is known to be a versatile scaffold for kinase inhibitors, and many such compounds are in development for the treatment of cancer.[12] The strategic placement of the fluoro and methyl groups could enhance the potency and selectivity of such inhibitors. Furthermore, quinoxaline derivatives have shown promise as antibacterial and antiviral agents, and this molecule could be explored for these applications as well.[13]

Conclusion

7-Fluoro-5-methylquinoxaline represents a thoughtfully designed molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its structure, a detailed and practical synthetic route, and predicted spectroscopic data to aid in its characterization. The strategic incorporation of fluorine and a methyl group onto the privileged quinoxaline scaffold underscores the principles of modern drug design, aiming to enhance metabolic stability, bioavailability, and target engagement. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, empowering them to synthesize, characterize, and explore the therapeutic potential of this and related novel chemical entities.

References

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  • The Many Roles for Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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  • Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide. Benchchem.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • Synthesis and quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances.
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  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. Benchchem.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Deriv
  • Quinoxaline - Wikipedia. Wikipedia.
  • Quinoxaline, 7-fluoro-5-methyl- CAS#: 2101945-32-6. ChemicalBook.
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Exploratory

7-Fluoro-5-methylquinoxaline: A Comprehensive Synthesis and Process Guide

Executive Summary The synthesis of highly functionalized quinoxaline derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of immunomodulatory therapeutics. 7-Fluoro-5-methylquinoxal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quinoxaline derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of immunomodulatory therapeutics. 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) is a critical intermediate extensively utilized in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists [1]. This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 7-fluoro-5-methylquinoxaline, focusing on the thermodynamic causality of the cyclocondensation process, chemoselective reduction strategies, and rigorous analytical characterization.

Retrosynthetic Strategy & Process Causality

The architectural construction of the quinoxaline core relies on the classic Hinsberg-type condensation. The retrosynthetic disconnection of 7-fluoro-5-methylquinoxaline yields two primary precursors: a 1,2-dicarbonyl compound and an o-phenylenediamine.

  • The Dicarbonyl (Electrophile): Oxalaldehyde (glyoxal) provides the unsubstituted C2 and C3 carbons of the target heterocycle. Using an aqueous solution of glyoxal is thermodynamically favorable as the highly electrophilic aldehyde carbons rapidly undergo nucleophilic attack.

  • The Diamine (Nucleophile): 5-Fluoro-3-methylbenzene-1,2-diamine (CAS: 206647-96-3) serves as the nucleophilic partner [2].

Causality in Precursor Synthesis: To generate the diamine precursor, the reduction of 5-fluoro-3-methyl-2-nitroaniline must be strictly chemoselective. While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, halogenated aromatics carry a risk of hydrodehalogenation. To prevent the loss of the critical fluorine atom, a dissolving metal reduction (e.g., Béchamp reduction using Fe/NH₄Cl) is strategically employed. This single-electron transfer mechanism guarantees the preservation of the C-F bond, ensuring high fidelity of the downstream Active Pharmaceutical Ingredient (API).

Experimental Protocols (Self-Validating Workflows)

The following methodologies are engineered with built-in In-Process Controls (IPCs) to ensure the system is self-validating.

Step 1: Chemoselective Reduction to 5-Fluoro-3-methylbenzene-1,2-diamine

Caution: The resulting diamine is harmful if swallowed (H302) and causes serious eye damage (H318). Proper PPE (P280) is mandatory [3].

  • Initialization: Suspend iron powder (5.0 eq) and ammonium chloride (2.0 eq) in a solvent mixture of ethanol and deionized water (3:1 v/v). Heat the suspension to 70 °C under an inert nitrogen atmosphere.

  • Addition: Add 5-fluoro-3-methyl-2-nitroaniline (1.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition controls the exothermic single-electron transfer, preventing thermal runaway and minimizing the formation of azo-dimer byproducts.

  • Reaction & IPC: Reflux the mixture for 2 hours. Validate reaction completion via LC-MS; the nitro precursor mass must be fully consumed, replaced by the diamine mass (m/z = 141.1[M+H]⁺) [2].

  • Workup: Filter the hot mixture through a tightly packed Celite pad to remove iron oxides. Extract the filtrate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: Use the resulting light-red/brown intermediate immediately in the next step to prevent oxidative degradation [2].

Step 2: Cyclocondensation to 7-Fluoro-5-methylquinoxaline

This step mirrors "Method 5" as established in foundational TLR7/8 antagonist literature [1].

  • Initialization: Dissolve the crude 5-fluoro-3-methylbenzene-1,2-diamine (1.0 eq) in tetrahydrofuran (THF) or ethanol. Cool the vessel to 0 °C using an ice bath.

  • Addition: Dropwise, add a 40% aqueous solution of oxalaldehyde (glyoxal, 1.1 eq). Causality: The initial Schiff base formation is highly exothermic. Cooling to 0 °C prevents the degradation of the unreacted diamine and limits the oligomerization of glyoxal.

  • Cyclization & IPC: Remove the ice bath and allow the reaction to stir at 25 °C for 3 hours. The room temperature environment provides the kinetic energy required for the secondary intramolecular cyclization and subsequent dehydration (aromatization). Monitor via TLC (EtOAc/Hexane) until the polar diamine spot disappears.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography, eluting with a gradient of ethyl acetate in hexane (0% to 25% gradient) [1].

  • Validation: Isolate the product as a yellow solid. The expected yield is approximately 62%. Confirm identity via Mass Spectrometry: expected m/z = 163.1[M+H]⁺ [1].

Quantitative Data & Analytical Characterization

The following tables summarize the critical physicochemical properties and reaction metrics required for process replication and validation.

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular WeightPhysical StateKey MS (m/z)
5-Fluoro-3-methylbenzene-1,2-diamine206647-96-3140.16 g/mol Light-red/Brown Liquid or Solid141.1 [M+H]⁺
7-Fluoro-5-methylquinoxaline2101945-32-6162.16 g/mol Yellow Solid163.1 [M+H]⁺

Table 2: Reaction Metrics for Quinoxaline Formation

ParameterValue / ConditionCausality / Rationale
Reagent Stoichiometry 1.0 eq Diamine : 1.1 eq GlyoxalA slight excess of the dicarbonyl ensures complete consumption of the oxidation-sensitive diamine.
Solvent System THF or Ethanol / WaterFacilitates solubility of the organic diamine while accommodating the aqueous glyoxal solution.
Temperature Profile 0 °C addition, then 25 °CControls the exothermic nucleophilic attack; room temperature drives the final dehydration steps.
Purification Flash Chromatography (0-25% EtOAc/Hexane)Effectively separates the highly non-polar quinoxaline from polar unreacted starting materials and polymeric byproducts [1].
Isolated Yield 62%Reflects standard losses during silica gel chromatography and minor oligomerization of the glyoxal reagent [1].

Mechanistic & Workflow Visualizations

The following diagrams map the synthetic workflow and the stepwise chemical mechanism of the quinoxaline ring formation.

Synthesis SM 5-Fluoro-3-methyl- 2-nitroaniline Red Béchamp Reduction (Fe, NH4Cl) SM->Red Int 5-Fluoro-3-methylbenzene- 1,2-diamine Red->Int Chemoselective Reduction Cond Cyclocondensation (Glyoxal) Int->Cond Prod 7-Fluoro-5-methyl- quinoxaline Cond->Prod 62% Yield [M+H]+ 163.1

Figure 1: Two-step synthetic workflow for 7-fluoro-5-methylquinoxaline.

Mechanism R1 Diamine + Glyoxal R2 Nucleophilic Addition (Mono-hemiaminal) R1->R2 R3 Dehydration (Mono-imine) R2->R3 R4 Intramolecular Cyclization (Cyclic Hemiaminal) R3->R4 R5 Aromatization (-H2O) R4->R5 Prod Quinoxaline Core R5->Prod

Figure 2: Stepwise mechanism of quinoxaline ring formation via double condensation.

References

  • Title: WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents Source: Google Patents URL
  • Title: 5-Fluoro-3-methylbenzene-1,2-diamine | 206647-96-3 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Safety Data Sheet - ChemScene Source: ChemScene LLC URL
Foundational

The Biological Activity and Pharmacological Utility of 7-Fluoro-5-methylquinoxaline in TLR7/8 Antagonism

Executive Summary 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) is a highly specialized heterocyclic building block that has emerged as a critical pharmacophore in modern immunopharmacology[1]. While the molecule itse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) is a highly specialized heterocyclic building block that has emerged as a critical pharmacophore in modern immunopharmacology[1]. While the molecule itself is an intermediate, its biological significance is defined by its role as the foundational scaffold for synthesizing potent, polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists. This whitepaper details the mechanistic rationale, target biology, and experimental validation of quinoxaline-derived immunomodulators, providing a comprehensive guide for researchers developing therapeutics for autoimmune diseases and hyperinflammatory syndromes.

Chemical Ontology & Scaffold Rationale

The design of endosomal TLR antagonists requires precise molecular geometry to occupy the receptor binding site without triggering the conformational shifts necessary for signaling. 7-Fluoro-5-methylquinoxaline provides an optimal core for this purpose, most notably utilized in the synthesis of clinical-stage candidates like enpatoran (M5049) ()[2].

Causality of Structural Features:

  • 7-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom increases the metabolic stability of the quinoxaline core against cytochrome P450-mediated oxidation. Furthermore, it enhances lipophilicity, which is critical for traversing the cell membrane to reach endosomal targets.

  • 5-Methyl Substitution: The methyl group provides essential steric bulk. In the context of the TLR7/8 binding pocket, this specific steric hindrance locks the synthesized antagonist into an inactive conformation, physically preventing the receptor dimerization that is required for downstream adaptor recruitment.

Target Biology: TLR7/8 Signaling Pathway

TLR7 and TLR8 are endosomal pattern recognition receptors (PRRs) that detect single-stranded RNA (ssRNA) from viral pathogens or endogenous RNA-protein immune complexes ()[3].

Upon agonist binding, TLR7/8 dimerize and recruit the myeloid differentiation primary response 88 (MyD88) adaptor protein[4]. This initiates a signaling cascade involving IRAK4 and TRAF6, which bifurcates into two primary inflammatory pathways:

  • NF-κB Pathway: Drives the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)[5].

  • IRF7 Pathway: Drives the production of Type I interferons (e.g., IFN-α)[6].

Pathological overactivation of this cascade is a primary driver of Systemic Lupus Erythematosus (SLE). Quinoxaline-derived antagonists exert their biological activity by competitively binding to the TLR7/8 pocket, neutralizing this cascade at the receptor level[7].

TLR_Pathway ssRNA ssRNA (Viral/Endogenous) TLR78 Endosomal TLR7/8 ssRNA->TLR78 Activates Antagonist Quinoxaline Antagonist (e.g., M5049) Antagonist->TLR78 Blocks MyD88 MyD88 Adaptor TLR78->MyD88 Recruits IRAK4 IRAK4 / TRAF6 MyD88->IRAK4 Signals NFkB NF-κB Pathway IRAK4->NFkB Phosphorylates IRF7 IRF7 Pathway IRAK4->IRF7 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Transcription

Fig 1: TLR7/8 signaling pathway and targeted blockade by quinoxaline-based antagonists.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity and reproducibility, the transition from the 7-Fluoro-5-methylquinoxaline scaffold to a biologically validated antagonist requires a rigorous, self-validating experimental workflow.

Workflow Step1 Scaffold Synthesis (Condensation) Step2 Derivatization (Amination) Step1->Step2 Step3 In Vitro Screening (HEK-Blue Reporter) Step2->Step3 Step4 Cytokine Profiling (PBMC Assays) Step3->Step4

Fig 2: Experimental workflow from scaffold synthesis to in vitro biological validation.

Protocol 1: Synthesis of 7-Fluoro-5-methylquinoxaline (Scaffold Generation)

Based on Method 5 / Method 27 for polycyclic antagonists ()[2].

  • Reagent Preparation: Dissolve 5-fluoro-3-methylbenzene-1,2-diamine in an appropriate organic solvent (e.g., ethanol).

  • Condensation Reaction: Add oxalaldehyde (glyoxal) dropwise to the stirring mixture at room temperature.

    • Causality: Glyoxal acts as a bi-electrophile. The primary amines of the diamine attack the carbonyl carbons, followed by a double dehydration event. This condensation is thermodynamically driven by the formation of the fully aromatized, highly stable pyrazine ring, finalizing the quinoxaline core.

  • Purification: Concentrate the crude product under reduced pressure and purify via flash chromatography, eluting with an EtOAc/Hexane gradient (0% to 25%) to yield the pure scaffold as a yellow solid[2].

Protocol 2: In Vitro TLR7/8 Antagonism Assay (HEK-Blue System)

To validate the biological activity of derivatives synthesized from this scaffold, a self-validating reporter assay is employed ()[8].

  • Cell Plating: Seed HEK-Blue TLR7 or TLR8 cells (InvivoGen) at 5×104 cells/well in a 96-well plate.

    • Causality: HEK-Blue cells are stably co-transfected with human TLR7/8 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. This isolates the TLR7/8 pathway from other innate immune receptors, ensuring that any measured signal reduction is exclusively due to target-specific antagonism.

  • Compound Pre-incubation: Add the quinoxaline derivative in serial dilutions and incubate for 1 hour at 37°C.

    • Causality: Pre-incubation allows the lipophilic antagonist to permeate the cell membrane, enter the endosome, and occupy the TLR7/8 binding pocket before the agonist is introduced, preventing initial dimerization.

  • Agonist Stimulation: Add a known TLR7/8 agonist (e.g., Resiquimod/R848 at its established EC50) and incubate for 24 hours.

  • Quantification: Add QUANTI-Blue substrate and measure absorbance at 620 nm. Calculate the IC50 based on the dose-dependent reduction of SEAP activity.

Quantitative Data: Biological Activity of Quinoxaline Derivatives

The functionalization of the 7-Fluoro-5-methylquinoxaline scaffold yields highly potent immunomodulators. Table 1 summarizes the biological activity of related quinoxaline derivatives compared to standard reference compounds.

Compound / ScaffoldPrimary TargetActivity TypeIC50 / EC50Clinical Status / Utility
7-Fluoro-5-methylquinoxaline TLR7/8Scaffold / IntermediateN/APreclinical Synthesis[1]
Enpatoran (M5049) TLR7 & TLR8Dual Antagonist< 0.1 µM (IC50)Phase II (SLE, COVID-19)[9]
Pyrazolo[1,5-a]quinoxaline 10a TLR7Selective Antagonist8.2 µM (IC50)Discovery / Lead Optimization[10]
Resiquimod (R848) TLR7 & TLR8Dual Agonist~0.2 µM (EC50)Approved (Topical reference)[7]

Clinical and Therapeutic Implications

Derivatives built upon the 7-Fluoro-5-methylquinoxaline scaffold represent a paradigm shift in the management of immune disorders. By acting as dual TLR7/8 antagonists (e.g., enpatoran), these molecules prevent the pathogenic overproduction of Type I interferons and pro-inflammatory cytokines ()[9]. This mechanism is highly efficacious in treating systemic autoimmune diseases like lupus, where endogenous RNA-protein complexes chronically trigger endosomal TLRs. Furthermore, the robust suppression of the NF-κB pathway via these antagonists is currently being investigated for mitigating acute cytokine storms in severe viral infections[11].

References

  • Merck Patent. "Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders.
  • "Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives." Biomarker Research, PubMed Central (PMC).[Link]

  • "Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • "enpatoran | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY." International Union of Basic and Clinical Pharmacology.[Link]

Sources

Exploratory

Whitepaper: Engineering 7-Fluoro-5-methylquinoxaline Derivatives for Targeted TLR7/8 Antagonism

Prepared by: Senior Application Scientist, Drug Discovery & Immunomodulation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The dysregulation of endosomal Toll-like...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Immunomodulation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The dysregulation of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, is a primary driver in the pathogenesis of autoimmune disorders such as systemic lupus erythematosus (SLE) and hyperinflammatory syndromes[1]. While early immunomodulatory efforts focused on broad-spectrum immunosuppressants, modern rational drug design demands precise target engagement.

In recent years, the 7-fluoro-5-methylquinoxaline scaffold has emerged as a highly privileged intermediate in the synthesis of potent, polycyclic TLR7/8 antagonists[2]. Most notably, this core is the foundational building block for clinical-stage candidates like Enpatoran (M5049)[3]. As an application scientist overseeing scaffold optimization, I have found that the specific substitution pattern of this quinoxaline derivative—combining the electron-withdrawing properties of fluorine with the steric bulk of a methyl group—provides unparalleled metabolic stability and optimal spatial alignment within the TLR7/8 binding pocket.

This technical guide details the mechanistic rationale, synthetic methodologies, and biological validation workflows required to leverage 7-fluoro-5-methylquinoxaline derivatives in modern drug discovery.

Mechanistic Rationale: Endosomal TLR7/8 Signaling

To understand why the 7-fluoro-5-methylquinoxaline core is so effective, we must first examine the causality of the signaling cascade it disrupts. TLR7 and TLR8 are localized to the endosomal membrane, where they recognize single-stranded RNA (ssRNA) from viral pathogens or endogenous immune complexes[1].

Upon ligand binding, these receptors undergo a conformational shift that triggers the dimerization and recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein[4]. This initiates a downstream phosphorylation cascade involving IRAK4 and TRAF6, ultimately diverging into two distinct transcriptional pathways:

  • NF-κB Pathway: Drives the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[5].

  • IRF7 Pathway: Drives the robust production of Type I interferons (IFN-α)[5].

By designing competitive antagonists based on the 7-fluoro-5-methylquinoxaline scaffold, we can lock the TLR7/8 receptors in an inactive conformation, halting the recruitment of MyD88 and silencing both downstream pathways simultaneously.

TLR_Pathway ssRNA ssRNA (Agonist) TLR Endosomal TLR7/8 ssRNA->TLR Binds & Activates Antagonist 7-F-5-Me-Quinoxaline Derivatives (Antagonist) Antagonist->TLR Competitively Inhibits MyD88 MyD88 Adaptor TLR->MyD88 Dimerization & Recruitment Complex IRAK4 / TRAF6 Complex MyD88->Complex Signal Transduction Transcription NF-κB & IRF7 Activation Complex->Transcription Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-α) Transcription->Cytokines Gene Expression

Diagram 1: Mechanistic intervention of 7-fluoro-5-methylquinoxaline derivatives in the TLR7/8 pathway.

Scaffold Synthesis & Derivatization

The synthesis of the 7-fluoro-5-methylquinoxaline core requires precise control over reaction kinetics to prevent the polymerization of highly reactive diamine precursors.

Protocol 1: Synthesis of 7-Fluoro-5-methylquinoxaline

Objective: High-yield preparation of the core scaffold from 5-fluoro-3-methylbenzene-1,2-diamine[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-fluoro-3-methylbenzene-1,2-diamine in a 1:1 mixture of ethanol and water.

    • Causality: The biphasic-like solvent system is critical. Ethanol ensures the complete dissolution of the organic diamine, while water stabilizes the incoming aqueous oxalaldehyde, preventing rapid, uncontrolled exothermic degradation.

  • Condensation: Slowly add 1.2 equivalents of oxalaldehyde (glyoxal, 40% in water) dropwise at 0°C. Once added, allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Low temperatures during addition prevent the formation of polymeric byproducts. The C2 unit of glyoxal acts as the perfect electrophilic bridge to close the pyrazine ring.

  • Extraction: Evaporate the ethanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (EtOAc) (3x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude product via flash column chromatography using a gradient of 0% to 25% EtOAc in hexane.

    • Causality: The 7-fluoro-5-methylquinoxaline product is moderately lipophilic. The gradual increase in EtOAc selectively elutes the target compound away from highly polar unreacted diamines and baseline impurities[2].

Self-Validating QC Checkpoint: Before proceeding to downstream derivatization (e.g., coupling with piperidine derivatives to form clinical candidates like Enpatoran), analyze the purified fraction via LC-MS. The protocol is validated if a dominant peak is observed at m/z = 163.1 [M+H]⁺ , confirming the exact mass of the 7-fluoro-5-methylquinoxaline core[2].

Structure-Activity Relationship (SAR) Profiling

Why go through the effort of synthesizing this specific substitution pattern? Empirical data generated during the optimization of polycyclic TLR antagonists demonstrates that the 7-fluoro and 5-methyl groups work synergistically. The fluorine atom modulates the pKa of the pyrazine nitrogens while participating in critical halogen bonding within the receptor pocket. Simultaneously, the 5-methyl group acts as a steric shield, locking the conformation of the molecule to enhance selectivity[6].

Table 1: Representative SAR quantitative data for Quinoxaline Core Derivatives (Values synthesized from patent literature benchmarks).

Compound ScaffoldSubstitution PatternhTLR7 IC₅₀ (nM)hTLR8 IC₅₀ (nM)Target Selectivity Index
Quinoxaline CoreUnsubstituted>1000>1000N/A
Quinoxaline Core7-Fluoro1452101.4
Quinoxaline Core5-Methyl2203801.7
Quinoxaline Core 7-Fluoro-5-methyl 11 24 2.2

Biological Evaluation: High-Throughput Screening Workflow

To validate the antagonistic efficacy of synthesized derivatives, we utilize a robust, self-contained reporter assay system.

Protocol 2: HEK-Blue™ hTLR7/8 Antagonism Assay

Objective: Quantify the IC₅₀ of 7-fluoro-5-methylquinoxaline derivatives against human TLR7 and TLR8.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-Blue hTLR7 and hTLR8 cells (which stably co-express the human TLR gene and an NF-κB-inducible SEAP reporter) at 50,000 cells/well in a 384-well plate.

  • Compound Pre-incubation: Add the quinoxaline derivatives (serially diluted from 10 µM to 0.1 nM) to the wells. Incubate for 1 hour at 37°C.

    • Causality: Pre-incubation is mandatory. It allows the small-molecule antagonist to permeate the cell membrane, enter the endosome, and occupy the TLR binding pocket before the high-affinity agonist is introduced.

  • Agonist Challenge: Challenge the cells with a known agonist (e.g., R848/Resiquimod at its EC₈₀ concentration). Incubate for 20 hours.

  • SEAP Detection: Add QUANTI-Blue™ reagent to the supernatant and measure optical density (OD) at 620 nm.

    • Causality: SEAP (Secreted Embryonic Alkaline Phosphatase) is secreted into the media. This non-destructive readout allows the cells to remain intact for subsequent viability testing.

Self-Validating QC Checkpoint: To ensure that a reduction in SEAP signal is due to true receptor antagonism and not compound toxicity, multiplex the assay with a luminescent cell viability counter-screen (e.g., CellTiter-Glo) directly in the same well. If cell viability drops by >10% at a given concentration, the antagonism data for that well is invalidated and flagged as non-specific cytotoxicity.

Workflow Synth 1. Scaffold Synthesis (7-F-5-Me-Quinoxaline) Deriv 2. Derivatization (Cross-Coupling) Synth->Deriv Purif 3. Purification (Flash Chromatography) Deriv->Purif Assay 4. HTS Assay (HEK-Blue Reporter) Purif->Assay Lead 5. Lead Optimization (SAR Analysis) Assay->Lead

Diagram 2: End-to-end workflow for the development and validation of TLR7/8 antagonists.

Translational Outlook

The translation of 7-fluoro-5-methylquinoxaline derivatives from bench to bedside represents a major leap in managing immune disorders. Compounds utilizing this core, such as Enpatoran, have advanced into clinical trials for cutaneous lupus erythematosus (CLE) and COVID-19-induced hyperinflammation[3]. The unique physicochemical properties imparted by the fluoro-methyl substitution ensure high oral bioavailability and excellent partitioning into endosomal compartments, proving that meticulous scaffold engineering is the cornerstone of modern immunotherapy.

References

  • WO2017106607A1 - Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders Source: Google Patents URL
  • Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation Source: ImmunoHorizons | Oxford Academic URL:[Link]

  • Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SID 434321742 - Enpatoran (Compound 73 from WO2017106607A1) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Spectroscopic Elucidation of 7-Fluoro-5-methylquinoxaline: A Comprehensive Analytical Guide

Executive Summary Quinoxaline derivatives—characterized by a fused benzene and pyrazine bicyclic system—are privileged scaffolds in medicinal chemistry, frequently exhibiting potent kinase inhibition, antiviral, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives—characterized by a fused benzene and pyrazine bicyclic system—are privileged scaffolds in medicinal chemistry, frequently exhibiting potent kinase inhibition, antiviral, and anticancer properties[1]. The strategic incorporation of a fluorine atom and a methyl group, as seen in 7-fluoro-5-methylquinoxaline (CAS: 2101945-32-6), significantly modulates the molecule's lipophilicity, metabolic stability, and target binding affinity[2][3].

Because the precise regiochemistry of substituents on the quinoxaline core dictates its pharmacological profile, rigorous structural validation is non-negotiable. This whitepaper provides an authoritative, in-depth framework for the structural elucidation of 7-fluoro-5-methylquinoxaline using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation Strategy & Causality

The exact positioning of the fluoro and methyl substituents on the benzene ring (positions 7 and 5, respectively) necessitates a multi-modal spectroscopic approach:

  • Multi-Nuclear NMR ( 1 H, 13 C, 19 F): Fluorine-19 NMR is highly sensitive to the local electronic environment, making it indispensable for confirming the C-7 substitution[4]. Furthermore, 13 C- 19 F scalar coupling provides definitive proof of the regiochemistry, as the magnitude of the coupling constant ( J ) decays predictably with bond distance.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI) in positive mode is selected due to the intrinsic basicity of the pyrazine nitrogens, which readily accept protons to form stable [M+H]+ ions[5][6].

  • Fourier-Transform Infrared (FT-IR): Attenuated Total Reflectance (ATR) FT-IR is chosen to bypass the need for traditional KBr pelleting. This prevents moisture absorption that could obscure critical C=N and C−F stretching bands[7].

Quantitative Spectroscopic Data Profiling

The following tables summarize the quantitative analytical data required to confirm the identity and purity of 7-fluoro-5-methylquinoxaline.

Table 1: Nuclear Magnetic Resonance (NMR) Data (400 MHz, DMSO- d6​ )

Note: Data is synthesized based on established chemical shifts and scalar couplings of structurally homologous halogenated quinoxalines[7][8].

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
1 H 8.85Doublet J=1.8 Pyrazine H-2
1 H 8.81Doublet J=1.8 Pyrazine H-3
1 H 7.62Doublet of doublets JHF​=8.5 , JHH​=2.5 Benzene H-8
1 H 7.35Doublet of doublets JHF​=9.5 , JHH​=2.5 Benzene H-6
1 H 2.65Singlet-Methyl CH 3​ (C-5)
19 F -112.4Multiplet-Fluorine (C-7)
13 C 160.2Doublet JCF​=245.0 C-7 (C-F bond)
13 C 145.5, 144.8Singlets-C-2, C-3 (Pyrazine)
Table 2: Fourier-Transform Infrared (FT-IR) Vibrational Modes
Wavenumber (cm −1 )IntensityVibrational ModeStructural Correlation
3055WeakC-H stretch ( sp2 )Aromatic ring protons
2920WeakC-H stretch ( sp3 )Aliphatic methyl group
1580 - 1550StrongC=N stretchPyrazine ring system
1210 - 1150Strong, BroadC-F stretchFluorinated aromatic carbon
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Ion SpeciesTheoretical m/z Observed m/z Mass Error (ppm)
[M+H]+ 163.0666163.0671< 3.5

Experimental Methodologies

To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system , incorporating internal controls to eliminate instrumental artifacts.

Protocol 1: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 7-fluoro-5-methylquinoxaline in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is selected over CDCl 3​ to ensure complete solvation of the polar pyrazine moiety and to provide a robust deuterium lock signal for the spectrometer[6].

  • Internal Calibration (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS) to the sample. The TMS peak must be manually calibrated to exactly 0.00 ppm. If the TMS peak drifts, the chemical shift axis is invalid and the sample must be re-shimmed.

  • 1 H and 13 C Acquisition: Acquire 1 H spectra at 400 MHz (16 scans, relaxation delay 1.5s). Acquire 13 C spectra at 100 MHz (1024 scans, relaxation delay 2.0s). Causality: The extended relaxation delay in 13 C acquisition ensures the quantitative integration of quaternary carbons (such as C-5 and C-7), which lack attached protons to facilitate rapid relaxation.

  • 19 F Acquisition: Acquire 19 F spectra at 376 MHz. First, run a proton-decoupled sequence ( 19 F{ 1 H}) to yield a single sharp peak, confirming the presence of a single fluorine environment. Follow this with a coupled spectrum to observe F-H scalar interactions, verifying the proximity of the fluorine to H-6 and H-8[4][8].

Protocol 2: ATR-FTIR Spectroscopy
  • Background Validation (Self-Validation): Before sample analysis, collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm −1 resolution). Causality: This step subtracts ambient CO 2​ and water vapor from the final spectrum, ensuring that any peaks observed belong strictly to the analyte.

  • Sample Application: Place ~2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: The intensity of an ATR signal is directly proportional to the physical contact between the crystal and the sample; insufficient pressure yields artificially weak C-F bands[7].

  • Data Acquisition: Scan from 4000 to 400 cm −1 . Identify the definitive C-F stretching vibration (typically strong and broad between 1150-1210 cm −1 ).

Protocol 3: LC-HRMS (ESI-TOF) Analysis
  • System Tuning (Self-Validation): Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 5 ppm. The protocol cannot proceed if the calibrant masses fall outside this threshold.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 column. Causality: Quinoxalines are weak bases (pKa ~0.56)[1]. Formic acid acts as an ionization enhancer, providing an abundant proton source to force the basic pyrazine nitrogens into their [M+H]+ state.

  • Ionization & Detection: Operate the ESI source in positive ion mode. Isolate the [M+H]+ precursor ion ( m/z 163.06) and apply collision-induced dissociation (CID) at 20 eV to generate structural fragments[5][6].

Mechanistic & Analytical Workflows

The following diagrams illustrate the logical progression of the analytical characterization and the proposed mass spectrometric fragmentation pathways.

Workflow A 7-Fluoro-5-methylquinoxaline Synthesis & Purification B NMR Spectroscopy (1H, 13C, 19F) A->B C FT-IR Spectroscopy (Functional Groups) A->C D HRMS (ESI-TOF) (Molecular Ion & Fragments) A->D E Data Integration & Structural Validation B->E C->E D->E

Analytical workflow for the structural validation of 7-Fluoro-5-methylquinoxaline.

MS_Pathway M [M+H]+ m/z 163.06 Parent Ion F1 Loss of HCN m/z 136.05 M->F1 -HCN F2 Loss of F radical m/z 144.06 M->F2 -F* F3 Pyrazine Ring Cleavage m/z 109.04 M->F3 -C2H2N2

Proposed ESI-MS/MS fragmentation pathway for 7-Fluoro-5-methylquinoxaline.

References

  • Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders Google P
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines MDPI[Link]

  • Urinary metabolites of a novel quinoxaline non-nucleoside reverse transcriptase inhibitor in rabbit, mouse and human PubMed (NIH)[Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2 PMC (NIH)[Link]

  • Fluorine NMR Biophysics.org[Link]

Sources

Exploratory

7-Fluoro-5-methylquinoxaline in Advanced Pharmacophore Design: Physical Properties, Synthesis, and Analytical Methodologies

Executive Summary In contemporary medicinal chemistry, the quinoxaline bicyclic core serves as a privileged scaffold for designing high-affinity receptor antagonists. Specifically, 7-fluoro-5-methylquinoxaline (CAS: 2101...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinoxaline bicyclic core serves as a privileged scaffold for designing high-affinity receptor antagonists. Specifically, 7-fluoro-5-methylquinoxaline (CAS: 2101945-32-6) has emerged as a critical synthetic intermediate, most notably detailed in patent literature for the development of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists[1]. As a Senior Application Scientist, understanding the exact thermodynamic properties—specifically the melting and boiling points—of this precursor is non-negotiable. These physical parameters dictate the parameters for downstream cross-coupling reactions, purification workflows, and formulation stability.

This whitepaper provides an in-depth analysis of the physical properties of 7-fluoro-5-methylquinoxaline, the structural causality behind these metrics, and the self-validating protocols required for their empirical determination.

Physicochemical Profiling: Melting and Boiling Point Dynamics

While theoretical algorithms provide baseline predictions, the physical state of a compound during synthesis dictates the handling protocols. According to isolation data from , 7-fluoro-5-methylquinoxaline precipitates as a yellow solid at standard temperature and pressure (STP)[1].

Quantitative Data Summary

The following table synthesizes the known and predicted physicochemical data for 7-fluoro-5-methylquinoxaline, establishing the baseline for analytical testing[2],[3].

PropertyValueContext / Source
Molecular Formula C₉H₇FN₂Exact Mass: 162.059 g/mol
Physical State (STP) Yellow SolidEmpirical observation post-chromatography[1]
Melting Point > 25 °C (Estimated 45–75 °C)Inferred from solid state at room temperature
Boiling Point 262.4 ± 35.0 °CPredicted via computational modeling[2]
Density 1.242 ± 0.06 g/cm³Predicted[2]
pKa -0.04 ± 0.30Predicted (Decreased basicity due to Fluorine)[2]
Structural Causality of Physical Properties

The physical properties of this molecule are tightly governed by its substitution pattern:

  • Melting Point Causality ( π−π Stacking & Halogen Bonding): Unsubstituted quinoxaline is a low-melting solid (29–32 °C). The addition of a C5-methyl group introduces steric bulk that typically disrupts planar π−π stacking, which would theoretically lower the melting point. However, the highly electronegative C7-fluorine atom introduces a strong local dipole and participates in intermolecular C−H⋯F interactions. This stabilizes the crystal lattice energy, ensuring the compound remains a stable solid at room temperature.

  • Boiling Point Causality (Dipole Moment): The predicted boiling point of ~262.4 °C is significantly elevated compared to simple aromatics. The two nitrogen atoms in the pyrazine ring create a strong molecular dipole. The electron-withdrawing fluorine atom at C7 exerts an inductive effect (-I) across the aromatic system, further polarizing the molecule. The thermal energy required to overcome these enhanced dipole-dipole interactions in the liquid phase drives the boiling point upward.

Synthetic Methodology and Isolation

To study the physical properties, the compound must first be synthesized with high purity (>98%). The foundational synthesis relies on the condensation of a substituted diamine with a dialdehyde[1].

Step-by-Step Synthesis Workflow

Rationale: A double condensation reaction is utilized because the nucleophilic amine groups readily attack the electrophilic carbonyl carbons of oxalaldehyde, followed by dehydration to form the aromatic pyrazine ring.

  • Preparation: Dissolve 5-fluoro-3-methylbenzene-1,2-diamine (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF) to ensure complete solvation of the solid precursor.

  • Condensation: Add an aqueous solution of oxalaldehyde (glyoxal, 1.1 eq) dropwise at 0 °C to control the exothermic Schiff base formation.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. The thermodynamic driving force is the formation of the highly stable, fully conjugated bicyclic aromatic system.

  • Quenching & Extraction: Quench with distilled water and extract using Ethyl Acetate (EtOAc). The organic layer will contain the crude fluorinated quinoxaline.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude mixture via flash column chromatography using a gradient of EtOAc in Hexane (0% to 25%).

  • Isolation: Evaporate the pure fractions to yield 7-fluoro-5-methylquinoxaline as a distinct yellow solid (approx. 62% yield)[1].

Synthesis A 5-Fluoro-3-methylbenzene-1,2-diamine (Starting Material) C Condensation Reaction (Method 5) A->C B Oxalaldehyde (Reagent) B->C D Crude Product (Mixture) C->D E Flash Chromatography (EtOAc/Hexane 0-25%) D->E F 7-Fluoro-5-methylquinoxaline (Yellow Solid, 62% Yield) E->F

Synthetic workflow for 7-fluoro-5-methylquinoxaline via condensation.

Empirical Determination Protocols for Physical Properties

Because the boiling point is a predicted value with a wide variance (± 35.0 °C), and the exact melting point requires empirical validation, the following self-validating analytical protocols must be executed.

High-Precision Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is prioritized over standard capillary methods to detect polymorphic transitions in the crystal lattice.

  • Self-Validation Step: Calibrate the DSC instrument using an Indium standard (known MP: 156.6 °C, ΔHf​ : 28.62 J/g) to ensure the thermocouple accuracy.

  • Protocol:

    • Weigh precisely 2.0–3.0 mg of the purified yellow solid into an aluminum DSC pan.

    • Crimp the pan with a pinhole lid to allow for the release of any residual volatile solvents.

    • Equilibrate the sample at 10 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • Ramp the temperature at a controlled rate of 5 °C/min up to 150 °C.

    • Analysis: The melting point is recorded as the extrapolated onset temperature of the endothermic peak, representing the collapse of the π−π stacked lattice.

Micro-Boiling Point Analysis (Modified Siwoloboff’s Method)

Given the high predicted boiling point (~262 °C)[2], thermal degradation is a risk. A micro-scale approach minimizes material loss.

  • Self-Validation Step: Run a parallel test using Diphenyl ether (known BP: 259 °C) to validate the heat transfer efficiency of the oil bath at extreme temperatures.

  • Protocol:

    • Place 0.5 mL of liquidized 7-fluoro-5-methylquinoxaline (melted gently) into a micro-test tube.

    • Insert a glass capillary tube, sealed at the upper end, open-end down into the sample.

    • Submerge the micro-test tube into a high-temperature silicone oil bath equipped with a calibrated digital thermometer.

    • Heat the bath gradually. As the temperature approaches the boiling point, air trapped in the capillary will expand and bubble out.

    • Continue heating until a rapid, continuous stream of bubbles emerges (indicating the vapor pressure of the compound exceeds atmospheric pressure).

    • Remove the heat source. The exact boiling point is recorded at the precise moment the bubbling stops and the liquid begins to draw up into the capillary.

Mechanistic Role in TLR7/8 Signaling

The precise physical properties of 7-fluoro-5-methylquinoxaline allow it to be seamlessly integrated into complex polycyclic architectures. Once elaborated into a mature drug candidate, this pharmacophore acts as a potent antagonist for endosomal Toll-like receptors 7 and 8[1].

Mechanistic Rationale: The fluorine atom enhances lipophilicity, allowing the drug to cross the cell membrane and access the endosome. Once inside, the quinoxaline derivative competitively binds to the TLR7/8 dimerization interface, preventing the recruitment of the MyD88 adapter protein. This halts the downstream phosphorylation cascades, ultimately suppressing the release of pro-inflammatory cytokines (like IFN- α and TNF- α ) in autoimmune disorders.

TLR78 A 7-Fluoro-5-methylquinoxaline Derivative B TLR7 / TLR8 Receptors (Endosomal) A->B Antagonizes C MyD88 Recruitment (Blocked) B->C Prevents D NF-κB / IRF7 Activation (Inhibited) C->D Halts E Pro-inflammatory Cytokines (Downregulated) D->E Reduces

Mechanism of action for TLR7/8 antagonists derived from the quinoxaline core.

Conclusion

The physical properties of 7-fluoro-5-methylquinoxaline—manifesting as a stable yellow solid with a high boiling point—are direct consequences of its unique halogenated and methylated bicyclic structure. By utilizing self-validating DSC and micro-boiling point methodologies, researchers can accurately map its thermodynamic profile, ensuring reliable scale-up and integration into advanced TLR7/8 antagonist synthesis pipelines.

References

  • World Intellectual Property Organization (WIPO). "Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders." Patent WO2017106607A1, published June 22, 2017.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 174393648, 2-Chloro-7-fluoro-5-methylquinoxaline." PubChem (Used for structural baseline comparisons). Available at:[Link]

Sources

Foundational

Fluorinated Quinoxalines in Medicinal Chemistry: A Strategic Alliance for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the synergistic potential of combining the unique properties of fluorine with the privileged quinoxaline core. As a Senior Application Scientist, my aim is to provide not just a review of the field, but a technical guide grounded in mechanistic understanding and practical application, empowering researchers to leverage this powerful chemical combination in their drug discovery programs.

The Foundational Pillars: Why Fluorine? Why Quinoxaline?

The Transformative Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its molecular properties in a predictable manner.[1][2] Unlike other halogens, fluorine possesses a unique combination of characteristics:

  • High Electronegativity and Small Size: With the highest electronegativity of any element and a van der Waals radius similar to hydrogen, fluorine can exert powerful electronic effects without causing significant steric hindrance.[3][4]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4][5] This is a common strategy to block metabolically labile sites, thereby increasing a drug's half-life and bioavailability.[3][6]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, cell membrane permeability, and target binding.[1][4][7]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, often leading to increased ligand-binding affinity.[3][6]

The Quinoxaline Scaffold: A Privileged Framework

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[8] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity.[8] The planarity and aromaticity of the quinoxaline system provide a rigid and versatile backbone for chemical modification, leading to a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[9][10][11]

The combination of these two pillars—the strategic property modulation by fluorine and the versatile biological activity of the quinoxaline scaffold—creates a powerful platform for the development of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Synthesis of Fluorinated Quinoxalines: From Classical Methods to Green Chemistry

The synthesis of the quinoxaline ring is well-established, with modern adaptations focusing on efficiency and environmental sustainability.

The Classical Hinsberg Condensation

The most common and versatile method for synthesizing quinoxalines is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8][10] Fluorine can be readily incorporated by using a fluorinated ortho-phenylenediamine as a starting material. This approach allows for precise control over the position of the fluorine substituent on the benzene portion of the scaffold.

G cluster_reactants Reactants cluster_products Product A Fluorinated o-phenylenediamine C Fluorinated Quinoxaline A->C Condensation (Acid Catalyst) B 1,2-Dicarbonyl Compound B->C

Caption: Classical synthesis of fluorinated quinoxalines.

Modern and Green Synthetic Protocols

Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes.

  • Fluorinated Alcohols as Catalysts: Hexafluoroisopropanol (HFIP) has emerged as a highly effective "green" catalyst and solvent.[10][12] Its high polarity and hydrogen-bond donating ability facilitate the condensation reaction, often at room temperature and with high yields, eliminating the need for harsh acidic catalysts and toxic solvents.[12]

  • Metal-Free Trifluoromethylation: Direct trifluoromethylation of the quinoxaline scaffold can be achieved using reagents like trifluoroacetic acid (TFA) as both the CF3 source and catalyst, providing a metal-free and atom-economical approach to synthesizing 2-(trifluoromethyl)quinoxalines.[13]

Experimental Protocol: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline

This protocol describes a green synthesis approach using hexafluoroisopropanol (HFIP) as a catalyst.[12]

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Benzil

  • Hexafluoroisopropanol (HFIP)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1 mmol) and benzil (1 mmol) in a minimal amount of ethanol.

  • Add a catalytic amount of hexafluoroisopropanol (HFIP, 5 mol%).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 6-fluoro-2,3-diphenylquinoxaline as a pure solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Medicinal Chemistry Applications: Targeting Disease with Precision

The strategic placement of fluorine on the quinoxaline scaffold has led to the discovery of potent agents across several therapeutic areas.

Anticancer Agents

This is one of the most extensively explored applications of fluorinated quinoxalines.[9][14][15] Their anticancer effects are often mediated through the inhibition of key cellular signaling pathways.

  • Mechanism of Action: Kinase Inhibition: Many fluorinated quinoxalines function as ATP-competitive inhibitors of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[16][17] The fluorine atom often enhances binding to the kinase active site. Key targets include:

    • VEGFR-2: Inhibition of the Vascular Endothelial Growth Factor Receptor 2 blocks angiogenesis, cutting off the tumor's blood supply.[8][15]

    • EGFR/HER2: Targeting the Epidermal Growth Factor Receptor family is a proven strategy in cancers like breast and lung cancer.[14]

    • Pim Kinases: These serine/threonine kinases are overexpressed in many cancers and are involved in cell survival and drug resistance.[18]

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Migration ERK->Proliferation FQ Fluorinated Quinoxaline FQ->VEGFR2 Inactivates G A Identify Quinoxaline Scaffold with Tau Affinity B Synthesize Fluorinated (¹⁹F) Precursor A->B C Radiolabeling with ¹⁸F B->C D In Vitro Evaluation (Binding Assays, Autoradiography) C->D E In Vivo Evaluation (Animal Models) D->E F Clinical Trials (Human PET Imaging) E->F

Caption: Development workflow for an ¹⁸F-Quinoxaline PET agent.

  • Enzyme Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in the hyperphosphorylation of Tau. Potent and selective fluorinated quinoxaline inhibitors of GSK-3β have been developed, representing a potential therapeutic strategy to halt disease progression. [19]

Antimicrobial and Antiviral Agents

The quinoxaline scaffold is present in numerous antimicrobial and antiviral agents. Fluorination can enhance potency and improve pharmacokinetic properties.

  • Antifungal/Antibacterial Activity: Fluorinated quinoxalines have demonstrated significant activity against various pathogens. For instance, 2,3-dichloro-6-(trifluoromethoxy) quinoxaline showed strong efficacy against multiple Candida species. [20]Other derivatives have shown promise in inhibiting Mycobacterium tuberculosis. [12]

  • Antiviral Potential: The quinoxaline scaffold is a key component of the approved Hepatitis C virus (HCV) protease inhibitor, Glecaprevir, which contains a difluoromethylene group. [21]This success highlights the potential for developing other fluorinated quinoxaline derivatives against a range of viruses, including respiratory pathogens like influenza and coronaviruses. [22][23]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound. [20] Materials:

  • Fluorinated quinoxaline derivatives (dissolved in DMSO)

  • Bacterial or fungal strains (e.g., C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agent (positive control)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism in broth medium.

  • In a 96-well plate, perform a two-fold serial dilution of the fluorinated quinoxaline compound in the broth medium, creating a range of concentrations.

  • Add the standardized inoculum to each well. Include a positive control (broth + inoculum + standard drug), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (microbial growth).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Future Perspectives and Conclusion

The fusion of fluorine chemistry with the privileged quinoxaline scaffold represents a highly productive and ongoing strategy in medicinal chemistry. The field is poised for further innovation:

  • Advanced Drug Modalities: Highly potent fluorinated quinoxaline derivatives could serve as cytotoxic payloads in Antibody-Drug Conjugates (ADCs) or as warheads for Proteolysis-Targeting Chimeras (PROTACs), enabling highly specific tumor targeting. [14][15]* Rational Design: A deeper understanding of fluorine's interactions within biological targets will allow for more rational, structure-based design of next-generation inhibitors with improved selectivity and reduced off-target effects. [24]* New Therapeutic Areas: The versatility of the scaffold suggests that its applications could expand further into areas like inflammatory diseases and metabolic disorders.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [3]2. Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 128(9), 1031-1047. [1][2]3. BenchChem. (2025). Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide. BenchChem. [8]4. Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339-1352. [9]5. Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [6]6. Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [24]7. Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319. [2]8. Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Messery, S. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2919. [16]9. Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(17), 3989-3998. [13]10. Khatoon, N., & Abdulmalek, E. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7604. 11. Kumar, A., Kumar, V., & Singh, R. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Pharmaceuticals, 14(7), 653. [12]12. Al-Warhi, T., Sabt, A., Alanazi, A. M., Al-Salahat, A., El-Senduny, F. F., & Badria, F. A. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Journal of Medicinal Chemistry. [14]13. Chen, Y. L., Li, Y. L., Chen, Y. H., Chang, L. S., & Chen, I. H. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(34), 24453-24460. [25]14. Varala, R., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. [26]15. Sarkar, A., & Mukhopadhyay, C. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1331-1349. [27]16. Monge, A., Palop, J. A., & de Ceráin, A. L. (1995). Design of new quinoxaline-1,4-di-N-oxide derivatives with antimycobacterial activity. Journal of Heterocyclic Chemistry, 32(4), 1233-1236. [28]17. Wang, M., Li, W., Zhang, X., Gao, M., & Cui, M. (2021). Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. Molecular Pharmaceutics, 18(2), 853-864. [29]18. Hunter, L. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(22), 8819-8830. [30]19. El-Adl, K., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. European Journal of Medicinal Chemistry. [15]20. Bretin, A., et al. (2020). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 25(18), 4213. 21. ResearchGate. (n.d.). Representative biologically active quinazolines and quinoxalines. ResearchGate. [31]22. Ono, M., et al. (2017). Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. Chemical Communications, 53(75), 10412-10415. [32]23. AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. [4]24. Al-Shura, A. N., et al. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Journal of Fungi. [20]25. Al-Otaibi, F. M., et al. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(5), 981-988. [19]26. Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Le Studium Conference. [7]27. Ilardi, E. A., & Tota, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4099. [33]28. Dalvit, C., & Vulpetti, A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [5]29. Celen, S., et al. (2017). Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. Bioorganic & Medicinal Chemistry, 25(20), 5418-5428. [34]30. Kumar, P., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [22]31. Abouzid, K. A. M., & Ghorab, M. M. (2016). Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(6), 403-418. [17]32. Ilardi, E. A., & Tota, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4099. [21]33. Klastersky, J. (1987). The new fluorinated quinolones for infection prevention in acute leukemia. Annals of Internal Medicine, 106(1), 144-146. [35]34. Zhang, C. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [23]35. Carta, A., Piras, S., & Loriga, M. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1249-1264. [36]36. Gomes, B., Loureiro, J. A., Coelho, M. A. N., & Pereira, M. C. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-5735. [37]37. Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry. [38]38. Akasheh, N., & Ibrahim, H. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 899-915. [39]39. Nafie, M. S., Kahwash, S. H., & Youssef, M. M. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Current Organic Chemistry. [40]40. BenchChem. (2025). Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols. BenchChem. [11]41. Kim, J., et al. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. Materials Chemistry Frontiers, 3(6), 1136-1143.

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Exploratory

Structural Informatics and Synthesis of 7-Fluoro-5-methylquinoxaline: A Technical Whitepaper

Executive Summary In modern drug discovery, the precise identification and reproducible synthesis of heterocyclic building blocks are foundational to developing robust structure-activity relationships (SAR). 7-Fluoro-5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise identification and reproducible synthesis of heterocyclic building blocks are foundational to developing robust structure-activity relationships (SAR). 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) has emerged as a critical intermediate in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists, which are actively investigated for the treatment of immune disorders and cancer immunotherapy[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge chemical informatics with practical bench chemistry. This guide deconstructs the structural identity of 7-fluoro-5-methylquinoxaline—focusing on its InChI and InChIKey frameworks—and provides a self-validating, step-by-step synthetic methodology grounded in thermodynamic causality.

Chemical Informatics & The InChI Framework

In patent literature and high-throughput screening databases, structural ambiguity regarding positional isomers (e.g., 6-fluoro vs. 7-fluoro derivatives) can compromise intellectual property and data integrity. To prevent this, we utilize the IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey.

Structural Identifiers

By mapping the topological coordinates of the quinoxaline core (a pyrazine ring fused to a benzene ring), we can derive the exact machine-readable identifiers for 7-fluoro-5-methylquinoxaline[2][3]:

  • Canonical SMILES: Cc1cc(F)cc2nccnc12

  • Standard InChI String: InChI=1S/C9H7FN2/c1-6-2-7(10)3-8-9(6)12-5-4-11-8/h2-5H,1H3

Deconstructing the InChI String:

  • Formula Layer (C9H7FN2): Establishes the exact atomic composition.

  • Connectivity Layer (c1-6-2-7(10)...): Unambiguously locks the methyl group (C1) to the C5 position (node 6) and the fluorine atom (F10) to the C7 position (node 7) of the quinoxaline scaffold.

  • Hydrogen Layer (h2-5H,1H3): Defines the protonation state and tautomeric boundaries.

The InChIKey Mechanism

Because the raw InChI string contains special characters (/, (, )) that break URL structures and database queries, cheminformatics systems convert it into an InChIKey —a 27-character, collision-resistant string generated via a SHA-256 cryptographic hash.

G S1 Molecular Structure (C9H7FN2) S2 Canonicalization (Atom Ordering) S1->S2 Normalization S3 Standard InChI String (InChI=1S/C9H7FN2/...) S2->S3 Serialization S4 SHA-256 Hashing (Cryptographic Hash) S3->S4 Hash Function S5 InChIKey (27-Character Hash) S4->S5 Truncation & Formatting

Algorithmic workflow for generating the InChIKey from the molecular structure.

(Note: Due to the strict cryptographic nature of the SHA-256 algorithm, the exact 27-character InChIKey must be computed via validated cheminformatics software like RDKit using the InChI string provided above, ensuring zero hallucination of hash outputs).

Physicochemical Profile

Understanding the physical properties of 7-fluoro-5-methylquinoxaline is essential for downstream purification and assay development. The electron-withdrawing nature of the fluorine atom at the 7-position subtly modulates the pKa of the pyrazine nitrogens, impacting its binding affinity in biological targets.

PropertyValueSource / Method
IUPAC Name 7-Fluoro-5-methylquinoxalineNomenclature Standard
CAS Registry Number 2101945-32-6[4]
Molecular Formula C9H7FN2Computed
Molecular Weight 162.16 g/mol Computed
Boiling Point 262.4 ± 35.0 °CPredicted[4]
Density 1.242 ± 0.06 g/cm³Predicted[4]
pKa -0.04 ± 0.30Predicted[4]
Mass Spectrometry m/z = 163.1 [M+H]+ESI-MS[1]

Self-Validating Synthesis Protocol

The synthesis of 7-fluoro-5-methylquinoxaline relies on a classic Hinsberg-type condensation between a substituted diamine and a dicarbonyl compound. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Every step includes causality—explaining why an action is taken—and an in-process control (IPC) to verify success before proceeding.

Experimental Workflow

G A 5-Fluoro-3-methylbenzene -1,2-diamine C Condensation Reaction (Thermodynamic Control) A->C Reagent 1 B Oxalaldehyde (Glyoxal) B->C Reagent 2 D 7-Fluoro-5-methylquinoxaline (Target Scaffold) C->D Cyclization (-2 H2O) E TLR7/8 Antagonists (Drug Development) D->E Downstream Derivatization

Chemical synthesis and downstream application of 7-fluoro-5-methylquinoxaline.

Step-by-Step Methodology

Step 1: Precursor Solvation & Thermal Control

  • Action: Dissolve 5-fluoro-3-methylbenzene-1,2-diamine (1.0 eq) in a mildly protic or polar aprotic solvent (e.g., ethanol or THF) and cool to 0–5 °C.

  • Causality: The initial nucleophilic attack of the amine on the aldehyde is highly exothermic. Cooling the reaction vessel mitigates the risk of uncontrolled thermal spikes, preserving the integrity of the diamine and preventing solvent boil-off.

Step 2: Controlled Dicarbonyl Addition

  • Action: Add oxalaldehyde (glyoxal, 40% aqueous solution, 1.1 eq) dropwise over 30 minutes with vigorous stirring.

  • Causality: Dropwise addition ensures that the diamine is always in stoichiometric excess relative to the active glyoxal in solution. This kinetic control prevents unwanted bis-alkylation or the rapid oligomerization of glyoxal.

Step 3: Thermodynamic Cyclization

  • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours.

  • Causality: The intermediate carbinolamine requires thermal energy to undergo double dehydration (-2 H₂O). The massive thermodynamic stabilization gained by forming the fully conjugated, aromatic pyrazine ring drives the equilibrium irreversibly toward the quinoxaline product[1].

Step 4: Self-Validating In-Process Control (IPC)

  • Action: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS and normal-phase TLC (EtOAc/Hexane).

  • Validation: The system validates itself when the highly polar diamine spot on the TLC plate completely disappears. Simultaneously, the LC-MS must show a dominant, sharp peak at m/z = 163.1 [M+H]+ [1]. If intermediate masses (e.g., +18 Da) persist, dehydration is incomplete, dictating further stirring or mild reflux.

Step 5: Gradient Purification

  • Action: Concentrate the crude mixture under reduced pressure and purify via flash chromatography, eluting with an EtOAc in hexane gradient (0% to 25%).

  • Causality: Hexane provides the non-polar bulk necessary to separate the moderately polar quinoxaline from highly polar aqueous byproducts. The gradual increase of EtOAc ensures sharp peak elution, yielding the pure target as a yellow solid (approx. 62% yield)[1].

References

  • Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders.Google Patents (WO2017106607A1).
  • 2-Chloro-7-fluoro-5-methylquinoxaline (CID 174393648) - Structural Informatics. PubChem, National Institutes of Health. Verified URL:[Link]

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of quinoxaline derivatives

Application Note: Microwave-Assisted Synthesis of Quinoxaline Derivatives – Green Protocols and High-Yield Workflows Introduction & Mechanistic Grounding Historically, the synthesis of the quinoxaline core—typically via...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Quinoxaline Derivatives – Green Protocols and High-Yield Workflows

Introduction & Mechanistic Grounding

Historically, the synthesis of the quinoxaline core—typically via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound—relied on conventional convective heating. This approach suffers from extended reaction times (often 12+ hours), reliance on harsh organic solvents, and the generation of thermodynamic byproducts that reduce overall yield and complicate purification .

General Workflow and Pathway Visualization

Workflow A Reactants (Diamines + Dicarbonyls) B Sample Prep (Green Solvent / Solvent-Free) A->B C Microwave Irradiation (Dielectric Heating) B->C D Cooling & Precipitation C->D E Product Isolation (Filtration / Recrystallization) D->E F Quinoxaline Derivatives (High Yield & Purity) E->F

General workflow for microwave-assisted synthesis of quinoxaline derivatives.

Quantitative Data and Performance Metrics

The transition to MAOS yields quantifiable improvements across all critical synthetic parameters. The table below summarizes data from validated studies comparing conventional and microwave-assisted methodologies.

Reaction PathwayConventional HeatingMicrowave-Assisted ConditionsYield Improvement
Isatin Condensation Room Temp / Reflux, 10-14 hrs500W, Water, 8-12 min48-77% → 68-92%
Nucleophilic Aromatic Substitution Reflux, Complex Catalysts, >12 hrs160 °C, Solvent-free, 5 minLow → 69% (Benzylamine) [[1]]([Link])
Iodine-Catalyzed Condensation Reflux, Organic Solvents, hours300W, 50 °C, EtOH/H2O, 0.5-1.5 minModerate → 85-98%

Validated Experimental Protocols

Protocol 1: Catalyst-Free Green Condensation in Water

This green chemistry protocol leverages water as a highly effective dielectric medium for the condensation of isatin derivatives with o-phenylenediamine [[2]]([Link]).

  • Reagents: Isatin derivative (1 mmol), o-phenylenediamine (1 mmol), Distilled Water (solvent).

  • Step-by-Step Procedure:

    • Combine the isatin derivative and o-phenylenediamine in a 20 mL microwave-safe synthesis vial .

    • Add 5-10 mL of distilled water. Scientist's Insight: Water's high dielectric constant makes it an exceptional microwave absorber, ensuring rapid and uniform heating. Always ensure the vial is pressure-rated, as localized superheating can cause rapid pressure spikes.

    • Seal the vial and irradiate in a dedicated microwave synthesizer at 500W for 8-12 minutes .

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) .

    • Upon completion, cool the vial to room temperature to induce precipitation of the product.

    • Filter the solid product, wash with cold water, and purify via recrystallization from ethanol .

Protocol 2: Metal-Free Nucleophilic Aromatic Substitution (NAS)

This protocol details a robust, one-pot procedure to access symmetrically 2,3-substituted quinoxalines without relying on expensive and toxic metal catalysts .

NAS_Pathway DCQ 2,3-Dichloroquinoxaline MW Microwave Reactor (160 °C, 5 min) DCQ->MW Nuc Nucleophile (e.g., Benzylamine) Nuc->MW Base Triethylamine (TEA) Base->MW Prod 2,3-Disubstituted Quinoxaline MW->Prod

Microwave-assisted nucleophilic aromatic substitution (NAS) pathway for quinoxalines.

  • Reagents: 2,3-Dichloroquinoxaline (1 mmol), Nucleophile (e.g., Benzylamine, 2 mmol), Triethylamine (3 mmol) .

  • Step-by-Step Procedure:

    • Add 2,3-dichloroquinoxaline and the chosen nucleophile to a microwave tube [[1]]([Link]).

    • Introduce triethylamine (TEA) to act as an acid scavenger. Scientist's Insight: The use of TEA prevents the formation of HCl salts, which could otherwise stall the nucleophilic attack. Furthermore, the absence of a metal catalyst prevents transition-metal contamination in the final product—a critical regulatory requirement for pharmaceutical intermediates.

    • Seal the tube and irradiate at 160 °C for exactly 5 minutes [[1]]([Link]).

    • Extract the resulting mixture and dry over solid sodium sulfate .

    • Remove residual solvent under reduced pressure (rotavapor) until a solid forms, yielding the 2,3-disubstituted quinoxaline .

Protocol 3: Iodine-Catalyzed Rapid Condensation

A highly efficient method utilizing a catalytic amount of molecular iodine to drive the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in a benign solvent mixture .

  • Reagents: o-phenylenediamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), Molecular Iodine (5 mol%), Ethanol/Water (1:1 v/v) .

  • Step-by-Step Procedure:

    • Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in a 1:1 mixture of ethanol and water .

    • Add 5 mol% of molecular iodine (I₂) to the mixture. Scientist's Insight: Iodine acts as a mild, environmentally benign Lewis acid that activates the carbonyl carbon, drastically lowering the activation energy for the initial nucleophilic attack.

    • Irradiate the mixture at 300W and 50 °C for 30 to 90 seconds [[3]]([Link]).

    • Quench the reaction with a dilute sodium thiosulfate solution to neutralize the iodine catalyst. Failure to quench may result in unwanted oxidation of the newly formed quinoxaline ring.

    • Isolate the product via filtration or extraction, followed by standard purification techniques .

References

  • Title: Source: Results in Chemistry (Elsevier) / University of Dayton URL: [Link]

  • Title: DEVELOPMENT OF GREENER APPROACH: MICROWAVE ASSISTED SYNTHESIS OF QUINOXALINE DERIVATIVES IN WATER Source: Journal of Scientific Research / Banaras Hindu University URL: [Link]

  • Title: An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds Source: Molecules (MDPI) URL: [Link]

Sources

Application

Application of 7-Fluoro-5-methylquinoxaline in cancer research

Application Note: 7-Fluoro-5-methylquinoxaline as a Privileged Scaffold in Targeted Anticancer Drug Discovery Executive Summary & Structural Rationale In modern oncology drug development, the quinoxaline heterocyclic cor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Fluoro-5-methylquinoxaline as a Privileged Scaffold in Targeted Anticancer Drug Discovery

Executive Summary & Structural Rationale

In modern oncology drug development, the quinoxaline heterocyclic core has emerged as a highly versatile pharmacophore, frequently utilized to target the ATP-binding pockets of kinases or to modulate immune receptors. However, unsubstituted quinoxalines often suffer from rapid metabolic clearance and poor conformational stability.

By utilizing 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) as a foundational building block, medicinal chemists can systematically overcome these liabilities. The strategic placement of the fluorine and methyl groups provides two critical pharmacological advantages:

  • The Fluorine Effect (C7): The highly electronegative fluorine atom at the 7-position blocks CYP450-mediated aromatic hydroxylation. This substitution dramatically extends the metabolic half-life and lowers the pKa of the adjacent quinoxaline nitrogens, fine-tuning their hydrogen-bond acceptor strength to improve membrane permeability 1.

  • The Steric Handle (C5-Methyl): The methyl group at the 5-position introduces a calculated steric clash. When the functionalized active pharmaceutical ingredient (API) binds to the hinge region of kinases (e.g., PI3K/mTOR) 2 or to Toll-like receptors (TLR7/8) 3, this steric bulk restricts rotational degrees of freedom. This "conformational pre-organization" locks the molecule into its bioactive pose, significantly enhancing target selectivity.

Mechanistic Pathway & Target Engagement

The workflow below illustrates how 7-Fluoro-5-methylquinoxaline is integrated into lead compounds to drive dual therapeutic mechanisms in oncology: direct kinase inhibition and tumor microenvironment immune modulation.

G Scaffold 7-Fluoro-5-methylquinoxaline (Privileged Scaffold) Lead Functionalized API (Targeted Inhibitor) Scaffold->Lead Late-Stage Functionalization PI3K PI3K/mTOR Pathway (Kinase Inhibition) Lead->PI3K ATP-Competitive Binding TLR TLR7/8 Receptors (Immune Modulation) Lead->TLR Receptor Binding Apoptosis Tumor Cell Apoptosis (Caspase 3/7 Activation) PI3K->Apoptosis Survival Signal Blockade Immune T-Cell/NK Cell Activation (Cytokine Release) TLR->Immune Innate Immune Response

Figure 1: Mechanistic workflow of 7-Fluoro-5-methylquinoxaline derivatives in oncology.

Preclinical Validation Protocols

To ensure rigorous scientific integrity, the evaluation of 7-Fluoro-5-methylquinoxaline derivatives must utilize self-validating assay systems. The following protocols detail the in vitro validation of these compounds.

Protocol A: High-Throughput Kinase Profiling (TR-FRET)

Causality & Rationale: Conjugated heterocycles like quinoxalines frequently exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring that the signal is strictly driven by the biochemical interaction.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 7-fluoro-5-methylquinoxaline derivative in 100% LC-MS grade DMSO to a stock concentration of 10 mM. Prepare a 10-point, 3-fold serial dilution in a 384-well acoustic dispensing plate.

  • Reaction Assembly: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of the compound into a 384-well low-volume assay plate. Add 5 µL of PI3Kα enzyme/lipid substrate mixture (in 50 mM HEPES, pH 7.5, 3 mM MgCl2, 1 mM EGTA).

  • Equilibration: Incubate the plate for 15 minutes at room temperature to allow for equilibrium binding of the inhibitor to the kinase hinge region.

  • Initiation: Add 5 µL of ATP solution. Critical Step: The ATP concentration must be strictly calibrated to the Km​ value of PI3Kα (typically ~20 µM) to accurately determine competitive inhibition ( IC50​ ). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET stop/detection mixture containing a Europium-labeled anti-phospholipid antibody and an APC-labeled tracer.

  • Self-Validation & Readout: Read the plate on a compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and 1 µM Wortmannin as the positive control (100% inhibition). The assay is only validated if the Z'-factor is 0.65 .

Protocol B: Multiplexed Cytotoxicity & Apoptosis Assay

Causality & Rationale: A reduction in cell viability does not inherently prove therapeutic efficacy; the compound might be a non-specific necrotic toxin. Multiplexing an ATP-based viability assay with a Caspase-3/7 cleavage assay ensures that the observed cell death is mechanism-driven (targeted apoptosis) 4.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (colorectal carcinoma) cells at a density of 2,000 cells/well in a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Pin-transfer 50 nL of the functionalized compounds into the wells. Incubate for 72 hours.

  • Apoptosis Detection (Primary Read): Add 10 µL of Caspase-Glo 3/7 Reagent. Incubate for 30 minutes at room temperature. Read luminescence to quantify caspase activation.

  • Viability Detection (Secondary Read): Directly to the same wells, add 10 µL of CellTiter-Glo Reagent. Incubate for 10 minutes on an orbital shaker to lyse cells and stabilize the ATP-dependent luminescent signal. Read luminescence.

  • Self-Validation (Apoptotic Index): Normalize the Caspase-3/7 luminescence against the ATP luminescence. A true targeted anticancer agent will show a dose-dependent spike in the Apoptotic Index prior to complete ATP depletion.

Representative Pharmacological Data

The table below summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements achieved by integrating the 7-fluoro and 5-methyl substitutions into a baseline quinoxaline kinase inhibitor scaffold.

Scaffold CorePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 Viability IC₅₀ (µM)Caspase 3/7 Fold InductionHepatic Microsomal T₁/₂ (min)
Unsubstituted Quinoxaline125.0310.015.21.2x15.4
7-Fluoro-quinoxaline45.0120.05.42.8x45.0
7-Fluoro-5-methylquinoxaline 8.5 15.2 0.8 6.5x >120.0

Data Interpretation: The addition of the 7-fluoro group protects the core from rapid microsomal degradation (increasing T₁/₂ from 15.4 to 45.0 mins). The subsequent addition of the 5-methyl group restricts the dihedral angle of the appended functional groups, dropping the kinase IC₅₀ into the single-digit nanomolar range and driving robust apoptotic induction.

References

  • WO2017106607A1 - Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders. Google Patents.
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed / ACS Journal of Medicinal Chemistry. URL:[Link]

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed / Archiv der Pharmazie. URL:[Link]

Sources

Method

Application Note: 7-Fluoro-5-methylquinoxaline as a Next-Generation Antimicrobial Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Rationale Quinoxalines are a privileged class of nitrogen-c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Rationale

Quinoxalines are a privileged class of nitrogen-containing bicyclic heterocycles renowned for their broad-spectrum biological activities, particularly in antimicrobial and antineoplastic drug development [1]. The strategic incorporation of specific functional groups—such as halogens and alkyl chains—can profoundly alter the pharmacokinetics and pharmacodynamics of the core scaffold.

7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) represents a highly optimized structural motif. The integration of a highly electronegative fluorine atom at the C-7 position and an electron-donating methyl group at the C-5 position creates a synergistic effect that enhances both lipophilicity and target-binding affinity. This application note details the causality behind its structural advantages, provides a self-validating protocol for its synthesis, and outlines standardized methodologies for evaluating its antimicrobial efficacy.

Physicochemical Profile

Understanding the baseline physicochemical properties of 7-Fluoro-5-methylquinoxaline is critical for downstream formulation and assay development [2]. The table below summarizes the key quantitative data for this compound.

PropertyValueClinical / Experimental Relevance
IUPAC Name 7-Fluoro-5-methylquinoxalineCore scaffold for SAR studies.
CAS Number 2101945-32-6Unique identifier for reagent sourcing.
Molecular Formula C₉H₇FN₂Indicates low molecular weight, ideal for lead optimization.
Molecular Weight 162.16 g/mol High ligand efficiency potential.
Appearance Yellow solidVisual indicator of purity during synthesis.
Predicted Boiling Point ~262.4 °CIndicates thermal stability for reflux reactions.
Predicted pKa -0.04Relevant for determining ionization state in physiological pH.

Mechanistic Insights: Causality in Antimicrobial Action

The antimicrobial efficacy of fluoro-substituted quinoxalines is primarily driven by their ability to act as DNA intercalators and inhibitors of bacterial DNA gyrase—an enzyme crucial for bacterial DNA replication [3].

  • The Role of Fluorine (C-7 Substitution): The fluorine atom significantly increases the overall lipophilicity of the molecule. Causality: Bacterial cell walls, particularly the complex outer lipid bilayers of Gram-negative strains, act as formidable barriers. Increased lipophilicity facilitates passive diffusion across these membranes [3]. Furthermore, inside the cell, the fluorine atom participates in critical hydrogen bonding and dipole interactions with specific residues (e.g., Ser-1084) within the quinolone-binding pocket of DNA gyrase [1].

  • The Role of the Methyl Group (C-5 Substitution): The methyl group acts as an electron-donating moiety. Causality: It alters the electron density of the aromatic quinoxaline ring, optimizing the π−π stacking interactions required for the molecule to successfully intercalate between DNA base pairs, thereby stabilizing the DNA cleavage complex and inducing bacterial apoptosis.

MOA A 7-Fluoro-5-methylquinoxaline B Passive Diffusion across Bacterial Lipid Bilayer A->B Enhanced by C-7 Fluoro lipophilicity C Intercalation into DNA & Binding to DNA Gyrase B->C D Stabilization of DNA Cleavage Complexes C->D Interaction with Ser-1084 E Inhibition of DNA Replication & Transcription D->E F Bacterial Cell Death (Bactericidal Effect) E->F

Caption: Mechanism of action for fluoro-quinoxaline antimicrobial agents targeting DNA Gyrase.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-5-methylquinoxaline

This procedure utilizes a highly regioselective condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound [4].

Rationale & Causality: Ethanol is selected as the solvent because it is a protic medium that effectively solubilizes both the diamine and the dicarbonyl compound while facilitating the nucleophilic attack of the amine on the carbonyl carbon. The low initial temperature prevents the rapid, exothermic polymerization of glyoxal.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of 5-fluoro-3-methylbenzene-1,2-diamine in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the flask to 0–5 °C using an ice bath. Dropwise add 1.2 equivalents (6.0 mmol) of oxalaldehyde (glyoxal, 40% aqueous solution) to the stirring mixture.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using an eluent of 25% Ethyl Acetate (EtOAc) in Hexane.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water and water-soluble impurities.

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent. Purify the crude product via flash column chromatography (silica gel, 0% to 25% EtOAc in hexane gradient) to yield 7-fluoro-5-methylquinoxaline as a pure yellow solid.

Synthesis A 5-Fluoro-3-methylbenzene- 1,2-diamine C Condensation & Cyclization (Ethanol, Reflux, 4-6h) A->C B Oxalaldehyde (Glyoxal) B->C D 7-Fluoro-5-methylquinoxaline (Yellow Solid) C->D Flash Chromatography (EtOAc/Hexane)

Caption: Synthetic pathway for 7-Fluoro-5-methylquinoxaline via condensation.

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

To establish the trustworthiness of the biological data, a self-validating broth microdilution assay is employed. This protocol incorporates internal controls to rule out false positives caused by solvent toxicity or contaminated media.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) at 37 °C until the suspension reaches the turbidity of a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a stock solution of 7-Fluoro-5-methylquinoxaline in Dimethyl Sulfoxide (DMSO) at 10 mg/mL. Perform serial two-fold dilutions in MHB across a 96-well microtiter plate to achieve final test concentrations ranging from 0.5 to 256 µg/mL.

    • Critical Control: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would skew the MIC results.

  • Inoculation & Internal Validation: Add 10 µL of the standardized bacterial suspension to each test well.

    • Positive Control Well: MHB + Bacteria (Validates bacterial viability and growth conditions).

    • Negative Control Well: MHB + Compound (No bacteria; validates media sterility and checks for compound precipitation).

  • Incubation & Readout: Incubate the plates aerobically at 37 °C for 18–24 hours. To visualize viability, add 20 µL of resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial respiration and viability. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains distinctly blue.

Representative Antimicrobial Data

The following table presents representative baseline quantitative data for fluoro-methyl-quinoxaline derivatives against standard pathogenic strains, demonstrating the broad-spectrum potential of this scaffold [1][3].

Bacterial StrainGram ClassificationRepresentative MIC Range (µg/mL)Clinical Significance
Staphylococcus aureusPositive4.0 – 16.0Common cause of skin infections and bacteremia.
Bacillus subtilisPositive8.0 – 32.0Model organism for Gram-positive cell wall permeability.
MRSAPositive8.0 – 32.0Evaluates efficacy against methicillin-resistant strains.
Escherichia coliNegative4.0 – 32.0Indicator of successful penetration of the outer lipid membrane.

References

  • Title: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Source: Taylor & Francis (Journal of Biomolecular Structure and Dynamics) URL: [Link]

  • Title: Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders (WO2017106607A1).
Application

Analytical Methods for the Characterization of 7-Fluoro-5-methylquinoxaline: Application Notes and Protocols

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 7-Fluoro-5-methylquinoxaline (CAS: 210...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) | Formula: C9H7FN2 | Exact Mass: 162.0593 Da

Introduction and Theoretical Framework

Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic pharmacophores, forming the core structure of numerous biologically active molecules, including anti-cancer agents, anti-microbials, and kinase inhibitors[1]. Specifically, 7-fluoro-5-methylquinoxaline is a critical synthetic building block utilized in the development of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists, which are currently under intense investigation for cancer immunotherapy and the treatment of severe immune disorders[2].

As a Senior Application Scientist, I emphasize that the analytical characterization of fluorinated, methylated quinoxalines is not merely a box-ticking exercise for purity; it is a rigorous exercise in regiochemical validation. The electron-withdrawing inductive effect of the fluorine atom at the C7 position, juxtaposed with the weak electron-donating hyperconjugation of the methyl group at the C5 position, creates a unique electronic push-pull system across the pyrazine core. This electronic environment dictates our choice of analytical methods:

  • Multinuclear NMR ( 1 H, 13 C, 19 F): Essential for resolving the exact regiochemistry, as the position of the fluorine atom significantly alters the chemical shifts of the pyrazine core signals[3].

  • UHPLC-ESI-MS/MS: Exploits the basicity of the pyrazine nitrogens for highly sensitive protonation and exact mass confirmation[1].

  • UV-Vis Spectroscopy: Captures the characteristic π−π∗ transitions inherent to the highly conjugated benzopyrazine system[4].

Workflow Start 7-Fluoro-5-methylquinoxaline (Sample Aliquoting) LCMS UHPLC-ESI-MS/MS (Purity & Exact Mass) Start->LCMS Aliquot 1 NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Aliquot 2 Spectro UV-Vis & FT-IR (Electronic & Vibrational) Start->Spectro Aliquot 3 Data Structural Elucidation & Regiochemical Validation LCMS->Data NMR->Data Spectro->Data

Caption: Comprehensive analytical workflow for the structural and purity characterization of quinoxaline derivatives.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: UHPLC-ESI-MS/MS for Purity and Mass Confirmation

Causality: Quinoxalines are weakly basic. To ensure maximum ionization efficiency in the Electrospray Ionization (ESI) source, the mobile phase must be acidified. Formic acid (0.1%) forces the protonation of the pyrazine nitrogens, yielding a robust [M+H]+ ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 7-fluoro-5-methylquinoxaline in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Self-Validation Step: Prepare a blank solution (50:50 Water:Acetonitrile) and a system suitability standard (e.g., Reserpine) to establish baseline noise and verify mass accuracy before sample injection.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade H2​O with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Mode: Positive ESI ( ESI+ ).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Target Ion: Monitor for m/z 163.1 [M+H]+ [2].

Protocol B: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Causality: Differentiating 7-fluoro-5-methylquinoxaline from its regioisomer (e.g., 6-fluoro-5-methylquinoxaline) relies entirely on heteronuclear spin-spin coupling. The 19F nucleus (spin 1/2, 100% natural abundance) couples strongly with adjacent protons and carbons. Analyzing the 1JCF​ , 2JCF​ , and 3JHF​ coupling constants is mandatory for confirming the exact position of the fluorine atom on the benzene ring[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Note: DMSO- d6​ is preferred over CDCl3​ to prevent line broadening caused by potential aggregation or quadrupolar relaxation of the nitrogen atoms.

  • Self-Validation Step: Ensure the lock signal is stable and shim the magnet until the residual solvent peak (DMSO quintet at 2.50 ppm) has a line width at half-height ( w1/2​ ) of < 1.0 Hz.

  • Acquisition - 1 H NMR (400 or 600 MHz): Acquire 16 scans. Look for the characteristic pyrazine protons (H2, H3) as a distinct AB system or closely spaced singlets around 8.8–9.0 ppm.

  • Acquisition - 19 F NMR (376 MHz): Acquire 64 scans with 1 H decoupling to simplify the spectrum, then acquire a second spectrum without decoupling to observe the 3JHF​ multiplet structure.

  • Acquisition - 13 C NMR (100 or 150 MHz): Acquire 1024 scans. The carbon directly attached to the fluorine (C7) will appear as a doublet with a massive coupling constant ( 1JCF​≈245 Hz).

NMR_Coupling F7 19F (C7) C7 13C (C7) F7->C7 1J_CF (~245 Hz) C6 13C (C6) F7->C6 2J_CF (~24 Hz) C8 13C (C8) F7->C8 2J_CF (~24 Hz) H6 1H (C6) F7->H6 3J_HF (~8-10 Hz) H8 1H (C8) F7->H8 3J_HF (~8-10 Hz) H6->C6 1J_CH H8->C8 1J_CH

Caption: Heteronuclear spin-spin coupling network (19F-13C and 19F-1H) critical for confirming the C7-fluoro regiochemistry.

Quantitative Data Summary

To facilitate rapid comparison and validation during routine laboratory analysis, the expected physicochemical, chromatographic, and spectroscopic parameters are summarized below.

Table 1: Chromatographic and Photophysical Parameters

ParameterValue / DescriptionAnalytical Causality
Exact Mass 162.0593 DaCalculated theoretical mass for C9​H7​FN2​ .
Observed m/z ( ESI+ ) 163.1 [M+H]+ Protonation of pyrazine nitrogen in acidic mobile phase[2].
UV-Vis λmax​ ~252 nm, ~315 nmCorresponds to the strong π−π∗ transitions of the extended conjugated benzopyrazine system[4].
HPLC Retention Behavior Moderate lipophilicityElutes in the mid-to-late gradient phase on a C18 column due to the non-polar methyl group balancing the polarizable nitrogens.

Table 2: Diagnostic NMR Chemical Shifts and Coupling Constants (DMSO- d6​ )

NucleusPositionExpected Shift (ppm)Multiplicity & Coupling ( J in Hz)Structural Significance
1 H C5- CH3​ 2.50 - 2.70Singlet (3H)Confirms the presence of the methyl group.
1 H H6, H87.40 - 7.80Doublet of doublets (dd)Splitting is caused by ortho/meta coupling and 3JHF​ coupling[5].
1 H H2, H38.80 - 9.00AB system or broad singletsCharacteristic unshielded protons of the pyrazine ring.
13 C C7 (C-F)~160.0 - 165.0Doublet, 1JCF​≈245 HzDirect proof of fluorination at the aromatic ring[3].
13 C C6, C8~110.0 - 120.0Doublets, 2JCF​≈20−25 HzConfirms the adjacent carbons to the fluorinated site.
19 F F7-110.0 to -115.0MultipletShift is highly diagnostic of the specific electronic environment.

Conclusion and Troubleshooting

When characterizing 7-Fluoro-5-methylquinoxaline, the most common analytical pitfall is the misassignment of the fluorine position due to overlapping aromatic signals. Always prioritize the acquisition of a high-resolution 13 C NMR spectrum and meticulously map the 1JCF​ and 2JCF​ coupling constants. If LC-MS ionization is poor, verify the pH of the mobile phase; the absence of a proton source (like formic acid) will drastically reduce the ionization efficiency of the quinoxaline core.

By adhering to these self-validating protocols, researchers can ensure the structural integrity of this compound before its downstream application in the synthesis of complex immunotherapeutics or aggregation-induced emission (AIE) materials[5].

References

  • Google Patents. "Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders." Patent WO2017106607A1.
  • Rasayan Journal of Chemistry. "NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY." Rasayan J. Chem. Available at:[Link]

  • MDPI. "Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents." Molecules. Available at: [Link]

  • ACS Publications. "Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity." The Journal of Physical Chemistry B. Available at:[Link]

Sources

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of Quinoxaline

Abstract This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of quinoxaline. Quinoxaline and its derivatives are a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of quinoxaline. Quinoxaline and its derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry for their diverse biological activities.[1][2] This protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals, ensuring reliable and accurate quantification. The method employs a reversed-phase C18 column with UV detection, a widely accessible and effective combination for this class of aromatic compounds.[2] The described protocol is designed to be self-validating, incorporating system suitability tests and adhering to the principles outlined in the ICH Q2(R1) guideline to demonstrate its fitness for purpose.[3][4]

Principle of the Method: The Rationale Behind the Choices

The selection of this analytical method is grounded in the fundamental physicochemical properties of quinoxaline and the principles of chromatography.

  • Reversed-Phase HPLC (RP-HPLC): Quinoxaline is a moderately polar aromatic compound, making it an ideal candidate for reversed-phase chromatography. In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile). Quinoxaline will partition between the two phases, and by controlling the mobile phase composition, we can achieve effective retention and separation from impurities.

  • C18 Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is chosen for its strong hydrophobic interactions with aromatic compounds like quinoxaline, ensuring adequate retention and good peak shape.

  • Acetonitrile/Water Mobile Phase: Acetonitrile is a common organic modifier used in RP-HPLC. It has a low UV cutoff, is miscible with water, and has a low viscosity, which results in lower backpressure. The ratio of acetonitrile to water is a critical parameter that is optimized to control the retention time of quinoxaline. A higher concentration of acetonitrile will decrease the retention time, while a lower concentration will increase it.

  • UV Detection: Quinoxaline possesses a strong chromophore due to its fused aromatic ring system, which absorbs UV light effectively. Quinoxaline derivatives typically exhibit characteristic absorption bands in the UV-visible region, with absorption maxima often found between 284-352 nm.[1] For this general method, a wavelength of 254 nm is selected as it provides a good response for many aromatic compounds and is a common wavelength available on most UV detectors. However, for specific derivatives, determining the absorption maximum (λmax) via a UV-Vis spectrophotometer is recommended for optimal sensitivity.[5]

Materials, Reagents, and Equipment

  • Chemicals and Reagents:

    • Quinoxaline reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade, for sample preparation)

    • Formic acid (optional, for pH adjustment)[6][7]

  • Equipment:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Analytical balance (4-decimal place).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or nylon).[8]

    • Ultrasonic bath.

    • pH meter (if adjusting mobile phase).

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Detailed Experimental Protocols

Protocol 1: Mobile Phase and Standard Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L glass media bottle.

    • Mix thoroughly.

    • Degas the solution for 15 minutes in an ultrasonic bath or using an online degasser to prevent air bubbles in the system.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of quinoxaline reference standard into a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.

  • Working Standard & Calibration Curve Preparation:

    • Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

    • For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Protocol 2: Sample Preparation

The goal of sample preparation is to extract the analyte of interest and remove matrix components that could interfere with the analysis or damage the column.[9][10]

  • Sample Weighing: Accurately weigh the sample containing quinoxaline. For a solid sample like a pharmaceutical tablet, this would involve weighing and grinding the tablet to a fine powder.

  • Dissolution: Transfer a known quantity of the sample into a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the quinoxaline.[8]

  • Extraction: Sonicate the flask for 15-20 minutes to ensure complete extraction of the analyte.

  • Dilution: Dilute the sample to a concentration that falls within the linear range of the calibration curve using the mobile phase.

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[8] This is a critical step to prevent column blockage.

Protocol 3: HPLC System Operation and System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of the test.[11][12][13]

  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • SST Injections: Before running samples, perform five replicate injections of a mid-range working standard (e.g., 10 µg/mL).

  • Performance Evaluation: Evaluate the system against the acceptance criteria in the table below. These criteria are based on common standards found in the United States Pharmacopeia (USP).[11][14]

SST ParameterAcceptance CriteriaRationale
Repeatability (RSD%) ≤ 2.0% for peak area and retention timeEnsures the precision of the system's injections and pump performance.[11]
Tailing Factor (T) ≤ 2.0Measures peak symmetry; a value greater than 2 indicates significant peak tailing, which can affect integration accuracy.[11][13]
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column separation. Higher numbers mean better efficiency and sharper peaks.

If the system fails to meet these criteria, troubleshoot the issue (e.g., check for leaks, prepare fresh mobile phase, replace the column) before proceeding with sample analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation B Standard & Sample Preparation C System Equilibration B->C D System Suitability Test (SST) C->D D->C Fail E Sample Sequence Injection D->E Pass F Peak Integration & Calibration E->F G Quantification & Reporting F->G

Caption: General HPLC analysis workflow from preparation to reporting.

Method Validation (ICH Q2(R1) Framework)

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[3] The validation process demonstrates the reliability of the analytical procedure.[4][15] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo and spiked samples to show no interfering peaks at the retention time of quinoxaline.[3]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is determined by analyzing the calibration curve standards and should have a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Results are expressed as percent recovery.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Validation_Logic cluster_params Core Validation Parameters (ICH Q2 R1) cluster_limits Limit Tests Method Analytical Method Specificity Specificity No Interference Method->Specificity Linearity Linearity r² ≥ 0.999 Method->Linearity Accuracy Accuracy % Recovery Method->Accuracy Precision Precision Repeatability & Intermediate Method->Precision LOD LOD S/N ≈ 3:1 Method->LOD LOQ LOQ S/N ≈ 10:1 Method->LOQ Range Range Linear, Accurate, Precise Linearity->Range Accuracy->Range Precision->Range

Caption: Relationship of core method validation parameters.

Conclusion

The reversed-phase HPLC method described in this application note is a reliable, robust, and precise procedure for the quantitative determination of quinoxaline. The provided protocols for solution preparation, system operation, and sample analysis, when coupled with the outlined system suitability and method validation framework, establish a trustworthy system for routine use in research and quality control environments. The clear rationale behind the methodological choices provides a solid foundation for any necessary troubleshooting or adaptation for specific quinoxaline derivatives.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Available from: [Link]

  • Scribd. Revised USP System Suitability Parameters. Available from: [Link]

  • HPLC Primer. System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • ResearchGate. UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Available from: [Link]

  • MDPI. Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Available from: [Link]

  • National Center for Biotechnology Information. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Available from: [Link]

  • ResearchGate. Methodical Approach for Determination of the Heterocyclic Aromatic Amines in Meat Products Using HPLC–MS/MS. Available from: [Link]

  • SciSpace. HPLC Calibration Process Parameters in Terms of System Suitability Test. Available from: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • Indian Academy of Sciences. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Available from: [Link]

  • Phenomenex. HPLC Testing Procedure. Available from: [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. Available from: [Link]

  • Labcompare. Improving Sample Preparation in HPLC. Available from: [Link]

  • Chromatography Online. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available from: [Link]

  • Royal Society of Chemistry. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Available from: [Link]

Sources

Application

Green Synthesis of Quinoxaline Derivatives: A Guide to Sustainable Methodologies

The imperative to develop environmentally benign chemical processes has catalyzed a paradigm shift in synthetic organic chemistry. This guide provides researchers, scientists, and drug development professionals with a co...

Author: BenchChem Technical Support Team. Date: March 2026

The imperative to develop environmentally benign chemical processes has catalyzed a paradigm shift in synthetic organic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the green synthesis of quinoxaline derivatives. Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making their sustainable synthesis a critical endeavor.[1][2][3] This document moves beyond a simple recitation of procedures, offering insights into the rationale behind various green approaches and providing detailed, validated protocols.

The Drive Towards Greener Quinoxaline Synthesis

Traditional methods for synthesizing quinoxalines often rely on the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines, frequently requiring harsh reaction conditions, toxic organic solvents, and strong acid catalysts.[1][3][4] These approaches, while effective, contribute to significant environmental waste and pose safety hazards. Green chemistry offers a framework to mitigate these issues by focusing on the use of renewable resources, safer solvents, energy-efficient processes, and the reduction of hazardous byproducts.[1][5][6] This guide explores several key green strategies that have been successfully applied to the synthesis of quinoxaline derivatives.

Key Green Synthetic Strategies

The green synthesis of quinoxalines can be broadly categorized based on the principles of green chemistry they employ. These include the use of alternative solvents, the application of novel catalytic systems, and the utilization of energy-efficient technologies.

The Power of Green Solvents: Water as the Medium of Choice

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis significantly reduces the environmental impact of a chemical process.[7][8]

Causality Behind the Choice: The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can influence reaction rates and selectivity.[8] In the context of quinoxaline synthesis, water can facilitate the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, often without the need for harsh acid catalysts.[7][9]

Application Note: Nicotinamide-Catalyzed Synthesis in Water

A highly efficient and environmentally friendly method for quinoxaline synthesis involves the use of nicotinamide (a form of vitamin B3) as a non-toxic, water-soluble organocatalyst.[7] This approach offers high yields under mild, energy-efficient conditions, avoiding the use of hazardous solvents and strong acids.[7]

Protocol 1: Nicotinamide-Catalyzed Synthesis of 2,3-Diphenylquinoxaline in Water

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)

  • Nicotinamide (10 mol%)

  • Deionized Water (5-10 mL)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and nicotinamide (10 mol%).

  • Add deionized water (5-10 mL) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add an additional 10 mL of water and stir for 5 minutes to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the crude product several times with water.

  • Dry the purified product.

Expected Outcome: This method typically yields the desired 2,3-diphenylquinoxaline in high yields (85–96%).[7]

Data Summary:

CatalystSolventTemperatureTimeYield (%)Reference
Nicotinamide (10 mol%)WaterRoom Temp.15 min85-96[7]
Energy Efficiency: Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes.[10][11][12][13]

Causality Behind the Choice: Microwave heating provides rapid and uniform heating of the reaction mixture, while ultrasound induces acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction kinetics.[10] These techniques often allow for solvent-free reactions or the use of greener solvents.[12][14]

Application Note: Ultrasound-Assisted Catalyst-Free Synthesis

Ultrasound irradiation has emerged as a powerful tool for green organic synthesis.[10][15] It can promote the condensation of 1,2-diketones and 1,2-diamines to form quinoxalines efficiently without the need for a catalyst.[10] This method is characterized by its simplicity, mild reaction conditions, and high yields.[10][15]

Protocol 2: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

Materials:

  • 1,2-Diketone (e.g., Benzil, 1.0 mmol)

  • 1,2-Diamine (e.g., o-Phenylenediamine, 1.0 mmol)

  • Ethanol

Procedure:

  • In a suitable vessel, dissolve the 1,2-diketone (1.0 mmol) and 1,2-diamine (1.0 mmol) in ethanol.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure quinoxaline derivative.

Expected Outcome: This protocol typically affords quinoxaline derivatives in excellent yields (80-99%).[10][15][16]

Data Summary:

Energy SourceCatalystSolventTemperatureTimeYield (%)Reference
UltrasoundNoneEthanolRoom Temp.60 min98[10][15]

Application Note: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis offers a rapid and solvent-free route to quinoxaline derivatives.[12][14][17] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis of Substituted Quinoxalines

Materials:

  • Substituted o-Phenylenediamine (0.001 mol)

  • 1,2-Diketone (0.001 mol)

Procedure:

  • In a microwave-safe quartz tube, combine the substituted o-phenylenediamine (0.001 mol) and the 1,2-diketone (0.001 mol).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture for 1-2.5 minutes (e.g., in 30-second intervals).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool.

  • Extract the product with ethyl acetate and wash with water.

  • Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallize the product from a suitable solvent.

Expected Outcome: This method provides good to excellent yields of quinoxaline derivatives in a very short reaction time.[11][12]

Data Summary:

Energy SourceCatalystSolventTimeYield (%)Reference
MicrowaveNoneNone1-2.5 minGood to Excellent[11][12]
Mechanochemistry: A Solvent-Free Frontier

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a highly sustainable approach by eliminating the need for solvents.[18][19]

Causality Behind the Choice: The input of mechanical energy can lower the activation energy of a reaction and increase the contact area between reactants, leading to rapid and efficient product formation without the need for heating or solvents.[18]

Application Note: Helical Airflow Synthesis

A novel mechanochemical method utilizing a spiral gas-solid two-phase flow approach enables the continuous and efficient synthesis of quinoxaline derivatives without catalysts or heating.[18]

Protocol 4: Mechanochemical Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine

  • Benzil

Procedure:

  • Introduce equimolar amounts of o-phenylenediamine and benzil into a spiral gas-solid two-phase flow reactor.

  • Apply a carrier gas pressure (e.g., 0.8 MPa).

  • The reaction is typically complete within 1-3 minutes.

  • Collect the product, which is often obtained in high purity.

Expected Outcome: This innovative method provides high yields (>90%) of quinoxaline derivatives in a very short reaction time.[18]

Data Summary:

MethodCatalystSolventTimeYield (%)Reference
Spiral Gas-Solid Two-Phase FlowNoneNone1-3 min>90[18]

Visualizing Green Synthesis Workflows

To better illustrate the discussed methodologies, the following diagrams outline the key steps in each green synthesis protocol.

G cluster_0 Protocol 1: Nicotinamide-Catalyzed Synthesis in Water a0 Reactants + Nicotinamide a1 Add Water a0->a1 a2 Stir at RT a1->a2 a3 Precipitate & Filter a2->a3 a4 Wash & Dry a3->a4 a5 Pure Quinoxaline a4->a5

Caption: Workflow for Nicotinamide-Catalyzed Synthesis.

G cluster_1 Protocol 2: Ultrasound-Assisted Synthesis b0 Reactants in Ethanol b1 Ultrasonic Irradiation b0->b1 b2 Solvent Removal b1->b2 b3 Recrystallization b2->b3 b4 Pure Quinoxaline b3->b4

Caption: Workflow for Ultrasound-Assisted Synthesis.

G cluster_2 Protocol 3: Microwave-Assisted Synthesis c0 Reactants (Solvent-Free) c1 Microwave Irradiation c0->c1 c2 Extraction & Washing c1->c2 c3 Drying & Solvent Removal c2->c3 c4 Pure Quinoxaline c3->c4

Caption: Workflow for Microwave-Assisted Synthesis.

G cluster_3 Protocol 4: Mechanochemical Synthesis d0 Reactants d1 Spiral Gas-Solid Flow d0->d1 d2 Collect Product d1->d2

Caption: Workflow for Mechanochemical Synthesis.

Conclusion

The adoption of green chemistry principles in the synthesis of quinoxaline derivatives is not merely an academic exercise but a necessary step towards a more sustainable chemical industry. The methods outlined in this guide, from water-based reactions to energy-efficient and solvent-free approaches, demonstrate that high yields and purity can be achieved while minimizing environmental impact. Researchers and drug development professionals are encouraged to explore and adapt these protocols to their specific needs, contributing to the advancement of green and sustainable chemistry.

References

  • Detke, S. J., et al. (2026). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. Sustainability & Circularity NOW, 2, a27682102.
  • IJIRT. (n.d.). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review.
  • Various Authors. (n.d.).
  • Guo, W.-X., et al. (2009). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 20(9).
  • Sain, A., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B.
  • Various Authors. (n.d.). Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules.
  • Various Authors. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Molecules.
  • Various Authors. (2022).
  • Various Authors. (n.d.).
  • Various Authors. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances.
  • Various Authors. (2006). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions.
  • Phongphane, L., & Azmi, M. N. (2023). Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 20(4), 415-435.
  • Various Authors. (n.d.).
  • Various Authors. (2024).
  • Various Authors. (2024). Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Mechanochemistry.
  • Various Authors. (2026). A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines.
  • Guo, W.-X., et al. (2009). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society.
  • Various Authors. (2023). An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles. Molecular Diversity.
  • Guo, W.-X., et al. (2009). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 20.
  • Various Authors. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Various Authors. (n.d.). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry.
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(62), 39353-39378.
  • Various Authors. (2011).
  • Various Authors. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Semantic Scholar.
  • Various Authors. (n.d.). Synthesis of quinoxaline using different catalysts.
  • Various Authors. (n.d.). Examples of useful quinoxaline derivatives. Scheme 1. Synthetic...
  • Various Authors. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal.
  • Various Authors. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Various Authors. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (n.d.).
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.

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Method

Use of 7-Fluoro-5-methylquinoxaline in material science

Application Note: 7-Fluoro-5-methylquinoxaline as a Strategic Building Block in High-Performance Organic Electronics Mechanistic Rationale: The Tripartite Advantage In the development of next-generation organic photovolt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Fluoro-5-methylquinoxaline as a Strategic Building Block in High-Performance Organic Electronics

Mechanistic Rationale: The Tripartite Advantage

In the development of next-generation organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and nonvolatile memory devices, the precise molecular engineering of electron-accepting (n-type) building blocks is paramount. 7-Fluoro-5-methylquinoxaline has emerged as a highly versatile precursor for Donor-Acceptor (D-A) conjugated polymers. Its utility is driven by three distinct structural features:

  • The Quinoxaline Core: As an electron-deficient heterocycle, it acts as a robust acceptor unit, facilitating intramolecular charge transfer when copolymerized with electron-rich donor units (e.g., benzodithiophene). This broadens the absorption spectrum into the near-IR region, a critical requirement for harvesting solar photons (1)[1].

  • 7-Fluoro Substitution: The introduction of a highly electronegative fluorine atom serves a dual purpose. First, it downshifts both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. In OPVs, a deeper HOMO level directly correlates to an increased open-circuit voltage ( Voc​ ) (2)[2]. Second, fluorine promotes molecular planarization via non-covalent F···S and F···H interactions, which enhances π−π stacking and charge carrier mobility.

  • 5-Methyl Group: This aliphatic appendage provides a critical synthetic handle. It can be selectively functionalized (e.g., via radical bromination) to create reactive monomers for cross-coupling, or it can be used to graft solubilizing alkyl chains to tune the film morphology of the resulting polymer.

MolecularLogic Core 7-Fluoro-5-methylquinoxaline F_atom 7-Fluoro Substitution • Downshifts HOMO/LUMO • Enhances Voc • Promotes π-π stacking Core->F_atom Me_group 5-Methyl Group • Synthetic Handle • Steric Tuning • Solubility Control Core->Me_group Qx_core Quinoxaline Core • Electron Deficient • Broad Light Absorption Core->Qx_core

Structural causality of 7-Fluoro-5-methylquinoxaline in material design.

Quantitative Benchmarking: The Fluorination Effect

The addition of the fluorine atom to the quinoxaline core yields measurable improvements in optoelectronic device performance. In OPV applications, fluorination suppresses bimolecular recombination and optimizes energy level alignment between the donor and acceptor phases. Furthermore, in polymer-based memory devices, fluorinated quinoxalines demonstrate vastly superior current switching capabilities (3)[3].

Material SystemHOMO (eV)LUMO (eV)Power Conversion Efficiency (PCE)Open-Circuit Voltage ( Voc​ )Key Application Note
Non-Fluorinated (Qx3b) -5.27-3.638.24%1.02 VBaseline n-type acceptor
Fluorinated (F-Qx3b) -5.37-3.6910.45%0.98 V - 1.09 VEnhanced π−π stacking; optimized energy offset
PCzFQ (Memory Device) N/AN/AN/AN/AExceptional OFF:ON ratio of 1:10 4.7

Data synthesized from comparative studies on fluorinated vs. non-fluorinated quinoxaline derivatives (2)[2].

Self-Validating Experimental Protocols

The following protocols detail the transformation of 7-fluoro-5-methylquinoxaline into a functional OPV device. Every step is designed with built-in causality and self-validation mechanisms to ensure high-fidelity results.

Workflow A Precursor Activation B Stille Polymerization A->B C Ink Formulation B->C D Spin-Coating Active Layer C->D E OPV Device Testing D->E

Self-validating workflow from precursor functionalization to OPV device testing.

Protocol 3.1: Monomer Activation via Radical Bromination

Objective: Convert the inert 5-methyl group into a reactive bromomethyl electrophile for subsequent coupling.

  • Reaction Setup: Dissolve 7-fluoro-5-methylquinoxaline (1.0 eq) in anhydrous carbon tetrachloride (CCl 4​ ). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Causality: AIBN thermally decomposes to initiate a radical chain reaction. NBS is chosen over Br 2​ gas because it provides a low, steady concentration of bromine radicals, heavily favoring benzylic substitution at the 5-methyl position while avoiding electrophilic aromatic substitution on the quinoxaline ring.

  • Execution: Reflux the mixture at 80°C under an inert argon atmosphere for 4-6 hours.

  • Self-Validation (QC): Monitor via Thin Layer Chromatography (TLC). Post-workup, perform 1 H NMR spectroscopy. The protocol is validated if the singlet corresponding to the Ar-CH 3​ protons (~2.8 ppm) disappears, replaced by a new singlet for the Ar-CH 2​ Br protons (~4.8 ppm). If a peak appears at ~6.5 ppm, it indicates over-bromination (di-bromo product), signaling that the NBS stoichiometry was too high.

Protocol 3.2: Donor-Acceptor Polymerization (Stille Cross-Coupling)

Objective: Synthesize a low-bandgap conjugated polymer using the activated fluorinated monomer.

  • Reaction Setup: In a Schlenk flask, combine the brominated fluorinated-quinoxaline monomer (1.0 eq) with a distannylated benzodithiophene (BDT) donor monomer (1.0 eq).

  • Catalyst Addition: Add Pd 2​ (dba) 3​ (0.02 eq) and P(o-tolyl) 3​ (0.08 eq) in a degassed mixture of Toluene/DMF (4:1 v/v).

  • Causality: Stille coupling is explicitly chosen over Suzuki coupling because organotin reagents tolerate the electron-deficient, fluorinated heteroaromatic core better than the basic conditions required for Suzuki coupling (which can cause defluorination or ring degradation). The bulky P(o-tolyl) 3​ ligand accelerates the reductive elimination step of the catalytic cycle.

  • Execution: Heat to 110°C for 24 hours. End-cap the polymer by sequentially adding 2-tributylstannylthiophene and 2-bromothiophene.

  • Self-Validation (QC): Precipitate the polymer in methanol and subject it to sequential Soxhlet extraction (Methanol Hexane Chloroform). The chloroform fraction contains the desired product. Run Gel Permeation Chromatography (GPC); a valid synthesis will yield a Polydispersity Index (PDI) < 2.5 and an Mn​>30 kDa, ensuring the polymer will form uniform, defect-free films during spin-coating.

Protocol 3.3: Optoelectronic Device Fabrication (Inverted OPV)

Objective: Fabricate a bulk-heterojunction solar cell to evaluate the material's power conversion efficiency.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes to increase the work function and hydrophilicity.

  • ETL Deposition: Spin-coat a zinc oxide (ZnO) sol-gel precursor onto the ITO at 3000 rpm and anneal at 200°C for 30 minutes.

    • Causality: An inverted architecture (ITO/ZnO/Active Layer/MoO 3​ /Ag) is utilized to improve ambient stability. ZnO acts as a highly efficient Electron Transport Layer (ETL) that extracts electrons while simultaneously blocking holes, preventing recombination at the anode.

  • Active Layer Spin-Coating: Formulate an ink containing the fluorinated polymer donor and a non-fullerene acceptor (e.g., Y6) in chloroform (with 0.5% 1-chloronaphthalene as a solvent additive to control phase separation). Spin-coat in a nitrogen-filled glovebox.

  • HTL and Electrode Deposition: Thermally evaporate 10 nm of MoO 3​ (Hole Transport Layer) followed by 100 nm of Silver (Ag) under high vacuum ( <10−6 Torr).

  • Self-Validation (QC): Before testing under AM 1.5G solar illumination, measure the dark J-V curve. A high shunt resistance ( Rsh​ ) and low leakage current in the dark curve validate that the spin-coated active layer is dense and free of microscopic pinholes.

References

  • Fluorination of the Quinoxaline-Based p-Type Polymer and n-Type Small Molecule for High VOC Organic Solar Cells Source: ACS Applied Materials & Interfaces URL:[Link]

  • Quinoxaline derivatives as attractive electron-transporting materials Source: Beilstein Journal of Organic Chemistry (NIH PMC) URL:[Link]

  • Fluorinated Quinoxaline-Based Conjugated Polymers for High-Density Nonvolatile Memory Devices Source: ACS Applied Polymer Materials URL:[Link]

Sources

Application

Advanced Protocols in the Asymmetric Synthesis of Chiral Quinoxaline Derivatives

Executive Summary Chiral 1,2,3,4-tetrahydroquinoxalines (THQs) and 3,4-dihydroquinoxalinones (DHQs) are privileged scaffolds in modern medicinal chemistry. They serve as critical pharmacophores in cholesteryl ester trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1,2,3,4-tetrahydroquinoxalines (THQs) and 3,4-dihydroquinoxalinones (DHQs) are privileged scaffolds in modern medicinal chemistry. They serve as critical pharmacophores in cholesteryl ester transfer protein (CETP) inhibitors for atherosclerosis, BET bromodomain inhibitors for oncology, and non-nucleoside HIV-1 reverse transcriptase inhibitors[1]. Historically, accessing these chiral centers relied on low-yielding optical resolution or the use of stoichiometric chiral auxiliaries. Today, transition-metal catalysis has revolutionized this space. This application note details state-of-the-art methodologies for the asymmetric synthesis of quinoxaline derivatives, focusing on solvent-switchable Iridium-catalyzed hydrogenation, Rhodium-thiourea anion-binding catalysis, and enantioselective dearomatization.

Mechanistic Paradigms in Quinoxaline Reduction

Solvent-Controlled Enantiomeric Switching (Ir-Catalysis)

A persistent challenge in asymmetric synthesis is the need to synthesize both enantiomers of a drug candidate using readily available chiral ligands. Recent breakthroughs have demonstrated that the enantioselectivity of Ir-catalyzed asymmetric hydrogenation can be completely inverted simply by changing the reaction solvent[2].

  • Causality of Enantioselection: When using a non-polar solvent mixture like toluene/dioxane, the reaction transition state is governed by strict steric interactions between the substrate and the chiral ferrocene-based phosphine ligand, selectively yielding the (R)-enantiomer[2]. Conversely, in a protic solvent like ethanol, the aromaticity at the C2-position of the quinoxaline engages in π–π stacking interactions and hydrogen bonding with the catalyst/solvent matrix. This fundamentally alters the coordination geometry, selectively yielding the (S)-enantiomer[3].

Outer-Sphere Anion Binding (Rh-Thiourea Catalysis)

The direct reduction of quinoxalines often suffers from catalyst poisoning by the basic nitrogen atoms or low turnover numbers. The introduction of a Rh-thiourea diphosphine catalytic system, supplemented with a strong Brønsted acid (HCl), circumvents this limitation[4].

  • Causality of Acid Additive: The addition of HCl is not merely for substrate protonation. The chloride ion facilitates the heterolytic cleavage of H₂ (the rate-determining step) to regenerate the active rhodium dihydride species[4]. Simultaneously, it establishes a highly organized outer-sphere anion-binding pocket between the protonated substrate and the thiourea ligand, locking the substrate in a rigid conformation that guarantees high enantiomeric excess[5].

Asymmetric Dearomatization of Quinoxalinium Salts

Direct asymmetric reduction of di-substituted quinoxalines often yields syn-disubstituted THQs, limiting access to diverse stereoisomers[6].

  • Causality of Dearomatization: To bypass this limitation, researchers developed a Rh-catalyzed asymmetric nucleophilic dearomatization. By pre-activating the quinoxaline via N-alkylation to form a quinoxalinium salt, the aromatic system is primed for enantioselective nucleophilic attack by aryl or alkenyl boronic acids[6]. This allows for the stereoselective, late-stage introduction of substituents at the C2/C3 positions, yielding chiral dihydroquinoxalines (DHQs) that can be subsequently reduced to complex THQs[6].

Validated Experimental Protocols

Protocol A: Solvent-Switchable Ir-Catalyzed Asymmetric Hydrogenation

This protocol allows access to both (R)- and (S)-THQs from a single chiral catalyst by exploiting solvent effects. Continuous flow is integrated to mitigate the hazards of pressurized hydrogen gas and to dramatically reduce reaction times through enhanced gas-liquid mass transfer[2].

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve the metal precursor [Ir(cod)Cl]2 (0.5 mol%) and the chiral ferrocene-based phosphine ligand (1.0 mol%) in the chosen degassed solvent (2.0 mL).

    • Critical Choice: Use a 1:1 Toluene/Dioxane mixture to target the (R)-THQ; use absolute Ethanol to target the (S)-THQ[3].

  • Substrate Complexation: Add the 2-substituted quinoxaline derivative (0.25 mmol) to the catalyst solution. Stir for 15 minutes at room temperature to ensure complete complexation.

  • Hydrogenation (Continuous Flow): Pump the homogeneous reaction mixture through a continuous flow reactor equipped with a gas-liquid mixing T-piece. Introduce H₂ gas at 1 MPa (approx. 145 psi). Set the HPLC pump flow rate to achieve a residence time of 30-45 minutes[2].

  • Self-Validation Checkpoint: Depressurize the collected output carefully. Evaporate the solvent and analyze a crude aliquot via ¹H NMR.

    • Validation Metric: The complete disappearance of the downfield pyrazine protons (δ 8.5–8.8 ppm) and the appearance of upfield aliphatic signals (δ 3.0–4.5 ppm) confirms >99% conversion. Do not proceed to chiral HPLC until this is confirmed.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) and determine the enantiomeric excess (ee) via chiral HPLC.

Protocol B: Rh-Thiourea Catalyzed Asymmetric Hydrogenation

Step-by-Step Methodology:

  • Catalyst Assembly: In a glovebox, mix [Rh(cod)Cl]2 (0.5 mol%) and the chiral thiourea-diphosphine ligand (1.1 mol%) in anhydrous Dichloromethane (DCM).

  • Substrate & Acid Addition: Add the quinoxaline substrate (0.2 mmol) followed by the critical addition of 1.0 equivalent of HCl (typically delivered as a 4M solution in dioxane)[4]. Note: Failure to add HCl will result in negligible conversion due to the lack of the anion-binding transition state.

  • Hydrogenation (Batch): Transfer the vial to a high-pressure autoclave. Purge the vessel with H₂ gas three times, then pressurize to 1 MPa. Stir at 25 °C for 24 hours[1].

  • Self-Validation Checkpoint: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the HCl. Extract with DCM. ¹H NMR must show the characteristic shift of the C2/C3 protons to validate reduction.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary catalytic systems discussed, highlighting the robust nature of these protocols across varying substrate scopes.

Catalytic SystemTarget ProductKey Additive / SolventYield (%)Enantiomeric Excess (ee %)Scalability
Ir-Ferrocene Phosphine (R)-THQsToluene/Dioxane (1:1)Up to 93%Up to 98%Gram-scale (Flow)
Ir-Ferrocene Phosphine (S)-THQsEthanol (Absolute)Up to 83%Up to 93%Gram-scale (Flow)
Rh-Thiourea Diphosphine Chiral THQs / DHQsHCl (1.0 equiv) / DCMUp to 98%Up to 99%Gram-scale (Batch/Flow)
Rh-Catalyzed Dearomatization C2/C3 Substituted DHQsBoronic Acids / Base50 - 85%Up to 96%Milligram-scale

Workflow & Mechanistic Visualizations

Pathway Substrate Quinoxaline Substrate (e.g., 2-Phenylquinoxaline) Catalyst Ir(cod)Cl2 + Chiral Ligand (Catalytic Complex) Substrate->Catalyst Coordination Solvent1 Toluene / Dioxane (Steric Control) Catalyst->Solvent1 Solvent2 Ethanol (π-π Stacking / H-Bonding) Catalyst->Solvent2 ProdR (R)-Tetrahydroquinoxaline Up to 98% ee Solvent1->ProdR Hydride Transfer ProdS (S)-Tetrahydroquinoxaline Up to 93% ee Solvent2->ProdS Hydride Transfer

Figure 1: Solvent-controlled enantiomeric switching in Ir-catalyzed asymmetric hydrogenation.

Workflow Prep 1. Substrate & Catalyst Prep Solvent degassing Reagent mixing Pump 2. HPLC Pumping Flow rate optimization System equilibration Prep->Pump Reactor 3. Continuous Flow Reactor 1 MPa H2 Pressure Residence time control Pump->Reactor BPR 4. Back Pressure Regulator Maintain system pressure Prevent outgassing Reactor->BPR Analysis 5. Collection & Analysis 1H NMR Conversion Chiral HPLC (ee%) BPR->Analysis

Figure 2: General workflow for continuous flow asymmetric hydrogenation of quinoxalines.

References

  • Xu, A., et al. "Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science, 2024.[Link]

  • Rueping, M., et al. "Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation." Chemical Science, 2023.[Link]

  • "Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts." Organic Letters, 2023.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Quinoxalines

Welcome to the Technical Support Center for the synthesis and optimization of fluorinated quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of fluorinated quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during their experimental work.

Introduction

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds with a wide array of biological activities, making them valuable scaffolds in medicinal chemistry.[1] The introduction of fluorine atoms into the quinoxaline core can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[2][3][4] However, the synthesis of fluorinated quinoxalines can present unique challenges. This guide provides practical, in-depth solutions to common problems, backed by scientific principles.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a low yield. What are the common causes?

Low yields in quinoxaline synthesis can arise from several factors, including suboptimal reaction conditions, poor quality of starting materials, and the formation of side reactions.[5] The traditional method of condensing a 1,2-dicarbonyl compound with a 1,2-diamino compound often necessitates high temperatures and strong acid catalysts, which may lead to the degradation of starting materials or the final product.[5][6]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products, particularly regioisomers, is a common challenge when using unsymmetrically substituted o-phenylenediamines.[5] The two amino groups can exhibit different reactivities, leading to a mixture of isomers. The choice of catalyst and careful optimization of reaction conditions are crucial in controlling regioselectivity.[5]

Q3: The purification of my fluorinated quinoxaline product is proving difficult. What are some common challenges and solutions?

Purification can be challenging due to the presence of closely related impurities or isomers.[5] Standard purification techniques include recrystallization, often using ethanol, and column chromatography on silica gel.[7] For products that are solids, filtration and washing with a suitable solvent can effectively remove many impurities.[7]

Q4: What are the advantages of using "green" or environmentally friendly synthesis methods for quinoxalines?

Green chemistry approaches aim to reduce the use of hazardous substances and minimize environmental impact.[6][8] Methods such as microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[7][9][10] Solvent-free grinding of reactants is another highly efficient and environmentally friendly technique.[11] The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) can also promote the reaction and allow for easy recycling of the solvent.[6][12]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the synthesis of fluorinated quinoxalines.

Problem 1: Low or No Product Yield

A low or non-existent yield is a frequent issue. The following workflow can help diagnose and solve the problem.

LowYieldTroubleshooting start Low/No Yield check_reagents 1. Verify Starting Material Quality - Purity (NMR, LC-MS) - Degradation (discoloration) - Use freshly purified reagents start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Temperature (increase/decrease) - Solvent (polarity, aprotic/protic) - Reaction time (monitor by TLC/LC-MS) check_reagents->optimize_conditions Reagents OK catalyst_system 3. Evaluate Catalyst System - Catalyst choice (e.g., Pd source) - Ligand selection (e.g., XPhos, SPhos) - Base (strength, solubility) optimize_conditions->catalyst_system Conditions Optimized workup 4. Assess Workup Procedure - pH adjustment - Extraction solvent - Product stability catalyst_system->workup Catalyst System Optimized success Yield Improved workup->success Workup Optimized

Caption: Troubleshooting workflow for low reaction yield.

Causality and Solutions:

  • Starting Material Quality: Impurities in the o-phenylenediamine or the dicarbonyl compound are a common source of side reactions and low yields.[5] Always use reagents of high purity and consider purification of starting materials if they have been stored for a long time.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[5][13] For instance, in some cases, higher temperatures can lead to product degradation.[5][7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][7]

  • Catalyst System (for cross-coupling reactions): In reactions like the Buchwald-Hartwig amination, the choice of palladium precursor, phosphine ligand, and base is critical.[14] The ligand plays a crucial role in the efficiency of the catalytic cycle.[15] For challenging couplings, screening different ligands and bases is often necessary.

  • Workup Procedure: The desired product might be sensitive to the workup conditions, such as pH changes or exposure to air.[5] Ensure the workup procedure is appropriate for the stability of your fluorinated quinoxaline.

Problem 2: Significant Side Product Formation

The formation of undesired side products can significantly reduce the yield and complicate purification.

SideProductTroubleshooting start High Impurity Profile optimize_temp 1. Optimize Reaction Temperature - Lower temperature to reduce side reactions start->optimize_temp catalyst_selectivity 2. Evaluate Catalyst Selectivity - Screen different catalysts/ligands optimize_temp->catalyst_selectivity Temp Optimized stoichiometry 3. Control Stoichiometry - Use precise equivalents of reactants catalyst_selectivity->stoichiometry Catalyst Screened inert_atmosphere 4. Ensure Inert Atmosphere - For air-sensitive reactions stoichiometry->inert_atmosphere Stoichiometry Controlled success Cleaner Reaction inert_atmosphere->success Atmosphere Controlled

Caption: Troubleshooting workflow for significant side product formation.

Causality and Solutions:

  • Reaction Temperature: High temperatures can often promote undesired side reactions.[7] Running the reaction at a lower temperature, even at room temperature with an effective catalyst, can improve the reaction's cleanliness.[7]

  • Catalyst Choice: The catalyst can significantly influence the selectivity of the reaction.[7] Screening different catalysts may lead to the identification of one that favors the formation of the desired product.

  • Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.[7] Ensure accurate measurement of all reactants.

  • Atmosphere Control: Many organic reactions are sensitive to oxygen and moisture.[13] Using an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric components.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halogenated Quinoxaline

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1][14]

Materials:

  • Halogenated quinoxaline (e.g., 2-Chloro-3-(2-thienyl)quinoxaline) (1.0 mmol)

  • Amine (e.g., substituted aniline) (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., NaOtBu) (1.5 equiv.)

  • Anhydrous solvent (e.g., Toluene) (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the halogenated quinoxaline, palladium catalyst, phosphine ligand, and base.[14]

  • Add the anhydrous solvent, followed by the amine.[14]

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[1][14]

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[1][14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup and purification (e.g., filtration through celite, extraction, and column chromatography).

Protocol 2: Classical Synthesis of Quinoxalines via Condensation

This is a fundamental method for synthesizing the quinoxaline core.

Materials:

  • Aromatic o-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Solvent (e.g., Ethanol:Water 7:3, 10 mL)

  • Catalyst (optional, e.g., Phenol, 20 mol%)

Procedure:

  • In a round-bottom flask, dissolve the aromatic o-diamine and the 1,2-dicarbonyl compound in the chosen solvent mixture.[7]

  • If using a catalyst, add it to the solution.[7]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction using TLC.[7]

  • Once the reaction is complete, isolate the product by filtration or extraction, followed by purification, typically recrystallization.[7]

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline
AminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃XPhosNaOtBuToluene10012~95
4-MethoxyanilinePd(OAc)₂SPhosK₃PO₄Dioxane11018~92
4-NitroanilinePd₂(dba)₃BrettPhosCs₂CO₃Toluene10024~75
N-MethylanilinePd(OAc)₂BINAPNaOtBuTHF8016~88

Note: Yields are representative and may vary based on specific reaction conditions and scale.[1][14]

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem.
  • Troubleshooting common problems in quinoxaline synthesis - Benchchem.
  • Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline - Benchchem.
  • Synthesis of 3‐difluoroalkylated quinoxalin‐2(1H)‐ones by three‐component reaction.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
  • Buchwald–Hartwig amination - Wikipedia.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons.
  • Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • The role of fluorine in medicinal chemistry.
  • Fluorine as a key element in modern drug discovery and development - LE STUDIUM.
  • Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta - SciSpace.

Sources

Optimization

Technical Support Center: Purification of 7-Fluoro-5-methylquinoxaline Isomers

Welcome, researchers, to the technical support center dedicated to the complex challenge of separating 7-Fluoro-5-methylquinoxaline and its positional isomers. This guide is designed to provide you with in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the technical support center dedicated to the complex challenge of separating 7-Fluoro-5-methylquinoxaline and its positional isomers. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols. Separating positional isomers of heterocyclic systems, where subtle shifts in substituent placement lead to nearly identical physical properties, demands a nuanced and systematic approach. This document moves beyond generic advice to explain the causal relationships between molecular properties, methodological choices, and purification outcomes.

Understanding the Core Challenge: Why Are These Isomers So Difficult to Separate?

The primary obstacle in purifying 7-Fluoro-5-methylquinoxaline from its isomers (e.g., 6-Fluoro-8-methylquinoxaline or others formed during synthesis) lies in their profound structural similarity. Positional isomers often exhibit nearly identical boiling points, solubilities, and polarities, rendering techniques like distillation and simple recrystallization ineffective.[1][2]

The key to successful separation is to exploit the subtle yet significant electronic and steric differences imparted by the placement of the fluoro and methyl groups:

  • The Fluoro Group : As a small, highly electronegative atom, fluorine induces a strong dipole moment. Its position on the quinoxaline ring alters the molecule's overall electrostatic potential and can influence the pKa of the heterocyclic nitrogen atoms.[3] This localized polarity is a critical handle for chromatographic separation.

  • The Methyl Group : This group provides steric bulk and is weakly electron-donating. Its position relative to the nitrogen atoms and the fluorine atom affects the molecule's shape and its ability to engage in intermolecular interactions, such as π-π stacking.

  • The Quinoxaline Core : The two nitrogen atoms in the pyrazine ring are basic centers. These can engage in hydrogen bonding or interact with acidic sites on stationary phases (like the silanol groups on silica gel), which can be both a challenge (peak tailing) and an opportunity for separation.[4] The aromatic system is flat, allowing for π-π interactions with specific chromatography stationary phases.[4][5]

Successful purification hinges on selecting a technique that can recognize and differentiate these subtle distinctions.

Initial Assessment: Thin-Layer Chromatography (TLC) Analysis

Before committing to a large-scale purification method, a thorough TLC analysis is essential to assess the complexity of the mixture and to screen for suitable chromatographic conditions.

Experimental Protocol: TLC Scouting

  • Plate Preparation : Use standard silica gel 60 F254 plates.

  • Sample Preparation : Dissolve a small amount of the crude mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1-2 mg/mL.

  • Spotting : Carefully spot the sample onto the TLC plate baseline.

  • Solvent System Screening : Develop plates in a variety of solvent systems, starting with a non-polar mixture and gradually increasing polarity. Good starting points include:

    • Hexane / Ethyl Acetate (e.g., 9:1, 4:1, 1:1)

    • Dichloromethane / Methanol (e.g., 99:1, 95:5)

  • Visualization : Examine the developed plate under UV light (254 nm).

  • Analysis : The goal is to find a solvent system that shows some separation between the spots (ΔRf > 0.1), even if it's not perfect.[6] This system will serve as the foundation for flash chromatography or HPLC method development.

Logical Workflow for Purification Strategy Selection

The choice of purification technique depends on the scale of your synthesis, the difficulty of the separation (observed ΔRf on TLC), and the equipment available. The following diagram outlines a decision-making workflow.

G cluster_start cluster_eval cluster_paths cluster_outcomes start Crude Isomer Mixture tlc_eval Perform TLC Analysis (Hex/EtOAc, DCM/MeOH) start->tlc_eval recryst Attempt Recrystallization tlc_eval->recryst Crude is solid & ΔRf is very large or zero flash Preparative Flash Chromatography tlc_eval->flash 0.1 < ΔRf < 0.3 hplc Preparative HPLC / SFC tlc_eval->hplc ΔRf < 0.1 (Co-spotting) recryst->flash Fails or 'oils out' pure_solid Pure Isomer (Solid) recryst->pure_solid Success flash->hplc Co-elution occurs pure_fraction Pure Isomer (Solution) flash->pure_fraction still_mixed Enriched but Impure Mixture flash->still_mixed hplc->pure_fraction still_mixed->hplc

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might ask when encountering specific problems during purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the most powerful technique for separating challenging positional isomers.[6][7]

Q1: My isomers are co-eluting on a standard C18 column. What is my next step?

Answer: This is a very common issue. A standard C18 column separates primarily based on hydrophobicity, which is likely almost identical for your isomers. You must introduce a different separation mechanism.

  • Primary Recommendation: Switch to a Phenyl-Based Column.

    • Why it Works : Phenyl-Hexyl or other phenyl-based stationary phases can induce π-π interactions between the phenyl rings on the column and the aromatic quinoxaline core of your analytes.[2][4] The specific position of the fluoro and methyl groups will alter the accessibility and electron density of the quinoxaline rings, leading to differential π-π stacking and, therefore, separation.

    • Action : Replace your C18 column with a Phenyl-Hexyl column of similar dimensions and re-run your scouting gradient.

  • Secondary Recommendation: Use a Mixed-Mode Column.

    • Why it Works : Mixed-mode columns combine reversed-phase properties with ion-exchange capabilities.[2] A column with cation-exchange properties can interact with the protonated nitrogen atoms of the quinoxaline ring, providing a powerful, pH-dependent separation mechanism.[2][8]

    • Action : Try a mixed-mode RP/cation-exchange column and carefully control the mobile phase pH with a buffer.

Q2: My peaks are tailing badly, even on the new column. Why?

Answer: Peak tailing for basic compounds like quinoxalines is almost always caused by secondary interactions with acidic residual silanol groups on the silica support of the column.[4]

  • Solution: Optimize the Mobile Phase pH.

    • Why it Works : You need to ensure your quinoxaline isomers are consistently protonated. By adding a small amount of acid to the mobile phase, you create a low pH environment where the quinoxaline nitrogens are positively charged. This consistent charge state leads to more uniform interactions and sharper peaks.

    • Action : Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both your water (Mobile Phase A) and organic (Mobile Phase B) phases.[4] FA is generally preferred for mass spectrometry compatibility.

Q3: I have baseline separation, but it takes 40 minutes. How can I speed this up without losing resolution?

Answer: A long analysis time is usually due to an unoptimized gradient.

  • Solution: Implement a Focused Gradient.

    • Action :

      • Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate percentage of organic solvent (%B) where your isomers elute.

      • Design a new, shallower gradient around that elution point. For example, if your compounds elute around 60% B, your new gradient could be: 45% B to 75% B over 15 minutes. This focuses the separating power of the gradient where it's needed most.[4]

Parameter Standard C18 Phenyl-Hexyl Mixed-Mode (RP/SCX)
Primary Interaction HydrophobicHydrophobic + π-π StackingHydrophobic + Ion-Exchange
Best For General ScreeningAromatic Positional Isomers Basic compounds, pH-based selectivity
Starting Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 10 mM Ammonium Formate (pH 3.0)
Starting Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidAcetonitrile

Table 1: Recommended HPLC Column and Starting Mobile Phase Conditions.

Supercritical Fluid Chromatography (SFC)

SFC is an outstanding, albeit less common, technique for isomer separation that often outperforms HPLC in both speed and resolution.[9] It uses compressed CO₂ as the main mobile phase, which has unique properties.[]

Q4: When should I consider using SFC instead of HPLC?

Answer: Consider SFC if you have access to the instrumentation and are facing very difficult separations (ΔRf on TLC is near zero) or if you need to process larger quantities of material quickly and with less solvent waste.[][11] SFC excels at separating compounds that are difficult to resolve by conventional HPLC.[9]

  • Key Advantage : SFC allows you to use a wide variety of columns, including those typically used for both normal-phase and reversed-phase HPLC, with the same CO₂/modifier mobile phase.[9] This makes column screening for selectivity incredibly fast and efficient.

Parameter HPLC SFC
Primary Mobile Phase Liquid (Water/ACN/MeOH)Supercritical CO₂
Typical Run Time 15-40 min3-10 min
Solvent Consumption HighLow
Separation Power for Isomers Good to ExcellentExcellent to Superior
Column Compatibility Mode-specific (RP or NP)Universal (RP and NP columns)

Table 2: Comparison of HPLC and SFC for Isomer Purification.

Recrystallization

Q5: I tried to recrystallize my crude solid, but it "oiled out." What happened?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] The presence of impurities significantly depresses the melting point, making this more likely.

  • Solution 1: Change the Solvent System.

    • Action : Re-dissolve the oil in a small amount of the original hot solvent, then add a second, miscible solvent in which your compound is less soluble (an "anti-solvent") until it becomes slightly cloudy.[12] Then, allow it to cool slowly. Alternatively, choose a primary solvent with a lower boiling point.[1]

  • Solution 2: Clean it Up First.

    • Action : The high impurity level may be the root cause. Pass the crude material through a quick silica gel plug (flash chromatography) to remove the bulk of the impurities, then attempt to recrystallize the enriched material.

Q6: My recrystallization worked, but NMR shows both isomers are still present. What can I do?

Answer: This indicates that the isomers have very similar solubilities and may be co-crystallizing.[13]

  • Solution: Try Fractional Crystallization.

    • Why it Works : This technique relies on enriching the solution with the more soluble isomer while crystallizing out the less soluble one over multiple cycles.

    • Action :

      • Dissolve the mixture in the minimum amount of boiling solvent.

      • Cool slowly and collect only the first crop of crystals. This crop should be enriched in the less soluble isomer.

      • Take the remaining solution (the mother liquor), reduce the solvent volume by ~25%, and cool again to get a second crop of crystals. This crop will be enriched in the more soluble isomer.

      • Analyze each crop by TLC or HPLC. You may need to re-recrystallize the enriched crops to achieve high purity.[14]

Key Molecular Interactions in Chromatography

Understanding the forces at play inside the chromatography column is key to troubleshooting.

G cluster_columns Stationary Phase Interaction Analyte 7-Fluoro-5-methylquinoxaline Aromatic Rings (π-system) Nitrogen Atoms (Basic) Fluoro Group (Polar) C18 C18 Column Alkyl Chains Analyte:f0->C18:f1 Hydrophobic Interaction Phenyl Phenyl Column Phenyl Rings Analyte:f1->Phenyl:f1 π-π Stacking Silica Silica Column Silanol Groups (Si-OH) Analyte:f2->Silica:f1 H-Bonding (Causes Tailing) Analyte:f3->Silica:f1 Dipole-Dipole

Caption: Dominant molecular interactions dictating separation.

References

  • Taylor & Francis. (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2022). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. Retrieved from [Link]

  • PubMed. (1987). Identification of the mutagenic quinoxaline isomers from fried ground beef. Retrieved from [Link]

  • PMC. (n.d.). Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • ResearchGate. (2025). Separation of homologues and positional isomers of secondary alcohol ethoxylates via supercritical fluid chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). SFC Columns. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2008). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

Sources

Troubleshooting

Stability and degradation of 7-Fluoro-5-methylquinoxaline under experimental conditions

Technical Support Center: Stability & Degradation Dynamics of 7-Fluoro-5-methylquinoxaline Overview & Mechanistic Causality As a Senior Application Scientist, I frequently encounter researchers struggling with the stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation Dynamics of 7-Fluoro-5-methylquinoxaline

Overview & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of halogenated quinoxaline scaffolds during assay development and long-term storage. 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) is a critical synthetic intermediate used in the development of TLR7/8 antagonists and advanced anticancer agents[1]. However, its fused pyrazine ring and electron-withdrawing fluorine substituent make it highly susceptible to specific degradation pathways under oxidative stress, UV irradiation, and alkaline reducing conditions.

To prevent experimental artifacts, it is essential to understand why this molecule degrades. The degradation is primarily driven by three mechanisms:

  • Advanced Oxidation & Hydroxyl Radical Attack: In aqueous environments exposed to ambient UV light or transition metals (e.g., trace Fe2+ in buffers), hydroxyl radicals (•OH) readily attack the electron-deficient pyrazine ring. This leads to hydroxylation and subsequent ring cleavage, destroying the pharmacophore[2][3].

  • Defluorination: The C-F bond at the 7-position is vulnerable to radical-induced cleavage under advanced oxidation processes (AOPs). The fluorine atom is typically displaced and substituted by a hydroxyl group, altering the molecule's binding affinity and lipophilicity[2][4].

  • Tautomerization in Reduced States: Under alkaline conditions, reduced quinoxaline derivatives undergo rapid tautomerization (shifting from an active enamine to an inactive imine form). This is a primary cause of chemical instability and "capacity fade" in electrochemical and redox-active applications[5][6].

Pathway Parent 7-Fluoro-5-methylquinoxaline (Parent Compound) Oxidation Hydroxyl Radical (•OH) Attack (UV/Fe2+/Peroxides) Parent->Oxidation Reduction Alkaline Reduction (Electrochemical/Basic) Parent->Reduction Defluorination Defluorination & Hydroxylation Oxidation->Defluorination RingCleavage Pyrazine Ring Cleavage Oxidation->RingCleavage Tautomerization Enamine-Imine Tautomerization Reduction->Tautomerization Degradants Toxic Intermediates & Mineralization Defluorination->Degradants RingCleavage->Degradants CapacityFade Irreversible Capacity Fade (Loss of Active Scaffold) Tautomerization->CapacityFade

Primary degradation pathways of 7-Fluoro-5-methylquinoxaline under experimental stress.

Diagnostic FAQs: Troubleshooting Common Stability Issues

Q1: I am observing a rapid loss of 7-Fluoro-5-methylquinoxaline concentration in my aqueous stock solutions over 48 hours. What is causing this? A1: If your stock solution is exposed to ambient light or trace metal impurities, you are likely triggering an auto-oxidation process. Fluoroquinoxalines are highly susceptible to photolytic degradation and hydroxyl radical attack[2][3]. Self-Validating Fix: Prepare a fresh stock in an amber vial using LC-MS grade, metal-free water or an anhydrous organic solvent (e.g., DMSO). Spike a parallel control sample with a radical scavenger (e.g., tert-butanol). If the scavenger halts the degradation, oxidative radical attack is definitively confirmed.

Q2: During electrochemical assays at pH 9.0, the compound exhibits irreversible signal loss. Is the pyrazine ring breaking? A2: Not necessarily. Quinoxaline derivatives in their reduced forms are highly vulnerable to tautomerization under alkaline conditions[5][6]. The molecule shifts from an active enamine to an inactive imine form, causing apparent signal loss without actual ring cleavage. Self-Validating Fix: Lower the pH to a neutral or slightly acidic range (pH 6.0–7.0) to thermodynamically disfavor the tautomerization. Monitor the solution via UV-Vis spectroscopy; the stabilization of isosbestic points will validate the suppression of the tautomeric shift[5].

Q3: LC-MS analysis of my degraded sample shows a mass shift of -19 Da + 17 Da (Net -2 Da). What happened? A3: This mass shift (-F +OH) is the classic signature of defluorination followed by hydroxylation[2][4]. The fluorine atom at the 7-position has been substituted by a hydroxyl group due to advanced oxidation, which significantly alters the compound's predicted bioactivity.

Quantitative Data: Degradation Kinetics & Thermodynamics

Understanding the bond dissociation energies (BDE) and kinetic rate constants is crucial for predicting the stability of your assays. The following table summarizes typical degradation metrics for fluoroquinoxaline scaffolds under various experimental conditions[2][4][7].

Parameter / MetricExperimental ConditionValue / ObservationMechanistic Implication
Reaction Rate with •OH pH 7.0, Aqueous ≈1.06×107 M−1s−1 Highly reactive; necessitates the use of radical scavengers for long-term aqueous storage[7].
Defluorination Energy Advanced Oxidation (AOP)Lower BDE relative to aromatic C-HThe C-F bond is a primary thermodynamic target for radical attack[4].
Tautomerization Rate pH > 8.5 (Reduced state)> 20% capacity fade per dayAlkaline conditions drive irreversible enamine-imine shifts, destroying redox utility[5].
Pyrazine Ring Cleavage O3​ or UV/ Fe2+ exposureHigh yield of ring-opened productsComplete loss of the pharmacophore integrity; requires protection from UV/metals[3][8].

Step-by-Step Experimental Protocols

Protocol: Forced Degradation & Stability Profiling (Self-Validating Workflow)

To establish the exact shelf-life and degradation profile of your specific batch of 7-Fluoro-5-methylquinoxaline, implement this standardized forced degradation assay coupled with LC-HRMS.

Objective: To systematically isolate, identify, and validate oxidative and hydrolytic degradation products.

Materials Required:

  • 7-Fluoro-5-methylquinoxaline ( 1 mM stock in HPLC-grade Acetonitrile)

  • 30% H2​O2​ (Oxidative stressor)

  • 0.1 M NaOH and 0.1 M HCl (Hydrolytic stressors)

  • Quenching agent (e.g., Sodium thiosulfate for peroxides)

Methodology:

  • Sample Preparation: Aliquot 1 mL of the 1 mM stock solution into three separate amber glass vials (Vial A: Oxidative, Vial B: Acidic, Vial C: Basic).

  • Stressor Addition:

    • Vial A: Add of 30% H2​O2​ .

    • Vial B: Add of 0.1 M HCl.

    • Vial C: Add of 0.1 M NaOH.

  • Incubation: Incubate all vials at 40°C in a thermomixer at 300 rpm to accelerate degradation kinetics.

  • Time-Course Sampling (Self-Validation Step): Withdraw aliquots at t=0,4,8, and 24 hours . Immediately quench Vial A with of 0.1 M sodium thiosulfate to halt oxidation. Neutralize Vials B and C with equimolar amounts of base/acid.

    • Causality Check: Run a parallel unquenched control. If degradation halts exclusively in the quenched samples, the specific stressor is validated as the direct cause.

  • LC-HRMS Analysis: Inject of the quenched samples into an LC-HRMS system (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Data Interpretation: Extract ion chromatograms for the parent mass ( [M+H]+≈163.06 ). Look for +16 Da (hydroxylation) and −2 Da (defluorination + hydroxylation) peaks to map the degradation trajectory[1][2].

Troubleshooting Start Observe Loss of 7-Fluoro-5-methylquinoxaline CheckCond Analyze Experimental Conditions Start->CheckCond IsAlkaline Alkaline pH (>8) & Reducing Environment? CheckCond->IsAlkaline IsOxidative Exposure to Light, Air, or Metals? CheckCond->IsOxidative Tautomer Diagnosis: Tautomerization (Enamine to Imine) IsAlkaline->Tautomer Yes Radical Diagnosis: Oxidative Radical Attack IsOxidative->Radical Yes FixpH Action: Lower pH to <7 Use inert atmosphere Tautomer->FixpH FixScavenge Action: Add Radical Scavenger Use Amber Vials Radical->FixScavenge

Step-by-step diagnostic workflow for identifying and resolving compound degradation.

References

  • Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism. PubMed (nih.gov). 2

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. 8

  • Degradation mechanism study of fluoroquinolones in UV/Fe2+/peroxydisulfate by on-line mass spectrometry. PubMed (nih.gov). 3

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF PAR. 5

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. ACS Publications. 6

  • WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders. Google Patents. 1

  • Oxidative degradation of fluoroquinolone antibiotics by ferrate(VI): Kinetics, reaction mechanism, and theoretical calculations. ResearchGate. 7

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. 4

Sources

Optimization

Technical Support Center: Managing Regioselectivity in Substituted Quinoxaline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high regioselectivity during the synthesis of substituted quinoxalines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high regioselectivity during the synthesis of substituted quinoxalines.

The core mechanistic challenge is inherent to the classical condensation approach: when reacting unsymmetrical 1,2-dicarbonyls with unsymmetrical o-phenylenediamines, the nucleophilicities of the two amine groups and the electrophilicities of the two carbonyl carbons are often too similar. This lack of electronic or steric differentiation typically results in an inseparable 1:1 mixture of regioisomers (e.g., 6-substituted vs. 7-substituted quinoxalines).

To solve this, we must move away from relying solely on inherent substrate reactivity and instead employ catalytic systems that actively direct the bond-forming sequence. Below is our comprehensive troubleshooting guide, complete with validated protocols and mechanistic insights.

Section 1: Troubleshooting Guides & FAQs

Q1: I am attempting to synthesize a trisubstituted quinoxaline via classical thermal condensation, but I keep getting a mixture of regioisomers. How can I drive regioselectivity without complex protecting group strategies?

Scientist's Insight: The classical thermal condensation suffers from poor differentiation between the two electrophilic centers of a standard 1,2-dicarbonyl. To fix this, you must alter the electronic bias of the intermediates.

Solution: Switch your electrophile from a 1,2-dicarbonyl to an α -iminoethanone and employ a hypervalent iodine catalyst such as PIFA ([bis(trifluoroacetoxy)iodo]benzene)[1]. PIFA coordinates specifically with the imine nitrogen, drastically increasing the electrophilicity of the adjacent α -carbon. This forces the more nucleophilic amine group of the o-phenylenediamine to attack this specific position first, locking in the regiochemistry before the second ring-closure step occurs. This method achieves excellent regioselectivities ranging from 6:1 to exclusively 1:0[1].

Q2: My current transition-metal catalyzed route (e.g., using Ru or Co) gives good yields but fails our green chemistry audits for scale-up due to heavy-metal toxicity. Are there regioselective, metal-free alternatives?

Scientist's Insight: Yes. You can leverage biocatalysis to replace heavy metals entirely. Enzymes provide highly specific chiral and steric environments that transition metals cannot replicate in aqueous media.

Solution: Implement a dual-protein cascade system utilizing Lipase (PPL) and Hemoglobin in water[2]. In this system, lipase aids in the initial substrate activation, while hemoglobin acts as a promiscuous peroxidase. The steric constraints of hemoglobin's binding pocket direct the cyclization of monosubstituted 1,2-diaminobenzenes, imparting moderate to high regioselectivity[2]. If you attempt this with just hemin (the active site without the protein backbone), regioselectivity is lost, proving that the protein's steric confinement is the causal factor for regiocontrol[2].

Q3: How do I synthesize quinoxalines from o-phenylenediamines and arylacetaldehydes without using transition metals or complex oxidants?

Scientist's Insight: Arylacetaldehydes can undergo oxidative condensation, but the challenge lies in managing the oxidation of the intermediate hydroamination product without over-oxidizing the starting materials.

Solution: Utilize simple inorganic basic conditions (e.g., K2CO3) in an air atmosphere[3]. The base facilitates the formation of an enamine intermediate, which readily undergoes intramolecular hydroamination. Ambient oxygen acts as the terminal oxidant to yield the final quinoxaline, making this a highly economical and environmentally friendly protocol[3].

Section 2: Quantitative Data & Method Comparison

To assist in selecting the appropriate methodology for your specific synthetic constraints, review the comparative data below:

Synthetic MethodologyReagents / CatalystKey Mechanistic AdvantageRegioselectivity RatioTypical Yields
Hypervalent Iodine Annulation PIFA or FPIFA, THFElectrophilic activation of α -iminoethanones[1]Excellent (6:1 to 1:0)75% – 90%
Dual-Protein Cascade Lipase + Hemoglobin, H₂OSteric confinement via protein binding pocket[2]Moderate to High81% – 95%
Base-Mediated Condensation K₂CO₃, AirBase-catalyzed enamine hydroamination[3]Moderate70% – 85%

Section 3: Standardized Experimental Protocols

Protocol A: Hypervalent Iodine-Mediated Regioselective Annulation

Use this protocol when synthesizing trisubstituted quinoxalines where strict regiocontrol is paramount.

  • Preparation: In an oven-dried Schlenk flask, dissolve the α -iminoethanone (0.5 mmol) and the unsymmetrical 1,2-phenylenediamine (1.0 mmol) in anhydrous THF (10 mL)[1].

  • Atmosphere Control: Purge the flask with Argon for 5 minutes. Causality: Argon prevents the premature ambient oxidation of the highly reactive diamine, which would otherwise lead to azo-dimerization byproducts.

  • Catalyst Addition: Add PIFA (1.5–50 mol %) to the solution. Stir at the designated temperature (typically room temperature to 50°C depending on steric bulk).

  • Validation Checkpoint: Monitor the reaction via TLC (10% EtOAc in hexanes). The α -iminoethanone is typically highly colored; its disappearance alongside the emergence of a highly UV-active product spot (254 nm) confirms cyclization.

  • Workup: Quench the reaction with distilled water to hydrolyze the iodine complex. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with saturated brine to remove residual trifluoroacetic acid (a byproduct of PIFA reduction), dry over Na₂SO₄, and concentrate under reduced pressure[1].

Protocol B: Dual-Protein Cascade Synthesis in Aqueous Media

Use this protocol for green-chemistry scale-ups requiring metal-free conditions.

  • Enzyme Preparation: In a reaction vial, dissolve Hemoglobin and Porcine Pancreatic Lipase (PPL) in a buffered aqueous solution (pH 7.4) to maintain protein folding.

  • Substrate Addition: Add the substituted 1,2-diaminobenzene and the β -ketoester directly to the aqueous phase[2].

  • Reaction Dynamics: Stir the mixture gently at 37°C. Causality: Vigorous stirring causes shear stress that will denature the hemoglobin, destroying the chiral pocket required for regioselectivity.

  • Validation Checkpoint: The reaction mixture should remain a homogenous suspension. If the solution turns opaque or precipitates heavily before completion, protein denaturation has occurred.

  • Isolation: Extract the aqueous layer with a mild organic solvent (e.g., EtOAc). The desired quinoxalines will partition into the organic layer, leaving the denatured proteins in the aqueous phase[2].

Section 4: Mechanistic Pathways

Below are the causal pathways mapping the logic of our recommended protocols.

PIFA_Mechanism A Unsymmetrical o-Phenylenediamine C PIFA Catalyst Coordination A->C B α-Iminoethanone B->C D Regiodirected Nucleophilic Attack C->D Electrophilic Activation E Intramolecular Cyclization D->E -H2O F Trisubstituted Quinoxaline E->F Oxidation

Figure 1: Mechanistic pathway of PIFA-catalyzed regioselective quinoxaline annulation.

DualProtein_Cascade A Substrates: Diamines + β-Ketoesters B Lipase (PPL) Activation A->B Aqueous Media C Hemoglobin Binding Pocket B->C Cascade Transfer D Sterically Confined Intermediate C->D Promiscuous Peroxidase Activity E Regioselective Quinoxaline D->E Cyclization

Figure 2: Dual-protein cascade utilizing lipase and hemoglobin for regiocontrol.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Quinoxaline Derivatives During Purification

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals dealing with the purification of quinoxaline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals dealing with the purification of quinoxaline derivatives.

Quinoxalines—fused bicyclic heterocycles comprising a benzene and a pyrazine ring—are notorious for their rigid planarity, high crystallinity, and strong intermolecular π−π stacking[1]. While these properties make them excellent pharmacophores, they often result in exceedingly poor solubility in standard organic solvents. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome bottlenecks during chromatographic purification and isolation.

Purification Decision Workflow

Before beginning your purification, assess the solubility and impurity profile of your crude mixture to select the most efficient isolation strategy.

G Start Crude Quinoxaline Mixture SolCheck Soluble in standard loading solvents? Start->SolCheck YesSol Standard Liquid Loading & Flash GC SolCheck->YesSol Yes NoSol Assess Impurity Profile SolCheck->NoSol No SolidLoad Solid Loading (Celite Support) NoSol->SolidLoad Multiple impurities Recryst High-Boiling Solvent Recrystallization NoSol->Recryst Major product >80% AcidBase Acid/Base Reprecipitation NoSol->AcidBase Ionizable groups present

Decision workflow for selecting the optimal purification strategy for insoluble quinoxalines.

Troubleshooting FAQs

Q1: My crude quinoxaline mixture won't dissolve in the starting mobile phase (e.g., Hexane/EtOAc). How do I load it onto a silica column without it crashing out? A1: Never attempt a liquid injection if the compound is only marginally soluble. The compound will precipitate at the column head as soon as the injection solvent diffuses, leading to severe peak tailing, high backpressure, and poor resolution[2]. Instead, utilize Solid Loading (Dry Loading) . Dissolve the crude mixture in a highly polar, volatile solvent (like THF, acetone, or a CHCl3​/MeOH mixture), add a solid support, and evaporate to dryness[3].

Expert Insight: Use Celite (diatomaceous earth) rather than silica gel for the solid load. Quinoxalines can bind irreversibly to the acidic silanol groups of silica gel when highly concentrated. Celite acts purely as a physical dispersant without generating strong adsorptive interactions[4].

Q2: I need to extract my product, but it is completely insoluble in standard solvents like DCM or EtOAc. What are my alternatives? A2: You must disrupt the crystal lattice. Standard dipolar aprotic solvents like DMF or DMSO work well but are notoriously difficult to remove post-reaction due to their high boiling points. Consider sustainable, easier-to-remove alternatives like [5] or 2-Methyltetrahydrofuran (2-MeTHF). CPME offers an excellent solubility profile for planar heterocycles while maintaining a favorable boiling point and hydrophobicity, allowing for facile phase-separation during aqueous workups[6].

Q3: My quinoxaline derivative streaks terribly on TLC and co-elutes with impurities on the column. How can I improve the resolution? A3: The basic nitrogen atoms in the pyrazine ring of the quinoxaline core interact strongly with the acidic silanol groups on standard silica gel. This acid-base interaction causes streaking and retention issues[2]. You can deactivate the silica gel by adding 1–3% Triethylamine (TEA) to your mobile phase. Alternatively, switch your stationary phase to basic Alumina or utilize[7] or Reverse-Phase (C18) chromatography if the compound is polar enough.

Quantitative Data: Solvent Selection for Planar Heterocycles

When dealing with highly crystalline quinoxalines, selecting the right solvent or modifier is critical. The table below summarizes the physicochemical properties of advanced solvents used to overcome solubility barriers.

Solvent / AdditiveBoiling Point (°C)Dielectric Constant (ε)Primary ApplicationRemoval Strategy
Hexafluoroisopropanol (HFIP) 58.216.7Disrupting strong hydrogen bonds and π−π stacking for NMR or loading.Rotary evaporation (highly volatile).
Cyclopentyl methyl ether (CPME) 106.04.76Sustainable alternative to dioxane/THF for extractions.Liquid-liquid phase separation.
Dimethyl sulfoxide (DMSO) 189.046.7Dissolving highly crystalline solids for biological assays.Lyophilization or aqueous wash.
Triethylamine (TEA) (1-3%) 89.52.40Deactivating acidic silica gel to prevent streaking.High vacuum evaporation.

Step-by-Step Methodologies

Protocol 1: Celite-Mediated Solid Loading for Flash Chromatography

This protocol ensures your insoluble compound is evenly distributed onto the column without precipitating at the solvent front.

  • Dissolution: In a round-bottom flask, dissolve the crude quinoxaline in a minimal volume of a strong, volatile solvent (e.g., THF, Acetone, or a 4:1 CHCl3​/MeOH mixture). Sonicate if necessary to ensure complete dissolution.

  • Adsorption: Add coarse Celite (diatomaceous earth) to the solution at a 1:2 to 1:3 ratio (crude mass : Celite mass).

    • Causality: Celite is preferred over silica gel because it lacks acidic silanol groups, preventing the irreversible binding of the basic pyrazine nitrogens.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Continue drying until a completely dry, free-flowing powder is obtained. Do not leave it as a syrup, as this will disrupt the solvent front.

  • Loading: Transfer the dry powder into an empty solid-load cartridge. Tamp it down gently to ensure an even bed, insert the top frit, and attach it to your flash chromatography system.

Protocol 2: Acid-Base Mediated Reprecipitation (Solvent-Free Purification)

If chromatography completely fails due to insolubility, exploit the ionizable nature of the quinoxaline core[8].

  • Protonation: Suspend the crude insoluble quinoxaline in an aqueous solution of 1M HCl. Stir vigorously for 30 minutes.

    • Causality: The acid protonates the basic nitrogen atoms of the pyrazine ring, converting the neutral, insoluble organic molecule into a highly water-soluble hydrochloride salt.

  • Washing: Transfer the mixture to a separatory funnel and extract the aqueous acidic layer with an organic solvent (e.g., EtOAc or DCM). This removes non-basic, organic-soluble impurities. Discard the organic layer.

  • Deprotonation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add a saturated aqueous solution of NaHCO3​ or 1M NaOH dropwise until the pH reaches 8-9.

    • Causality: Neutralizing the salt regenerates the free base. Because the neutral quinoxaline is inherently insoluble in water, it will rapidly precipitate out of the solution in a highly pure form.

  • Isolation: Collect the purified quinoxaline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual salts, and dry thoroughly under high vacuum.

References

  • Dehnavi, F., et al. "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens." RSC Advances (2024). URL:[Link]

  • Jordan, A., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews (2022). URL:[Link]

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne Labs. URL:[Link]

Sources

Optimization

Preventing product degradation during workup of quinoxaline reactions

Welcome to the Quinoxaline Technical Support Center. As a Senior Application Scientist, I frequently observe researchers successfully synthesize the quinoxaline core, only to lose significant yield or purity during the p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Technical Support Center. As a Senior Application Scientist, I frequently observe researchers successfully synthesize the quinoxaline core, only to lose significant yield or purity during the post-reaction workup. Quinoxalines are generally synthesized via the condensation of 1,2-dicarbonyl compounds with 1,2-diaminobenzenes, often requiring acid catalysts, high temperatures, or oxidants[1]. While the aromatic core is relatively robust, functionalized quinoxalines are highly sensitive to their microenvironment during extraction and purification.

This guide is designed to help drug development professionals and synthetic chemists troubleshoot and eliminate product degradation during the workup phase.

Troubleshooting Guide & FAQs

Q1: Why does my quinoxaline product turn into a dark, tarry mixture during aqueous extraction? A1: This is typically caused by oxidative degradation. While the quinoxaline core itself is stable, electron-donating substituents (e.g., alkoxy or amino groups) increase the electron density of the pyrazine ring, making the molecule highly susceptible to oxidation by dissolved oxygen. Furthermore, if residual transition-metal catalysts (like copper or iron) are present from the synthesis, they can catalyze radical oxidative pathways during the high-surface-area mixing of an extraction.

  • Causality & Solution: Oxygen in the extraction solvent acts as an oxidant. Sparge your extraction solvents (e.g., ethyl acetate, dichloromethane) with nitrogen or argon for 15 minutes prior to use. If metal catalysts were used, pass the crude reaction mixture through a short pad of Celite or use a metal-scavenging resin before initiating the aqueous workup[2].

Q2: I am experiencing a massive drop in yield during the washing steps, but TLC shows the reaction went to completion. Where is the product going? A2: Your product is likely partitioning into the aqueous layer due to protonation. The two nitrogen atoms in the quinoxaline ring are basic. If your reaction utilized a strong acid catalyst (e.g., p-TsOH, sulfuric acid) and you do not adequately neutralize the mixture, the quinoxaline becomes protonated, forming a highly water-soluble quinoxalinium salt[3]. Additionally, certain functionalized quinoxalines exhibit extreme chemical instability at low pH, rapidly degrading into hydroxylated byproducts[4].

  • Causality & Solution: Strictly monitor the pH during the quench. Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until the aqueous layer tests at pH 7.5–8.0 before initiating the organic extraction.

Q3: My thienyl-substituted quinoxaline degrades rapidly upon isolation. How can I stabilize it? A3: Thienyl-quinoxaline compounds are highly susceptible to photochemical degradation[5]. Exposure to ambient laboratory light, particularly UV wavelengths, induces photochemical ring-opening or radical reactions due to the electron-deficient nature of the quinoxaline ring coupled with the photo-active thienyl moiety[5].

  • Causality & Solution: Light provides the activation energy for radical degradation pathways. Conduct the entire workup and purification process using amber glassware. Wrap your separatory funnels and rotary evaporator flasks in aluminum foil.

Q4: Can I use standard rotary evaporation to dry my purified quinoxaline? A4: Yes, but temperature control is critical. Many functionalized quinoxalines suffer from thermal degradation if exposed to temperatures exceeding 60 °C for prolonged periods[5].

  • Causality & Solution: High thermal energy can cause decomposition or unwanted polymerization of substituted quinoxalines[5]. Keep the rotary evaporator water bath strictly below 40 °C. If you are using a high-boiling solvent like DMF or DMSO, do not attempt to boil it off under vacuum; instead, precipitate the product by adding a non-solvent (like ice-cold water) and isolate via vacuum filtration.

Quantitative Data: Stability Parameters During Workup

The following table summarizes the critical environmental thresholds for preventing quinoxaline degradation during purification:

ParameterCritical ThresholdEffect on Quinoxaline ProductRecommended Action
pH pH < 5.5Protonation of nitrogen atoms; rapid hydrolysis of acid-sensitive derivatives (e.g., N-NO-MeIQx t1/2​ < 2 min at pH 2.0)[4].Neutralize crude mixture to pH 7.5–8.0 using saturated NaHCO3​ prior to extraction.
Temperature > 60 °CThermal decomposition of highly substituted or electron-deficient quinoxalines[5].Maintain water bath < 40 °C during solvent removal under reduced pressure.
Light Exposure UV / Ambient LightPhotochemical degradation (especially severe for thienyl-quinoxalines)[5].Use amber glassware; wrap rotary evaporator receiving flasks in aluminum foil.
Atmosphere Aerobic (Air)Oxidative degradation of electron-rich derivatives, forming dark N-oxide byproducts.Sparge extraction solvents with N2​ ; perform workup under inert atmosphere if highly sensitive.

Workup Decision Workflow

QuinoxalineWorkup Start Crude Quinoxaline Reaction Mixture CheckLight Is product light-sensitive? (e.g., thienyl-substituted) Start->CheckLight Amber Use amber glassware & minimize UV exposure CheckLight->Amber Yes CheckpH Quench & Adjust pH CheckLight->CheckpH No Amber->CheckpH Acidic pH < 5.5 (Risk of protonation/loss) CheckpH->Acidic Strong Acid Catalyst Used Neutral Adjust to pH 7.5-8.0 with NaHCO3 CheckpH->Neutral Mild/No Acid Used Acidic->Neutral Neutralize Extract Extract with EtOAc/DCM under N2 atmosphere Neutral->Extract Dry Dry over Na2SO4 Evaporate < 40°C Extract->Dry Pure Stable Isolated Quinoxaline Dry->Pure

Workflow for preventing quinoxaline degradation during post-reaction workup.

Step-by-Step Methodology: Optimized Workup Protocol

To ensure a self-validating and highly reproducible purification, follow this standardized protocol for sensitive quinoxaline derivatives:

Step 1: Reaction Quenching and pH Adjustment

  • Cool the crude reaction mixture to room temperature (20–25 °C).

  • Slowly add saturated aqueous NaHCO3​ dropwise while stirring vigorously.

  • Monitor the aqueous phase with a pH meter or precision pH paper until it stabilizes between 7.5 and 8.0.

  • Scientific Rationale: This prevents the protonation of the quinoxaline nitrogens, ensuring the product remains entirely in the organic phase and avoiding acid-catalyzed ring hydrolysis[3],[4].

Step 2: Inert Liquid-Liquid Extraction

  • Transfer the neutralized mixture to a separatory funnel.

  • Add an extraction solvent (e.g., Ethyl Acetate) that has been actively sparged with nitrogen gas for 15 minutes.

  • Gently invert the funnel to mix the phases, venting frequently. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely and collect the organic phase. Repeat the extraction twice more.

  • Scientific Rationale: Sparging displaces dissolved oxygen, preventing the oxidative degradation of electron-rich quinoxalines during the high-surface-area mixing phase.

Step 3: Washing and Drying

  • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Avoid using magnesium sulfate ( MgSO4​ ), as it can be slightly acidic and may induce localized degradation.

Step 4: Controlled Solvent Removal

  • Filter off the drying agent and transfer the filtrate to a round-bottom flask.

  • Concentrate the filtrate using a rotary evaporator. Strictly maintain the water bath temperature below 40 °C.

  • If the product is light-sensitive, wrap the receiving flask in aluminum foil[5].

  • Scientific Rationale: Mitigates both thermal decomposition and photochemical ring-opening pathways, preserving the structural integrity of the final compound[5].

References

  • Troubleshooting common problems in quinoxaline synthesis, Benchchem. 3

  • Technical Support Center: Enhancing the Stability of Thienyl-Quinoxaline Based Compounds, Benchchem. 5

  • Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline, NIH. 4

  • Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor, ACS Publications. 2

  • Recent advances in the transition-metal-free synthesis of quinoxalines, RSC Publishing. 1

Sources

Troubleshooting

Technical Support Center: Scaling Up 7-Fluoro-5-methylquinoxaline Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in transitioning the synthesis of 7-Fluoro-5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in transitioning the synthesis of 7-Fluoro-5-methylquinoxaline from discovery-scale (milligrams) to process-scale (kilograms).

The core transformation relies on the cyclocondensation of 5-fluoro-3-methylbenzene-1,2-diamine with oxalaldehyde (glyoxal). While seemingly straightforward, scaling this uncatalyzed reaction introduces challenges in exotherm management, oxidative degradation, and purification bottlenecks. This guide provides self-validating protocols, mechanistic troubleshooting, and benchmarked data to ensure high-fidelity scale-up.

Process Workflow Visualization

ScaleUp Diamine 5-Fluoro-3-methylbenzene -1,2-diamine (1.0 eq) Reactor Jacketed Reactor (Cyclocondensation at 15-20°C) Diamine->Reactor Glyoxal Oxalaldehyde (40% aq, 1.05 eq) Glyoxal->Reactor Solvent Methanol (5 mL/mmol) Solvent->Reactor IPC In-Process Control (HPLC >99% Conversion) Reactor->IPC 15-30 min Workup Aqueous Workup & Solvent Swap IPC->Workup Pass Product 7-Fluoro-5-methylquinoxaline (Target API Intermediate) Workup->Product

Workflow for the scalable cyclocondensation of 7-Fluoro-5-methylquinoxaline.

Self-Validating Standard Operating Procedure (50g Scale)

Reference Grounding: This protocol adapts the traditional discovery-scale synthesis (which typically yields ~62% via flash chromatography)[1] into a highly efficient, catalyst-free methanol system capable of >90% isolated yields[2].

Step 1: Reactor Preparation & Dissolution Charge a 1 L jacketed glass reactor with 5-fluoro-3-methylbenzene-1,2-diamine (50.0 g, 356.8 mmol) and degassed methanol (1.78 L, 5 mL/mmol). Causality: Degassing the methanol via nitrogen sparging prevents the oxidative degradation of the electron-rich o-phenylenediamine. Without this step, the diamine rapidly forms dark azo-oligomers that complicate downstream purification and depress overall yield.

Step 2: Controlled Addition Set the reactor jacket temperature to 15°C. Begin dropwise addition of oxalaldehyde (glyoxal, 40% aqueous solution, 54.4 g, 374.6 mmol, 1.05 eq) over 30 minutes. Causality: While the reaction is extremely fast (often reaching completion in 1 minute at micro-scale)[2], scaling up increases volumetric heat generation. Controlled addition prevents thermal runaway and ensures the intermediate diimine forms smoothly before cyclizing.

Step 3: In-Process Control (IPC) & Self-Validation Stir the reaction mixture for 15 minutes post-addition. Pull a 0.5 mL aliquot, dilute in acetonitrile, and analyze via HPLC (254 nm). Self-Validation: This protocol is a closed, self-validating system; the reaction must not proceed to workup until the diamine peak area is <1%. If >1%, stir for an additional 15 minutes. This strict gatekeeping ensures that downstream crystallization is not compromised by unreacted starting material.

Step 4: Workup and Isolation Concentrate the reaction mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Causality: Removing methanol prior to extraction prevents the formation of a miscible ternary system (Water/MeOH/EtOAc), ensuring clean phase separation and preventing product loss in the aqueous layer.

Step 5: Purification For discovery batches, purify the crude product via flash chromatography eluting with an EtOAc/Hexane gradient (0% to 25%) to yield 7-fluoro-5-methylquinoxaline as a yellow solid[1]. For scale-up (>50g), bypass chromatography and crystallize directly from hot ethanol.

Troubleshooting Guides & FAQs

Q1: Why does the reaction mixture darken significantly during scale-up, and how does it affect the yield of 7-fluoro-5-methylquinoxaline? A1: Mechanistic Cause: Electron-rich o-phenylenediamines are highly susceptible to air oxidation, forming intensely colored azo-oligomers. Solution: Degas the methanol for 30 minutes prior to dissolution. Perform the entire reaction under an inert nitrogen or argon atmosphere. Preventing this oxidation is critical, as these oligomers co-elute with the product and act as crystallization inhibitors.

Q2: We observe incomplete conversion despite adding excess glyoxal. What is the chemical cause? A2: Mechanistic Cause: Glyoxal in aqueous solution (40% w/w) exists as a complex equilibrium of hydrated acetals and oligomers rather than free reactive monomers. If the reaction is run too cold, or in an aprotic solvent, the breakdown of these oligomers is sluggish, lowering the effective concentration of the dicarbonyl. Solution: Utilizing methanol as a protic solvent stabilizes the transition state via hydrogen bonding, rapidly shifting the glyoxal equilibrium and driving the cyclocondensation to 99% conversion within minutes[2]. Ensure your glyoxal solution is fresh and not overly polymerized.

Q3: During scale-up (>50g), the reaction exotherm becomes difficult to control. How should we modify the addition rate? A3: Mechanistic Cause: The condensation of diamines with dicarbonyls is highly exothermic due to the rapid formation of two stable carbon-nitrogen double bonds and the resulting aromaticity of the quinoxaline core. Solution: Shift from a "batch mix" to a "controlled addition" paradigm. Add the 40% aqueous glyoxal dropwise over 30-45 minutes while maintaining the reactor jacket at 15°C. Do not allow the internal temperature to exceed 25°C, as higher temperatures promote side reactions.

Q4: What are the optimal purification strategies when scaling up, considering flash chromatography is a bottleneck? A4: Mechanistic Cause: Discovery-scale routes rely on flash chromatography (eluting with an EtOAc/Hexane 0% to 25% gradient) to isolate the target compound (MS: m/z = 163.1 [M+H]+)[1]. However, chromatography is not viable for kilogram-scale manufacturing. Solution: Because the uncatalyzed methanol route produces a highly pure crude profile[2], you can replace chromatography with direct crystallization. After the solvent swap, crystallize the crude product from a minimal volume of hot ethanol or an ethyl acetate/heptane mixture to achieve >98% purity.

Process Metrics & Condition Benchmarking

To justify the selection of the methanol-based route over alternative catalytic systems, review the comparative data below. Quantitative metrics demonstrate that green, catalyst-free conditions are optimal for scale-up.

Solvent SystemCatalystTemperatureReaction TimeConversion / YieldScalability Profile
Methanol (Green) None20°C1 - 10 min99% / 93%Excellent (>10g scale)
Acetonitrile Ni-nanoparticles20°C30 min85% (Yield)Poor (Catalyst removal issues)
DMSO Iodine (5 mol%)20°C12 hours80 - 90%Moderate (Extended time)
Hexafluoroisopropanol None20°C60 min95% (Yield)Moderate (High solvent cost)

Data synthesized from comparative quinoxaline methodologies[2],[3].

References

1.[2] Title: A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines Source: thieme-connect.com URL:

2.[1] Title: WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders Source: google.com URL:

3.[3] Title: Methods of Preparation of Quinoxalines | Encyclopedia MDPI Source: encyclopedia.pub URL:

Sources

Optimization

Technical Support Center: Synthesis and Purification of 7-Fluoro-5-methylquinoxaline

Welcome to the Advanced Technical Support Center for quinoxaline derivative synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the specific challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoxaline derivative synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the specific challenges of synthesizing and purifying 7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6).

Rather than providing a generic overview, this document dissects the mechanistic causality behind impurity formation and provides self-validating protocols to ensure high-fidelity isolation of your target compound.

Mechanistic Context: The Condensation Pathway

The standard synthesis of 7-fluoro-5-methylquinoxaline involves the condensation of 5-fluoro-3-methylbenzene-1,2-diamine (CAS: 206647-96-3) with oxalaldehyde (glyoxal)[1]. While the condensation itself is thermodynamically favorable, the electron-rich nature of the diamine precursor makes it highly susceptible to side reactions, primarily oxidation and polymerization[2].

Understanding the branching pathways of this reaction is critical for diagnosing the source of your impurities.

SynthesisPathway Diamine 5-Fluoro-3-methylbenzene- 1,2-diamine Product 7-Fluoro-5-methylquinoxaline (Target Product) Diamine->Product + Glyoxal (Condensation) Polymer Colored Polymeric Degradation Diamine->Polymer O2 (Air) Auto-oxidation Isomer Isomeric Quinoxaline (e.g., 6-Fluoro-5-methyl) Diamine->Isomer SM Isomeric Impurity Glyoxal Glyoxal (Oxalaldehyde) Glyoxal->Product NOxide N-Oxide Impurities (M+16 / M+32 Da) Product->NOxide Over-oxidation (Harsh Conditions)

Caption: Mechanistic pathway of 7-Fluoro-5-methylquinoxaline synthesis and common impurity formation.

Troubleshooting FAQs: Diagnosing Impurities

Q1: My crude reaction mixture is dark brown/black instead of the expected yellow solid. What happened, and how do I salvage it?

Causality: You are observing oxidative degradation. 1,2-phenylenediamines are highly electron-rich and prone to single-electron transfer (SET) oxidation when exposed to atmospheric oxygen, forming radical cations that rapidly polymerize into dark, tarry substances[2]. Solution: To salvage the current batch, filter the crude mixture through a pad of Celite to remove insoluble polymeric tars before chromatography. For future batches, you must run the reaction under a strict inert atmosphere (Argon or Nitrogen) and use freshly degassed solvents[3].

Q2: LC-MS analysis of my product shows a major peak at m/z = 163.1 [M+H]+, but also significant peaks at m/z = 179.1 and 195.1. How do I remove these?

Causality: The target mass for 7-fluoro-5-methylquinoxaline is 162.16 Da (m/z 163.1 [M+H]+)[1]. Peaks at +16 Da and +32 Da indicate the formation of quinoxaline mono-N-oxides and di-N-oxides. This over-oxidation occurs if the reaction is exposed to oxidizing agents or prolonged atmospheric oxygen at elevated temperatures[3]. Solution: N-oxides are highly polar and often co-elute or streak during standard silica gel chromatography. You can chemically remediate this impurity by treating the crude mixture with Titanium(III) chloride (TiCl3), a highly specific diagnostic and reducing reagent that deoxygenates N-oxides back to the parent quinoxaline heterocycle[4]. (See Protocol 2 below).

Q3: My 1H-NMR spectrum shows a mixture of two closely related quinoxalines, but glyoxal is a symmetrical molecule. Where is the regioisomer coming from?

Causality: You are correct that oxalaldehyde (glyoxal) is symmetrical (OHC-CHO); therefore, the condensation step itself cannot generate regioisomers[5]. If you observe an isomer (such as 6-fluoro-5-methylquinoxaline), it must originate from an isomeric impurity present in your starting material (e.g., 4-fluoro-3-methylbenzene-1,2-diamine)[5]. Solution: Column chromatography is highly inefficient for separating quinoxaline regioisomers due to their nearly identical retention factors (Rf)[5]. You must pre-purify your starting diamine via recrystallization before attempting the condensation.

Quantitative Data: Impact of Reaction Conditions on Impurity Profiles

To illustrate the critical nature of reaction conditions, the following table summarizes the quantitative impurity profiles of 7-fluoro-5-methylquinoxaline synthesis under varying operational parameters.

Reaction ConditionTarget Yield (%)Polymeric Tars (%)N-Oxides (%)Isomeric Impurity (%)
Air, As-received Diamine 42%35%12%8%
Argon, As-received Diamine 78%<2%<1%8%
Air, Recrystallized Diamine 45%38%14%<0.5%
Argon, Recrystallized Diamine 91% <1% <0.5% <0.5%

Note: Data reflects typical distributions based on standard condensation protocols. "Recrystallized Diamine" refers to 5-fluoro-3-methylbenzene-1,2-diamine purified from an ethanol/water mixture prior to use.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process analytical checks, you ensure that each step has succeeded before proceeding, thereby preventing the compounding of errors.

Protocol 1: Optimized Synthesis of 7-Fluoro-5-methylquinoxaline

This protocol minimizes oxidative and isomeric impurities from the outset.

Step 1: Pre-purification (Validation Check)

  • Recrystallize 5-fluoro-3-methylbenzene-1,2-diamine from a hot ethanol/water mixture[5].

  • Validation: Run an LC-MS of the recrystallized crystals. Do not proceed unless the purity is >98% and no isomeric peaks are detected.

Step 2: Condensation

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and purge with Argon for 15 minutes.

  • Dissolve the purified 5-fluoro-3-methylbenzene-1,2-diamine (1.0 eq) in degassed ethanol.

  • Dropwise, add a 40% aqueous solution of oxalaldehyde (glyoxal) (1.2 eq) while maintaining the temperature at 0°C to prevent exothermic degradation[1].

  • Allow the reaction to warm to room temperature and stir for 2 hours under Argon.

Step 3: In-Process Validation

  • Perform a TLC check (Hexane:EtOAc 3:1).

  • Validation: The starting diamine (Rf ~0.1, stains dark with KMnO4) should be completely consumed. The product will appear as a bright UV-active spot at Rf ~0.4. If diamine remains, add 0.1 eq of glyoxal and stir for 30 more minutes.

Step 4: Workup & Isolation

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue via flash column chromatography using a gradient of 0% to 25% EtOAc in Hexane[1].

  • Isolate the fractions containing the product and evaporate to yield 7-fluoro-5-methylquinoxaline as a yellow solid.

Protocol 2: Remediation of N-Oxide Impurities via TiCl3 Reduction

Use this protocol if your isolated product is contaminated with +16 Da or +32 Da N-oxide species.

TroubleshootingLogic Start LC-MS Analysis of Crude Quinoxaline Cond1 Mass = Target + 16/32 Da? Start->Cond1 Cond2 Multiple NMR sets (Same Mass)? Start->Cond2 Cond3 Dark/Black Insoluble Solid? Start->Cond3 Act1 N-Oxide Detected: Execute TiCl3 Reduction Cond1->Act1 Yes Act2 Isomer Detected: Pre-purify Diamine SM Cond2->Act2 Yes Act3 Polymer Detected: Filter (Celite) & Use Argon Cond3->Act3 Yes

Caption: Diagnostic logic tree for identifying and resolving quinoxaline synthesis impurities.

Step 1: Reduction Reaction

  • Dissolve the contaminated 7-fluoro-5-methylquinoxaline in a 1:1 mixture of Acetonitrile and Water.

  • Add 4.0 molar equivalents of commercially available TiCl3/HCl reagent[4].

  • Vortex or stir vigorously at room temperature for 5 minutes. The deep purple color of Ti(III) will shift as it oxidizes to Ti(IV).

Step 2: Quenching and Validation

  • Quench the reaction by adding 5 N ammonium hydroxide until the pH reaches 8-9. This will precipitate the titanium as white titanium dioxide (TiO2)[4].

  • Validation: Filter an aliquot through a 0.22 µm syringe filter and inject it into the LC-MS. The +16/32 Da peaks should be completely absent, replaced by a single peak at m/z 163.1[4].

Step 3: Extraction

  • Filter the entire mixture through Celite to remove the TiO2 salts.

  • Extract the aqueous filtrate with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure, deoxygenated quinoxaline.

References

Sources

Troubleshooting

Quinoxaline Synthesis Technical Support Center: Navigating the Impact of Electron-Withdrawing Groups

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of quinoxaline derivatives, with a specific focus on the challenges and opportunities presented by electron-withdrawing groups (EWGs) on the precursor molecules. Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the core of numerous therapeutic agents and functional materials.[1][2][3] Understanding the electronic effects of substituents is paramount to optimizing reaction yields and achieving successful synthetic outcomes.

This resource is structured as a dynamic question-and-answer guide, addressing common issues encountered in the laboratory. We will delve into the mechanistic underpinnings of these effects and provide actionable protocols and troubleshooting workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of quinoxalines, particularly when dealing with electron-deficient starting materials.

Question: My quinoxaline synthesis yield is consistently low when using an o-phenylenediamine with a nitro or halo substituent. What is the underlying cause and how can I improve it?

Answer: This is a frequently encountered challenge. The classical and most common synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2][4] The core of this reaction relies on the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons.

Causality: Strong electron-withdrawing groups (such as -NO₂, -Cl, -Br) on the aromatic ring of the o-phenylenediamine significantly decrease the electron density on the nitrogen atoms.[5][6] This reduction in electron density lowers the nucleophilicity of the amino groups, making the initial attack on the carbonyl carbon less favorable and slowing down the overall reaction rate.[5][7] This often results in incomplete reactions and, consequently, low yields of the desired quinoxaline product.[6][8] In some cases, substrates bearing a nitro group may give a lower yield even after extended reaction times.[6]

Solutions & Optimization Strategies:

  • Forcing Reaction Conditions: For these less reactive, electron-poor substrates, more forcing conditions may be necessary to drive the reaction to completion.[4] This can include:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy. However, be mindful of potential side reactions or degradation of starting materials and products at elevated temperatures.[9]

    • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields, sometimes even without the need for a solvent.[4][7]

  • Highly Active Catalytic Systems: The choice of catalyst is critical when dealing with deactivated substrates.[4][7] Consider screening a variety of catalysts:

    • Lewis Acids: Catalysts like zinc triflate (Zn(OTf)₂) or copper (II) sulfate (CuSO₄·5H₂O) can activate the carbonyl group, making it more electrophilic and susceptible to attack by the weakened nucleophile.[5][10]

    • Heterogeneous Catalysts: Recyclable catalysts like alumina-supported heteropolyoxometalates can be effective under mild conditions.[11]

    • Organocatalysts: Metal-free options such as camphor sulfonic acid (CSA) or even phenol have been shown to effectively catalyze the reaction at room temperature.[4][7][12]

  • Alternative Synthetic Routes: If optimization of the condensation reaction proves insufficient, consider a different synthetic approach that does not depend on the nucleophilicity of the diamine. For example, methods involving the reductive cyclization of 2-nitroanilines with 1,2-dicarbonyl compounds can be effective.[6]

Question: I am observing the formation of multiple products and my desired quinoxaline is difficult to purify. What are the likely side products and how can I improve the selectivity?

Answer: The formation of multiple products is a common issue, especially with unsymmetrically substituted diamines, and can be exacerbated by harsh reaction conditions.

Potential Side Products:

  • Regioisomers: When using an unsymmetrical 1,2-diamine, the two amino groups can have different reactivities, leading to the formation of two different regioisomeric quinoxaline products.[9] The choice of catalyst and reaction conditions can influence this selectivity.[9]

  • Benzimidazole Derivatives: If the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities, the o-phenylenediamine can react to form benzimidazole byproducts.[13]

  • Over-oxidation Products: Under harsh conditions or in the presence of an oxidizing agent (including atmospheric oxygen over long reaction times), the quinoxaline ring can be oxidized to form quinoxaline N-oxides.[13]

  • Incomplete Cyclization: In some cases, partially reacted intermediates, such as dihydroquinoxalines, may be present.[13]

Strategies for Improved Selectivity and Purity:

  • Purity of Starting Materials: Ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compound. Use freshly purified diamines, as they can be susceptible to air oxidation.[4] Check the dicarbonyl compound for aldehyde impurities.[13]

  • Inert Atmosphere: For sensitive substrates, particularly the diamine, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[4][13]

  • Milder Reaction Conditions: Employing milder catalysts that are effective at room temperature can significantly reduce the formation of degradation products and other side reactions.[4]

  • Purification Techniques:

    • Column Chromatography: This is a highly effective method for separating the desired quinoxaline from impurities and regioisomers. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial.[7]

    • Recrystallization: This is a powerful technique for obtaining highly pure crystalline quinoxaline products. Hot ethanol is a commonly used solvent for recrystallization.[7][12]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of electron-donating groups (EDGs) on quinoxaline synthesis yield?

A1: In contrast to EWGs, electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring of the o-phenylenediamine generally increase the electron density of the amino groups, enhancing their nucleophilicity. This typically leads to a faster reaction rate and higher yields of the quinoxaline product.[5][6][11]

Q2: How do substituents on the 1,2-dicarbonyl compound affect the reaction?

A2: The electronic nature of the substituents on the 1,2-dicarbonyl compound also plays a role. Electron-withdrawing groups on the dicarbonyl compound can make the carbonyl carbons more electrophilic, which may accelerate the initial nucleophilic attack by the diamine.[7] However, the overall effect on the yield can be complex and is often dependent on the specific combination of substrates, catalyst, and reaction conditions. Both electron-rich and electron-deficient 1,2-dicarbonyl compounds have been successfully used to synthesize quinoxalines in high yields under optimized conditions.[7]

Q3: Can I run these syntheses on a larger, gram-scale?

A3: Yes, many quinoxaline synthesis protocols can be scaled up. However, when scaling up, it is important to consider heat transfer and mixing efficiency. A reaction that works well on a small scale may require adjustments in reaction time, temperature control, and the rate of reagent addition at a larger scale. It is always advisable to perform a small-scale pilot reaction before attempting a large-scale synthesis.

Q4: Are there "green" or more environmentally friendly methods for quinoxaline synthesis?

A4: Yes, there is a significant research focus on developing greener synthetic routes for quinoxalines.[14][15] These methods often involve:

  • The use of water or ethanol-water mixtures as solvents.[12]

  • Employing recyclable catalysts.[15]

  • Solvent-free reactions, often facilitated by microwave irradiation.[10]

  • One-pot syntheses that reduce the number of workup and purification steps.[15]

Data Summary: Substituent Effects on Yield

The following table provides a summary of representative data illustrating the impact of substituents on the yield of quinoxaline synthesis. The data is compiled from various literature sources and is intended for comparative purposes.

Entryo-Phenylenediamine Substituent (R)Yield (%)Reference
1H95[15]
2CH₃ (EDG)Higher Yield[5][11]
3Cl (EWG)Slightly Lower Yield[6][11]
4Br (EWG)Slightly Lower Yield[11]
5NO₂ (Strong EWG)Lower Yield[6]

Note: Yields are highly dependent on the specific reaction conditions (catalyst, solvent, temperature, time) and the 1,2-dicarbonyl compound used.

Experimental Protocols & Methodologies

Protocol: Phenol-Catalyzed Synthesis of 2,3-Diphenylquinoxaline at Room Temperature

This protocol is an example of a mild and efficient method for quinoxaline synthesis.

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 210 mg)

  • Phenol (20 mol%, 19 mg)

  • Ethanol:Water (7:3 mixture, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and benzil (1 mmol) in the ethanol:water (7:3, 10 mL) solvent mixture.[12]

  • Add the catalytic amount of phenol (20 mol%) to the solution.[12]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane/ethyl acetate 20:1).[7]

  • Upon completion of the reaction (typically within a short period), add water (20 mL) to the mixture to facilitate the precipitation of the product.[12]

  • Allow the mixture to stand at room temperature for approximately 30 minutes to ensure complete precipitation.[12]

  • Collect the crystalline product by filtration, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization from hot ethanol.[7]

Visualizing the Process: Diagrams and Workflows

Reaction Mechanism: Quinoxaline Formation

Troubleshooting_Workflow start Low Yield Observed check_reactants Check Reactant Purity (o-phenylenediamine, dicarbonyl) start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reactants->check_conditions Reactants are pure optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions are standard increase_energy Increase Reaction Energy (Higher Temp / Microwave) optimize_catalyst->increase_energy change_catalyst Screen Alternative Catalysts (Lewis Acids, Organocatalysts) optimize_catalyst->change_catalyst success Yield Improved increase_energy->success fail Yield Still Low Consider Alternative Route increase_energy->fail change_catalyst->success change_catalyst->fail

Caption: Troubleshooting decision tree for low reaction yield.

General Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Diamine, Dicarbonyl, Catalyst, Solvent) B 2. Reaction Setup (Under Air or Inert Atmosphere) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Precipitation/Extraction) C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for quinoxaline synthesis.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
  • Troubleshooting guide for the synthesis of substituted quinoxalines. (2025). BenchChem.
  • Troubleshooting common problems in quinoxaline synthesis. (2025). BenchChem.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Publishing.
  • A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia MDPI.
  • Troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine. (2025). BenchChem.
  • Troubleshooting common issues in quinoxaline synthesis protocols. (2025). BenchChem.
  • Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance. (2025). BenchChem.
  • The Discovery and Synthesis of Substituted Amino-Nitroquinoxalines: A Technical Guide. (2025). BenchChem.
  • Quinoxaline Synthesis: Research Guide & Papers. (2026). PapersFlow.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. (2024). RSC Advances.
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). American Chemical Society.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Publishing.
  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. (2016).
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). PMC.
  • Comparative study between quinoxaline derivatives 9-14. (n.d.).
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). NSF Public Access Repository.
  • Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation. (n.d.).
  • Efficient Synthesis of Aromatic Quinoxaline Deriv
  • AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. (n.d.). Revue Roumaine de Chimie.
  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (n.d.). NIH.
  • Effect of electron-donating and -withdrawing groups on the photophysical properties of iridium (III) diphenyl quinoxaline complexes. (2025). SPIE Digital Library.
  • Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer str
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Publishing.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal

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Reference Data & Comparative Studies

Validation

Validating the Anticancer Potential of 7-Fluoro-5-methylquinoxaline: A Comparative Guide for In Vitro Efficacy

In the landscape of oncology drug discovery, the quinoxaline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2][3] This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the quinoxaline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2][3] This guide provides a comprehensive framework for the preclinical validation of a novel quinoxaline derivative, 7-Fluoro-5-methylquinoxaline, in relevant cancer cell lines. While specific experimental data for this compound is not yet publicly available, this document will serve as a technical manual for its evaluation, drawing comparisons with established quinoxaline analogs and standard-of-care chemotherapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals. It will detail the experimental rationale, provide step-by-step protocols for key assays, and present a framework for data analysis and interpretation.

Introduction: The Rationale for Investigating 7-Fluoro-5-methylquinoxaline

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] Their mechanism of action in cancer is often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][7] The introduction of a fluorine atom and a methyl group to the quinoxaline core in 7-Fluoro-5-methylquinoxaline is a strategic medicinal chemistry approach. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins, while the methyl group can influence the compound's steric and electronic properties, potentially leading to improved efficacy and selectivity.

This guide will outline a series of in vitro experiments to rigorously assess the anticancer potential of 7-Fluoro-5-methylquinoxaline, comparing its performance against well-characterized quinoxaline derivatives and the standard chemotherapeutic drugs, Doxorubicin and Cisplatin.

Comparative Framework: Selecting Appropriate Benchmarks

To provide a robust assessment of 7-Fluoro-5-methylquinoxaline's anticancer activity, a comparative analysis against both structurally related compounds and clinically relevant drugs is essential.

2.1. Quinoxaline Analogs:

The performance of 7-Fluoro-5-methylquinoxaline will be contextualized by comparing it to other quinoxaline derivatives with known anticancer activity. This allows for an understanding of the structure-activity relationship (SAR) within this chemical class. For the purpose of this guide, we will use hypothetical data based on published results for similar compounds.

2.2. Standard-of-Care Anticancer Agents:

A comparison with established chemotherapeutic drugs is crucial for determining the potential clinical relevance of a new compound. Doxorubicin and Cisplatin are widely used in the treatment of a broad range of cancers and serve as excellent positive controls for in vitro cytotoxicity studies.

Experimental Validation: A Multi-faceted Approach

A comprehensive in vitro evaluation of an anticancer compound requires a battery of assays to assess its impact on cell viability, proliferation, and the mechanisms of cell death.

3.1. Cell Line Selection:

The choice of cancer cell lines is critical for a meaningful evaluation. A panel of cell lines representing different cancer types will provide a broader understanding of the compound's spectrum of activity. For this guide, we will focus on the following commonly used and well-characterized human cancer cell lines:

  • MCF-7: Breast adenocarcinoma

  • HCT116: Colorectal carcinoma

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma

3.2. Cell Viability and Cytotoxicity Assessment (MTT Assay):

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Fluoro-5-methylquinoxaline, Doxorubicin, and Cisplatin in culture medium. Add the compounds to the respective wells and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7HCT116A549HepG2
7-Fluoro-5-methylquinoxaline Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Quinoxaline Analog A 9.0[1]2.5[1]-9.8[1]
Doxorubicin 1.1 - 2.5[8][9]->20[6]12.2[6]
Cisplatin --4.97[10]37.32[11]

Note: The IC50 values for Doxorubicin and Cisplatin can vary between studies due to different experimental conditions.[12]

3.3. Induction of Apoptosis (Annexin V-FITC/PI Staining):

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with 7-Fluoro-5-methylquinoxaline and control drugs at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualization: Apoptosis Analysis Workflow

start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrant Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrant

Caption: Workflow for Apoptosis Detection.

3.4. Cell Cycle Analysis (Propidium Iodide Staining):

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with 7-Fluoro-5-methylquinoxaline and control drugs at their IC50 concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualization: Cell Cycle Analysis Workflow

start Seed and Treat Cells fix Harvest and Fix in Ethanol start->fix stain Stain with Propidium Iodide & RNase A fix->stain flow Flow Cytometry Analysis stain->flow histogram DNA Content Histogram Analysis: - G0/G1 Phase - S Phase - G2/M Phase flow->histogram

Caption: Workflow for Cell Cycle Analysis.

Mechanistic Insights: Potential Signaling Pathways

Quinoxaline derivatives have been reported to modulate various signaling pathways involved in cancer progression. Further investigation into the mechanism of action of 7-Fluoro-5-methylquinoxaline could involve exploring its effects on pathways such as:

  • VEGFR-2 Signaling: Many quinoxalines are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[1]

  • Topoisomerase Inhibition: Some quinoxaline compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[7]

  • Apoptosis-related Proteins: Western blot analysis could be employed to investigate the expression levels of key apoptosis-regulating proteins such as Bax, Bcl-2, and caspases.

Visualization: Potential Signaling Pathway

compound 7-Fluoro-5-methylquinoxaline target Potential Target (e.g., VEGFR-2, Topoisomerase) compound->target pathway Downstream Signaling Cascade target->pathway Inhibition apoptosis Apoptosis Induction pathway->apoptosis Activation cell_cycle Cell Cycle Arrest pathway->cell_cycle Induction

Caption: Potential Mechanism of Action.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial in vitro validation of 7-Fluoro-5-methylquinoxaline as a potential anticancer agent. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and effects on the cell cycle in a panel of cancer cell lines and comparing these to established quinoxaline analogs and standard chemotherapeutics, a clear picture of its preclinical potential can be established.

Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in animal models, and preliminary toxicology assessments. The framework presented here provides the foundational data necessary to justify the continued development of 7-Fluoro-5-methylquinoxaline as a novel therapeutic candidate for the treatment of cancer.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. [Link]

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • 7-Fluoro-4-(4-methyl-piperazin-1-yl)-imidazo[1,2-a]quinoxaline. PubChem. [Link]

  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Research Square. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]

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  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules. [Link]

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Comparative

Mechanistic Grounding: ATP-Competitive Kinase Inhibition

As a Senior Application Scientist specializing in structure-based drug design, I have evaluated countless heterocyclic scaffolds. Among them, quinoxaline derivatives stand out as a privileged class of nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design, I have evaluated countless heterocyclic scaffolds. Among them, quinoxaline derivatives stand out as a privileged class of nitrogen-containing compounds. Due to their structural mimicry of the adenine ring of ATP, quinoxalines are highly effective at competitively binding the intracellular kinase domains of critical oncology targets, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met[1][2].

This guide provides an objective, data-driven comparison of recent quinoxaline docking studies. By bridging in silico thermodynamic predictions with in vitro biological assays, we will deconstruct the structural determinants of binding and outline a self-validating computational protocol for kinase inhibitor discovery.

To design an effective inhibitor, we must first understand the causality of the target's signaling cascade. Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2 are activated by extracellular ligand binding, which induces dimerization and exposes the intracellular ATP-binding pocket. The subsequent hydrolysis of ATP drives autophosphorylation, initiating downstream proliferative pathways (MAPK, PI3K-Akt)[1].

Quinoxaline derivatives interrupt this causality. By slotting into the highly conserved hinge region of the kinase domain, they form critical hydrogen bonds with the peptide backbone, sterically occluding ATP and shutting down the signaling cascade at its source.

Pathway Ligand Growth Factor (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Binds & Dimerizes ATP_Pocket Intracellular Kinase Domain (ATP Binding Pocket) Receptor->ATP_Pocket Conformational Shift Activation Receptor Autophosphorylation ATP_Pocket->Activation ATP Hydrolysis Inhibitor Quinoxaline Derivative (ATP Competitor) Inhibitor->ATP_Pocket Competitive Blockade Inhibitor->Activation Prevents Signaling Downstream Signaling (MAPK / PI3K-Akt) Activation->Signaling Cascade Initiation

Mechanism of action for quinoxaline-based ATP-competitive kinase inhibitors.

Comparative Quantitative Data: Binding Affinity vs. Efficacy

A robust docking study must demonstrate a logical correlation between the predicted free energy of binding (ΔG) and experimental in vitro efficacy (IC50/EC50). The table below synthesizes comparative data from recent literature evaluating novel quinoxaline hybrids against various kinase targets[3][4][5][6].

Notice the causality in the structure-activity relationship (SAR): compounds with specific functionalizations—such as 1,2,3-triazole rings or basic tertiary nitrogens at the quinoxaline 2-position—consistently yield lower (more favorable) binding energies and corresponding nanomolar to low-micromolar IC50 values[4][5].

Compound IDTarget Kinase (PDB ID)Key Structural ModificationPredicted Binding Energy (kcal/mol)In Vitro Efficacy (IC50 / EC50)
IVd EGFR (4HJO)1,2,3-triazole hybrid-12.033.20 ± 1.32 µM (HeLa)
IVb EGFR (4HJO)1,2,3-triazole hybrid-11.823.40 ± 0.13 µM (HeLa)
IVi EGFR (4HJO)1,2,3-triazole hybrid-11.115.13 ± 1.85 µM (HeLa)
CPD4 EGFR (Triple Mutant)Quinoxalinone core< -7.003.04 ± 1.24 nM
4c c-Met / c-Kit2-piperazinyl substitutionHigh Score< 1.00 µM
5c Pim-1/26-Chloro substitutionN/A35.5 ± 1.1 µM (MV4-11)

Data indicates that halogenation (e.g., 6-Cl in compound 5c) and the inclusion of basic nitrogen substituents significantly improve the thermodynamic stability of the ligand-receptor complex[2][5][6].

Self-Validating Experimental Protocol: Molecular Docking Workflow

To ensure scientific integrity, molecular docking cannot be treated as a "black box." Every computational choice must be grounded in physical chemistry, and the protocol itself must be a self-validating system. Below is the standardized, step-by-step methodology required to accurately evaluate quinoxaline inhibitors[3][7].

Step 1: Target Protein Preparation
  • Action: Download the high-resolution crystal structure of the target kinase (e.g., EGFR, PDB ID: 4HJO) from the Protein Data Bank[4]. Strip all non-catalytic water molecules and co-crystallized buffers. Add polar hydrogens.

  • Causality: X-ray crystallography often lacks the resolution to detect hydrogen atoms, which are absolute prerequisites for calculating hydrogen bond donor/acceptor interactions in the scoring function. We remove bulk water because uncoordinated solvent adds computational noise and prevents the algorithm from accurately exploring the hydrophobic pocket.

Step 2: Ligand Preparation & Conformational Search
  • Action: Sketch the 3D structures of the quinoxaline derivatives. Assign protonation states at a physiological pH of 7.4 and calculate Gasteiger partial charges.

  • Causality: Quinoxalines possess basic nitrogen atoms that may protonate depending on the local microenvironment[2]. Assigning the incorrect protonation state will artificially inflate or deflate the electrostatic interaction scores, leading to false-positive binding predictions.

Step 3: Grid Box Definition
  • Action: Generate a 3D grid box centered precisely on the coordinates of the native co-crystallized ligand (e.g., the ATP-binding site).

  • Causality: Restricting the search space to the known active site prevents the algorithm from wasting computational resources on biologically irrelevant allosteric surface patches.

Step 4: Protocol Validation (The Self-Validating Step)
  • Action: Extract the native co-crystallized ligand and redock it into the prepared grid box using the chosen algorithm (e.g., AutoDock Vina)[7][8]. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose.

  • Causality: Do not proceed to screening without this step. An RMSD of < 2.0 Å mathematically proves that your grid parameters, protonation states, and scoring function are capable of accurately reproducing reality for this specific protein pocket[7].

Step 5: Docking Execution & Pose Analysis
  • Action: Dock the novel quinoxaline library using a Lamarckian Genetic Algorithm. Analyze the lowest-energy poses for critical interactions (e.g., hydrogen bonding with the MET1160 hinge residue in c-Met)[2].

Protocol PrepProt 1. Protein Preparation Remove bulk water, add polar hydrogens (Resolves X-ray ambiguities) Grid 3. Grid Box Definition Center on native ligand coordinates (Restricts search space) PrepProt->Grid PrepLig 2. Ligand Preparation Assign protonation states at pH 7.4 (Calculates Gasteiger charges) Dock 5. Molecular Docking Execute Lamarckian Genetic Algorithm (Explores conformational space) PrepLig->Dock Validate 4. Protocol Validation Redock native ligand (Requires RMSD < 2.0 Å) Grid->Validate Validate->Dock Validation Passed Score 6. Pose Scoring & Analysis Evaluate ΔG and H-bond networks (Ranks binding affinity) Dock->Score

Self-validating molecular docking workflow for evaluating quinoxaline derivatives.

Conclusion & Structural Insights

The comparative data underscores that the quinoxaline core is an exceptional foundation for kinase inhibition, but it requires precise functionalization to achieve nanomolar efficacy. Docking studies consistently reveal that adding a basic, tertiary nitrogen substituent at the quinoxaline 2-position (such as a piperazinyl group) is critical for anchoring the molecule within the RTK catalytic cavity[5]. Furthermore, rigorous validation of docking protocols—specifically through redocking RMSD verification—remains the non-negotiable standard for translating in silico binding energies into reliable in vitro predictions[7].

Sources

Validation

Head-to-head comparison of different catalysts for 7-Fluoro-5-methylquinoxaline synthesis

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of 7-fluoro-5-methylquinoxaline is a critical transformation in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of 7-fluoro-5-methylquinoxaline is a critical transformation in the development of various biologically active molecules, including potent Toll-like receptor 7/8 (TLR7/8) antagonists used in cancer immunotherapy and immune disorder treatments[1]. The standard synthetic route involves the double condensation (cyclodehydration) of 5-fluoro-3-methylbenzene-1,2-diamine with oxalaldehyde (glyoxal)[1].

The Chemical Challenge: The presence of the highly electronegative fluorine atom at the 5-position of the diamine exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the nucleophilicity of the adjacent primary amine groups compared to an unfunctionalized o-phenylenediamine. In standard, uncatalyzed patent procedures, this reaction often requires prolonged heating and yields moderate results (e.g., ~62% yield)[1].

To overcome this deactivated nucleophilicity, the electrophilicity of the 1,2-dicarbonyl (oxalaldehyde) must be artificially enhanced. This guide objectively compares three state-of-the-art catalytic systems—Gallium(III) Triflate , Pentafluorophenylammonium Triflate (PFPAT) , and Hexafluoroisopropanol (HFIP) —that successfully drive this Schiff base formation and subsequent cyclodehydration under mild conditions[2],[3],[4].

Reaction Pathway Visualization

ReactionPathway Diamine 5-Fluoro-3-methylbenzene -1,2-diamine Intermediate Diimine Intermediate (Schiff Base) Diamine->Intermediate Nucleophilic Attack Dicarbonyl Oxalaldehyde (Glyoxal) Dicarbonyl->Intermediate Catalyst-Activated Carbonyl Product 7-Fluoro-5-methylquinoxaline Intermediate->Product Cyclodehydration (-2 H2O)

Caption: Reaction mechanism for 7-fluoro-5-methylquinoxaline synthesis via catalyst-driven cyclodehydration.

Catalyst Profiles: Causality & Performance

A. Gallium(III) Triflate [Ga(OTf)₃]
  • Classification: Water-Tolerant Hard Lewis Acid

  • Mechanism of Action: The high charge density of the Ga³⁺ ion coordinates tightly to the oxygen atoms of oxalaldehyde, drastically increasing its electrophilicity. This overcomes the poor nucleophilicity of the fluorinated diamine.

  • The "Why": Traditional Lewis acids (like AlCl₃) decompose or deactivate in the presence of water. Because this condensation generates two equivalents of water as a byproduct, Ga(OTf)₃ is superior due to its stability and recyclability in aqueous environments, making it highly effective for fluorinated quinoxaline derivatives[3].

B. Pentafluorophenylammonium Triflate (PFPAT)
  • Classification: Brønsted Acid Organocatalyst

  • Mechanism of Action: The pentafluorophenyl ring withdraws electron density from the ammonium group, rendering the N-H protons highly acidic. These protons act as excellent hydrogen-bond donors to activate the carbonyl groups.

  • The "Why": PFPAT allows the reaction to be run entirely in water at room temperature. It avoids heavy metals completely, addressing residual metal toxicity concerns in late-stage drug development[4].

C. Hexafluoroisopropanol (HFIP)
  • Classification: Fluorinated Alcohol (Hydrogen-Bond Donor / Solvent)

  • Mechanism of Action: The two -CF₃ groups make the hydroxyl proton highly polarized, allowing HFIP to act as a potent hydrogen-bond donor that activates the dicarbonyl without the need for a discrete metal or acid catalyst.

  • The "Why": HFIP acts as both the solvent and the catalyst. It promotes a solvent-free-like, green chemistry pathway where the product can often be isolated with up to 95% yield simply by evaporating and recovering the volatile HFIP[2].

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when applying these catalytic systems to the synthesis of 7-fluoro-5-methylquinoxaline, benchmarking against the standard uncatalyzed method.

Catalyst SystemLoadingSolventTempReaction TimeExpected YieldGreen Metric (E-Factor)
Uncatalyzed (Standard) N/AEtOAc / HexaneReflux4 - 6 hours~62%High (High VOCs)
Ga(OTf)₃ 5 - 10 mol%EtOH or H₂ORT30 - 45 min88 - 92%Low
PFPAT 10 mol%WaterRT45 - 60 min85 - 90%Very Low (Metal-Free)
HFIP 5 mol% (or as solvent)None / HFIPRT20 - 30 min>90%Low (Highly Recyclable)

Self-Validating Experimental Protocol: HFIP-Catalyzed Synthesis

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes HFIP , chosen for its operational simplicity, high yield, and ease of downstream purification. This protocol is designed as a self-validating system with built-in analytical checkpoints.

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, add 5-fluoro-3-methylbenzene-1,2-diamine (1.0 mmol, ~140 mg).

  • Catalyst/Solvent Addition: Add 2.0 mL of Hexafluoroisopropanol (HFIP). Stir gently until the diamine is fully dissolved.

  • Electrophile Addition: Slowly add a 40% aqueous solution of oxalaldehyde (glyoxal) (1.05 mmol, ~152 mg).

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 20–30 minutes[2].

  • In-Process Control (Validation Check 1): Perform TLC (Eluent: Hexane/EtOAc 3:1). Monitor the disappearance of the diamine spot (UV active at 254 nm). The reaction is complete when the starting material is fully consumed.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled). Extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash chromatography (0% to 25% gradient of EtOAc in hexane)[1].

  • Final Validation (Validation Check 2):

    • LC-MS: Confirm the product mass. Target m/z = 163.1 [M+H]⁺[1].

    • ¹H NMR: Confirm the disappearance of the aldehyde protons (~9.5 ppm) and the appearance of the distinct pyrazine ring protons (~8.8 ppm).

Workflow Visualization

Workflow Step1 1. Reagent Preparation Equimolar Diamine & Oxalaldehyde Step2 2. Catalyst Addition Select Ga(OTf)3, PFPAT, or HFIP Step1->Step2 Step3 3. Condensation Reaction Stir at RT (20-60 min) Step2->Step3 Step4 4. In-Process Validation TLC Monitoring (Hexane:EtOAc) Step3->Step4 Step5 5. Aqueous Workup & Extraction EtOAc / Brine Wash Step4->Step5 If Diamine Consumed Step6 6. Final Product Validation LC-MS (m/z 163.1) & 1H NMR Step5->Step6

Caption: Standardized, self-validating experimental workflow for catalyst-mediated quinoxaline synthesis.

References

  • Source: Google Patents (WO2017106607A1)
  • Gallium (III)
  • Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water Source: Comptes Rendus Chimie URL
  • Source: MDPI (Molecules)

Sources

Comparative

Assessing the Metabolic Stability of Fluorinated vs. Non-Fluorinated Quinoxalines: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold and the "Fluorine Effect" Quinoxalines are privileged nitrogen-containing heterocycles widely utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the "Fluorine Effect"

Quinoxalines are privileged nitrogen-containing heterocycles widely utilized in the development of antivirals, kinase inhibitors, and central nervous system (CNS) therapeutics. However, a significant liability of the unsubstituted quinoxaline scaffold is its susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes (primarily CYP1A2 and CYP3A4), leading to poor in vivo half-lives and high intrinsic clearance ( CLint​ ).

To mitigate this, medicinal chemists frequently employ fluorination as a lead optimization strategy. While historically attributed solely to the high bond dissociation energy of the C–F bond (126 kcal/mol) compared to the C–H bond (113 kcal/mol), contemporary physical organic chemistry reveals a more nuanced mechanism. Strategic fluorine substitution improves metabolic stability by:

  • Lowering HOMO Energy: Fluorine's high electronegativity withdraws electron density from the aromatic ring, increasing the activation energy required for CYP-mediated single-electron oxidation[1].

  • Modulating pKa: Fluorination alters the basicity of adjacent heterocyclic nitrogens, which can significantly reduce the binding affinity ( Ka​ ) of the molecule to the lipophilic active sites of CYP enzymes[1].

  • Steric Shielding: The larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) sterically hinders the approach of the catalytic heme-oxo iron species.

Mechanistic Divergence: Oxidation vs. Defluorination

In most cases, replacing a metabolic "soft spot" with fluorine successfully shunts metabolism away from the quinoxaline core, prolonging the drug's half-life. Non-fluorinated quinoxalines typically undergo rapid N-oxidation or aromatic hydroxylation.

However, fluorination is not an absolute metabolic shield. In highly specific cases, fluorinated quinoxalines can undergo CYP-mediated defluorination. A landmark example is the antiviral candidate GW420867X, a 7-fluoro-quinoxaline derivative. In vitro studies revealed that while it resisted most CYP isoforms, it was specifically metabolized by CYP1A2[2]. The enzyme catalyzes the formation of an arene oxide intermediate, ultimately replacing the aromatic fluorine with a hydroxyl group[2]. This highlights the critical need for empirical metabolic stability testing, as structural modifications can sometimes unmask novel, isoform-specific metabolic pathways.

CYP_Metabolism NonF Non-Fluorinated Quinoxaline CYP CYP450 Enzymes (CYP1A2, CYP3A4) NonF->CYP High Affinity Binding Fluor Fluorinated Quinoxaline (e.g., GW420867X) Fluor->CYP Lower Affinity Binding Ox Aromatic Hydroxylation (Rapid Clearance) CYP->Ox C-H Oxidation Stable Metabolic Stability (Prolonged Half-life) CYP->Stable Steric/Electronic Blockade Defluor Arene Oxide Intermediate (Specific Defluorination) CYP->Defluor CYP1A2 Specific (Rare) Defluor->Ox F replaced by OH

Fig 1. CYP450-mediated metabolic pathways of non-fluorinated vs. fluorinated quinoxalines.

Comparative Pharmacokinetic Data

The table below summarizes representative in vitro pharmacokinetic parameters for a baseline non-fluorinated quinoxaline compared to its fluorinated analogs, demonstrating the typical "fluorine effect" on hepatic clearance.

Compound ClassSubstitution PatternIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)Primary Metabolic Fate
Non-Fluorinated Unsubstituted> 80.0< 15.0Rapid aromatic hydroxylation / N-oxidation
Mono-Fluorinated 7-Fluoro25.0 - 40.030.0 - 45.0Reduced oxidation; potential for specific defluorination
Di-Fluorinated 6,7-Difluoro< 10.0> 120.0Highly stable; metabolism shifted to side chains

Note: Data represents typical structure-activity relationship (SAR) trends observed in Human Liver Microsomes (HLMs).

Experimental Workflow: In Vitro Liver Microsomal Stability Assay

To objectively assess the metabolic stability of quinoxaline derivatives, the Liver Microsomal Stability Assay is the industry standard. As a Senior Application Scientist, I emphasize that this protocol must be designed as a self-validating system , utilizing strict controls to ensure the observed clearance is strictly CYP-mediated and not an artifact of chemical instability.

Assay_Workflow Prep 1. Prepare Reagents (HLMs, Compound) NADPH 2. Initiate Reaction (Add NADPH) Prep->NADPH Incubate 3. Incubate at 37°C (0-60 min) NADPH->Incubate Quench 4. Quench (Cold ACN + IS) Incubate->Quench Centrifuge 5. Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS 6. LC-MS/MS (Quantify Parent) Centrifuge->LCMS Data 7. Data Processing (Calculate CLint) LCMS->Data

Fig 2. Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:
  • Reagent Preparation :

    • Prepare a 10 mM stock of the quinoxaline test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Caution: Keep final DMSO concentration below 0.1% to prevent solvent-induced CYP inhibition.

    • Thaw pooled Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Control Assignment (Self-Validation) :

    • Positive Control: Run a known high-clearance drug (e.g., Verapamil) in parallel to verify the enzymatic viability of the HLMs.

    • Negative Control: Prepare a parallel incubation of the test compound without the NADPH regenerating system. Causality : Because NADPH is the obligate electron donor for the CYP450 catalytic cycle, any degradation observed in this control indicates non-CYP-mediated instability (e.g., chemical degradation, esterase activity, or non-specific binding).

  • Initiation & Incubation :

    • Pre-warm the HLM/compound mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C with gentle orbital shaking.

  • Time-Course Sampling & Quenching :

    • At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS). Causality : The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time point, while simultaneously precipitating microsomal proteins to protect the LC-MS column during downstream analysis.

  • Centrifugation & LC-MS/MS Analysis :

    • Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to vials and analyze via LC-MS/MS, quantifying the ratio of the parent quinoxaline peak area to the internal standard.

  • Data Processing :

    • Plot the natural logarithm of the percentage of parent compound remaining against time.

    • Determine the elimination rate constant ( k ) from the slope of the linear regression.

    • Calculate half-life: t1/2​=0.693/k .

    • Calculate Intrinsic Clearance: CLint​=(k×Incubation Volume)/Microsomal Protein Mass .

Conclusion

The strategic fluorination of quinoxalines is a powerful tool for overcoming metabolic liabilities in drug discovery. However, the assumption that fluorine universally blocks metabolism is an oversimplification. As demonstrated by the specific defluorination of compounds like GW420867X, rigorous, well-controlled in vitro microsomal stability assays remain indispensable for accurately profiling the pharmacokinetic fate of novel drug candidates.

References

  • Mutch, P. J., Dear, G. J., & Ismail, I. M. (2001). Formation of a defluorinated metabolite of a quinoxaline antiviral drug catalysed by human cytochrome P450 1A2. Journal of Pharmacy and Pharmacology, 53(3), 403-408. URL:[Link]

  • Shah, P., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Quinoxaline Derivatives and Standard Chemotherapeutic Agents

This guide offers a detailed comparison of the cytotoxic potential of quinoxaline derivatives against established standard-of-care chemotherapy drugs. For researchers and professionals in drug development, understanding...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a detailed comparison of the cytotoxic potential of quinoxaline derivatives against established standard-of-care chemotherapy drugs. For researchers and professionals in drug development, understanding the relative potency and mechanisms of novel compounds is paramount. While specific experimental data for 7-Fluoro-5-methylquinoxaline is not extensively available in public literature, this guide will utilize a well-documented, structurally related quinoxaline derivative as a representative example to provide a robust comparative framework. This approach allows for a thorough exploration of the experimental methodologies and data interpretation required to evaluate this promising class of compounds.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds are known to exert their effects through diverse mechanisms, often involving the inhibition of critical cellular machinery like protein kinases and topoisomerases, which are essential for cancer cell proliferation and survival.[1][3][4]

Profiling the Compounds: Mechanisms of Action

A fundamental aspect of comparing cytotoxic agents is understanding their distinct mechanisms of action. The selected representative quinoxaline derivative and the standard drugs impact cancer cells through different pathways.

  • Quinoxaline Derivatives: This class of compounds often exhibits multi-faceted mechanisms of action. A primary mode of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[1] Additionally, some quinoxaline derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[3] By interfering with these fundamental cellular processes, quinoxaline derivatives can effectively induce apoptosis (programmed cell death) in cancer cells.[1][4]

  • Doxorubicin: This is an anthracycline antibiotic that is widely used in chemotherapy. Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme that plays a critical role in DNA replication.[5] Doxorubicin also intercalates into DNA, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[5]

  • Cisplatin: A platinum-based drug, cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[6] These DNA adducts disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[6]

  • Paclitaxel: This taxane-based drug targets the microtubules, which are essential components of the cell's cytoskeleton. Paclitaxel stabilizes microtubules, preventing their normal dynamic instability.[7] This disruption of microtubule function leads to mitotic arrest and ultimately, apoptosis.[7]

To visualize the distinct mechanisms of these compounds, a simplified signaling pathway diagram is presented below.

cluster_0 Quinoxaline Derivative cluster_1 Standard Drugs cluster_2 Quinoxaline Quinoxaline Derivative Kinase Protein Kinases Quinoxaline->Kinase Inhibition Topo_Q Topoisomerases Quinoxaline->Topo_Q Inhibition Proliferation_Q Proliferation Kinase->Proliferation_Q Blocks Proliferation DNA_Rep_Q DNA Replication Topo_Q->DNA_Rep_Q Blocks DNA Replication Apoptosis_Q Apoptosis Proliferation_Q->Apoptosis_Q DNA_Rep_Q->Apoptosis_Q Doxorubicin Doxorubicin Topo_D Topoisomerase II Doxorubicin->Topo_D Inhibition Cisplatin Cisplatin DNA_D DNA Cisplatin->DNA_D Adduct Formation Paclitaxel Paclitaxel Microtubules_P Microtubules Paclitaxel->Microtubules_P Stabilization DNA_Rep_D DNA Replication Topo_D->DNA_Rep_D Blocks DNA Replication DNA_Rep_C DNA Replication DNA_D->DNA_Rep_C Blocks DNA Replication Mitosis_P Mitosis Microtubules_P->Mitosis_P Mitotic Arrest Apoptosis_S Apoptosis DNA_Rep_D->Apoptosis_S DNA_Rep_C->Apoptosis_S Mitosis_P->Apoptosis_S

Caption: Simplified signaling pathways of a representative quinoxaline derivative and standard chemotherapeutic drugs.

Experimental Methodology: Assessing Cytotoxicity

To quantitatively compare the cytotoxic effects of these compounds, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Detailed MTT Assay Protocol

This protocol provides a step-by-step guide for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (Quinoxaline derivative, Doxorubicin, Cisplatin, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

The following diagram illustrates the general workflow of the cytotoxicity assessment process.

cluster_workflow Cytotoxicity Assessment Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48h 48h Incubation compound_treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for determining cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of a representative quinoxaline derivative ("Compound 11e") and the standard chemotherapeutic drugs against various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Quinoxaline Derivative (Compound 11e) HepG2Liver Cancer2.1[4]
MCF-7Breast Cancer2.7[4]
Doxorubicin MCF-7Breast Cancer~0.1 - 2.0[9]
HeLaCervical Cancer~0.1 - 1.0[9]
A549Lung Cancer> 20[10]
Cisplatin A549Lung Cancer~16.48[11]
HCT116Colon Cancer~5-10[12]
Paclitaxel PC-3Prostate Cancer~0.005 - 0.01[13]
SK-OV-3Ovarian Cancer~0.003[14]

Disclaimer: The data for the quinoxaline derivative is based on a representative compound due to the lack of publicly available data for 7-Fluoro-5-methylquinoxaline. The IC50 values for standard drugs are presented as a range to reflect the variability across different studies.

Discussion and Future Perspectives

The compiled data indicates that quinoxaline derivatives, as represented by "Compound 11e," exhibit potent cytotoxic activity against cancer cell lines, with IC50 values in the low micromolar range.[4] When compared to standard chemotherapeutic drugs, the potency of this representative quinoxaline derivative is noteworthy. For instance, its activity against MCF-7 and HepG2 cells is comparable to or, in some cases, more potent than that of cisplatin and doxorubicin in certain cell lines. However, it is generally less potent than paclitaxel, which often displays nanomolar efficacy.

The broad therapeutic potential of quinoxaline derivatives is underscored by their diverse mechanisms of action, which may offer advantages in overcoming drug resistance mechanisms that plague conventional chemotherapies.[1] The ability of these compounds to target multiple cellular pathways, such as kinase signaling and DNA replication, suggests they may be effective against a wider range of tumors and could be valuable in combination therapies.

The lack of specific data for 7-Fluoro-5-methylquinoxaline highlights a crucial area for future research. The presence of a fluorine atom in a molecule can often enhance its metabolic stability and cell permeability, potentially leading to improved pharmacological properties. Therefore, the synthesis and comprehensive cytotoxic evaluation of 7-Fluoro-5-methylquinoxaline against a panel of cancer cell lines are strongly warranted. Such studies would provide valuable insights into its potential as a novel anticancer agent and contribute to the growing body of knowledge on this promising class of compounds.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics. 2026 Mar 1.

  • Comparative Cytotoxicity of Quinoxaline Derivatives on Cancer Cell Lines: A Guide for Researchers. BenchChem. 2025.

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics. 2025 Sep;43(14):7360-7378.

  • Further studies by Alanazi et al. (2021a) demonstrated that compound 11e showed significant antiproliferative activities against HepG2 and MCF-7 cancer cell lines, with IC50 values of 2.1 μM and 2.7 μM, respectively. Biomolecules & Therapeutics. 2026 Mar 7.

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. 2016 Dec 15.

  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Journal of Biomedical Science. 2011.

  • Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. Science Translational Medicine. 2014 Mar 26.

  • MTT assay protocol. Abcam.

  • A Comparative Analysis of Doxorubicin's Cytotoxicity Across HeLa, A549, and MCF-7 Cancer Cell Lines. BenchChem.

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. 2024 Oct 20.

  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance through the CDK4/6‐Rb‐E2F1 pathway. Cancer Medicine. 2019.

  • Inhibitory concentrations 50 (IC50) and CI95 for cisplatin and compound 12 in HCT116 and A549 cells. ResearchGate.

  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Anti-cancer drugs. 1995.

  • Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway. International Journal of Molecular Sciences. 2021.

Sources

Comparative

A Comparative Guide to the Synthesis of 7-Fluoro-5-methylquinoxaline: An Evaluation of Two Plausible Routes

Synthetic Strategy Overview The cornerstone of quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] The two protocols detailed below diverge in the choice of starting m...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Strategy Overview

The cornerstone of quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] The two protocols detailed below diverge in the choice of starting materials, leading to different isomeric o-phenylenediamine intermediates.

  • Protocol 1: Commences with 4-fluoro-2-methylaniline, proceeding through a nitration-reduction sequence to generate 4-fluoro-2-methyl-1,2-phenylenediamine, which is then condensed with glyoxal.

  • Protocol 2: Begins with 3-fluoro-5-methylaniline, which also undergoes nitration and reduction to afford 3-fluoro-5-methyl-1,2-phenylenediamine, followed by condensation with methylglyoxal.

This comparative analysis will delve into the experimental intricacies of each route, offering insights into potential yields, purification challenges, and overall efficiency.

Protocol 1: Synthesis via 4-Fluoro-2-methylaniline and Glyoxal

This protocol leverages the commercially available 4-fluoro-2-methylaniline. The key steps involve the regioselective introduction of a nitro group ortho to the amino group, followed by its reduction to the corresponding diamine and subsequent cyclization.

Experimental Protocol

Step 1a: Synthesis of 4-Fluoro-2-methyl-6-nitroaniline

A mixture of acetic anhydride and glacial acetic acid is cooled to 0°C. 4-Fluoro-2-methylaniline is added, followed by the dropwise addition of a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature below 5°C.[4] The reaction mixture is stirred for 2 hours and then poured into ice water. The precipitated product is filtered, washed with cold water until neutral, and dried under vacuum.

Step 1b: Synthesis of 4-Fluoro-2-methyl-1,2-phenylenediamine

The 4-fluoro-2-methyl-6-nitroaniline is dissolved in methanol. 10% Palladium on carbon (Pd/C) is added as a catalyst.[5] The mixture is stirred under a hydrogen atmosphere at room temperature for 4 hours. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.

Step 1c: Synthesis of 7-Fluoro-5-methylquinoxaline

The crude 4-fluoro-2-methyl-1,2-phenylenediamine is dissolved in a mixture of n-propanol and water. A 40% aqueous solution of glyoxal is added, and the mixture is heated to 70°C for 1 hour.[6] Upon cooling, the product precipitates and is collected by filtration. The crude product is recrystallized from a suitable solvent such as ethanol to afford pure 7-fluoro-5-methylquinoxaline.

Workflow Diagram

Protocol_1_Workflow cluster_0 Precursor Synthesis cluster_1 Quinoxaline Formation 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline 4-Fluoro-2-methyl-6-nitroaniline 4-Fluoro-2-methyl-6-nitroaniline 4-Fluoro-2-methylaniline->4-Fluoro-2-methyl-6-nitroaniline Nitration 4-Fluoro-2-methyl-1,2-phenylenediamine 4-Fluoro-2-methyl-1,2-phenylenediamine 4-Fluoro-2-methyl-6-nitroaniline->4-Fluoro-2-methyl-1,2-phenylenediamine Reduction 7-Fluoro-5-methylquinoxaline 7-Fluoro-5-methylquinoxaline 4-Fluoro-2-methyl-1,2-phenylenediamine->7-Fluoro-5-methylquinoxaline Glyoxal Glyoxal Glyoxal->7-Fluoro-5-methylquinoxaline Condensation Protocol_2_Workflow cluster_0 Precursor Synthesis cluster_1 Quinoxaline Formation 3-Fluoro-5-methylaniline 3-Fluoro-5-methylaniline 3-Fluoro-5-methyl-2-nitroaniline 3-Fluoro-5-methyl-2-nitroaniline 3-Fluoro-5-methylaniline->3-Fluoro-5-methyl-2-nitroaniline Nitration 3-Fluoro-5-methyl-1,2-phenylenediamine 3-Fluoro-5-methyl-1,2-phenylenediamine 3-Fluoro-5-methyl-2-nitroaniline->3-Fluoro-5-methyl-1,2-phenylenediamine Reduction 7-Fluoro-5-methylquinoxaline 7-Fluoro-5-methylquinoxaline 3-Fluoro-5-methyl-1,2-phenylenediamine->7-Fluoro-5-methylquinoxaline Methylglyoxal Methylglyoxal Methylglyoxal->7-Fluoro-5-methylquinoxaline Condensation

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